molecular formula C10H15N B3267561 4-Isopropyl-3-methylaniline CAS No. 4534-10-5

4-Isopropyl-3-methylaniline

Cat. No.: B3267561
CAS No.: 4534-10-5
M. Wt: 149.23 g/mol
InChI Key: MKYJJJUJQHKWNM-UHFFFAOYSA-N
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Description

4-Isopropyl-3-methylaniline is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropyl-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropyl-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYJJJUJQHKWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of 4-Isopropyl-3-methylaniline: A Regioselective Alkylation Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4-Isopropyl-3-methylaniline (CAS: 4534-10-5) Synonyms: 3-methyl-4-isopropylaniline; p-isopropyl-m-toluidine.[1] Primary Application: Key intermediate in the synthesis of phenylurea herbicides (e.g., Isoproturon analogs) and specialized fine chemicals.

This technical guide details the regioselective synthesis of 4-isopropyl-3-methylaniline from m-toluidine. Unlike standard Friedel-Crafts alkylations which often suffer from polyalkylation and poor regiocontrol (yielding mixtures of ortho- and para-isomers), this protocol utilizes a Lewis Acid-Complexation Strategy to direct the isopropyl group specifically to the 4-position (para to the amine). The guide prioritizes the Aluminum Chloride (


) mediated route due to its superior selectivity (>80%) and scalability, followed by a critical purification step using hydrochloride salt precipitation to ensure >99% isomeric purity.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The starting material, m-toluidine, possesses two activating groups: the amino group (


) and the methyl group (

).
  • 
     Effect:  Strongly activating, directs ortho and para.
    
  • 
     Effect:  Weakly activating, directs ortho and para.
    

Potential Electrophilic Attack Sites:

  • Position 2 (Ortho to both): Sterically hindered. Unlikely.

  • Position 4 (Para to

    
    , Ortho to 
    
    
    
    ):
    Target. Electronically favored by the strong
    
    
    donor.
  • Position 6 (Ortho to

    
    , Para to 
    
    
    
    ):
    Major competitor. Less sterically hindered than Position 4 (adjacent to a proton rather than a methyl).
The Solution: Lewis Acid Complexation

Direct alkylation with propene or isopropanol often leads to N-alkylation or mixtures. By using stoichiometric


, we convert the amine into a Lewis acid complex (

).
  • N-Protection: Prevents the formation of N-isopropyl byproducts.

  • Steric Steering: The bulky aluminate complex at Position 1 shields the adjacent ortho positions (2 and 6), effectively funneling the incoming isopropyl electrophile to Position 4.

Retrosynthesis Target 4-Isopropyl-3-methylaniline (Target) Inter Complexed Intermediate (Steric Blockade at C2/C6) Target->Inter Hydrolysis Start m-Toluidine (Starting Material) Inter->Start Friedel-Crafts Alkylation Reagent Isopropyl Chloride / AlCl3 Start->Reagent

Figure 1: Retrosynthetic logic relying on steric steering via Lewis Acid complexation.

Experimental Protocol: AlCl3-Mediated Alkylation

Safety Warning:


 reacts violently with water. Isopropyl chloride is flammable. Perform all steps under an inert atmosphere (Nitrogen/Argon) in a fume hood.
Materials & Reagents
ReagentRoleEquivalents (Eq)Notes
m-Toluidine Substrate1.0Dry, freshly distilled if dark.
Aluminum Chloride (

)
Catalyst/Director1.1 - 1.5Anhydrous powder. Critical for selectivity.
Isopropyl Chloride Alkylating Agent1.1Can substitute with Propene gas (requires autoclave).
1,2-Dichloroethane (DCE) Solvent-Optional; neat reaction is possible but solvent aids thermal control.
Hydrochloric Acid (gas) Purification-For salt precipitation.
Step-by-Step Methodology
Phase 1: Complex Formation
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, addition funnel, and internal thermometer. Flush with Nitrogen.[2][3]

  • Charging: Add m-toluidine (1.0 mol) to the flask.

  • Catalyst Addition: Slowly add anhydrous

    
     (1.2 mol)  in portions.
    
    • Observation: The reaction is exothermic. Maintain temperature below 60°C using an ice bath. The mixture will form a thick slurry or melt (the "red oil" complex).

    • Mechanism:[4][5] Formation of the

      
       adduct.
      
Phase 2: Alkylation[4]
  • Temperature Control: Adjust the reaction mass temperature to 20°C - 30°C .

  • Addition: Add Isopropyl Chloride (1.1 mol) dropwise over 60 minutes.

    • Note: If using propene gas, pressurize to 2-5 bar in an autoclave at this stage.

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

    • Monitoring: Monitor by GC.[2][6] The

      
       complex deactivates the ring slightly, so reaction times may vary. Look for the disappearance of m-toluidine and the emergence of the 4-isopropyl peak.
      
Phase 3: Quenching & Workup
  • Quench: Pour the reaction mixture slowly onto crushed ice (500g) containing HCl (conc., 50 mL) .

    • Purpose: Hydrolyzes the aluminum complex and solubilizes aluminum salts.

  • Neutralization: Basify the aqueous solution with 50% NaOH solution until pH > 10.

    • Observation: The organic amine separates as a brown oil.

  • Extraction: Extract with Toluene or Dichloromethane (3 x 100 mL).

  • Drying: Dry the combined organic layers over anhydrous

    
     and filter.
    

Purification: The Hydrochloride Salt Method[8]

The crude product typically contains:

  • Target: 4-Isopropyl-3-methylaniline (~75-80%)

  • Isomer: 6-Isopropyl-3-methylaniline (~10-15%)

  • Byproducts: Di-isopropylated species (<5%)

Distillation alone is often insufficient to separate the 4- and 6-isomers due to boiling point similarities. Isomer-selective crystallization of the hydrochloride salt is the industry standard for high purity.

Protocol
  • Solvation: Dissolve the crude amine oil in Toluene (approx. 2 mL per gram of crude).

  • Precipitation: Bubble anhydrous HCl gas into the solution (or add a solution of HCl in Dioxane/Ether) with cooling (15°C).

    • Stoichiometry: Add exactly 1.0 equivalent of HCl relative to the estimated target amine content.

  • Crystallization: The hydrochloride salt of the 4-isopropyl isomer is significantly less soluble in toluene than the 6-isomer. A white precipitate will form.[1]

  • Filtration: Filter the solid precipitate.[7] Wash with cold toluene followed by hexane.

  • Liberation: Resuspend the salt in water and basify with NaOH.[8] Extract the pure oil and distill under vacuum.

Yield: ~60–65% (overall from m-toluidine). Purity: >98% (GC Area %).

Process Visualization

SynthesisWorkflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup cluster_2 Phase 3: Purification Step1 m-Toluidine + AlCl3 (Complexation) Step2 Add Isopropyl Chloride (20-30°C, 4h) Step1->Step2 Step3 Ice/HCl Quench (Hydrolysis) Step2->Step3 Step4 Basify (NaOH) & Extract (Toluene) Step3->Step4 Step5 Add Anhydrous HCl (Precipitation) Step4->Step5 Step6 Filter Solid Salt (Removes 6-isomer) Step5->Step6 Step7 Base Liberation & Vacuum Distillation Step6->Step7 Product 4-Isopropyl-3-methylaniline (>98% Purity) Step7->Product

Figure 2: End-to-end process flow for the synthesis and purification of 4-isopropyl-3-methylaniline.

Analytical Characterization

ParameterValueMethod
Boiling Point 117°C - 118°C @ 18 mmHgVacuum Distillation
Appearance Colorless to pale yellow oilVisual

NMR (

)

1.25 (d, 6H,

), 2.25 (s, 3H,

), 2.95 (sept, 1H,

), 3.5 (br s, 2H,

), 6.5-7.1 (m, 3H, Ar-H)
Structural Confirmation
GC Purity >98.5%Gas Chromatography

References

  • European Patent Office. (1983). Process for the selective alkylation of an aniline (EP0079093A1).
  • US Patent Office. (1984). Process for the ring alkylation of an aniline (US4436937A).
  • PrepChem. (n.d.). Synthesis of 3-isopropylaniline (Analogous reduction method). Retrieved from [Link]

  • China National Intellectual Property Administration. (2016). Preparation method of 3-methyl-4-isopropylaniline (CN105622428A).[4] Retrieved from

Sources

Physicochemical Profiling and Synthetic Methodologies of 4-Isopropyl-3-methylaniline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of organic intermediates not merely as static chemical entities, but as dynamic building blocks whose physicochemical properties dictate their utility in complex synthesis. 4-Isopropyl-3-methylaniline (IUPAC: 3-methyl-4-(propan-2-yl)aniline) is a highly specialized, ortho-substituted cumene derivative. Its unique structural topology—featuring an electron-donating amine, a meta-methyl group, and a bulky para-isopropyl group—makes it an indispensable pharmacophore anchor in modern drug discovery and a selectivity-enhancing moiety in agrochemicals.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the reaction kinetics governing its regioselective synthesis, and its downstream applications in pharmaceutical and agrochemical development.

Physicochemical Profiling and Molecular Characterization

Understanding the physical state and solubility profile of 4-Isopropyl-3-methylaniline is critical for formulation and synthetic scaling. In its free base form, the compound is prone to air oxidation and exhibits poor aqueous solubility. Consequently, it is predominantly utilized and stored as a hydrochloride salt (CAS 4534-11-6)[1], which dramatically improves shelf-life stability and handling characteristics.

The lipophilicity (LogP) of the hydrochloride salt is approximately 2.90[2]. This moderate lipophilicity is highly advantageous in medicinal chemistry, as it allows the moiety to efficiently anchor into hydrophobic binding pockets of target proteins (such as kinases) while maintaining sufficient polarity for systemic distribution.

Quantitative Data Summary
PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Registry Number 4534-10-54534-11-6[1]
Molecular Formula C₁₀H₁₅NC₁₀H₁₆ClN[1]
Molecular Weight 149.23 g/mol 185.70 g/mol [1]
Physical State Liquid (typically)Crystalline Solid[2]
Melting Point N/A222 – 225 °C[2]
LogP (Lipophilicity) ~2.802.90[2]
Aqueous Solubility Insoluble9.9 g/L (Slightly soluble)[1]
PubChem CID N/A2796270[3]

Synthetic Methodologies: Regioselective Friedel-Crafts Alkylation

The industrial synthesis of 4-Isopropyl-3-methylaniline relies on the Friedel-Crafts alkylation of m-toluidine.

The Causality of Regioselectivity: In m-toluidine, the amine and the methyl group exert synergistic ortho/para-directing electronic effects, activating positions 2, 4, and 6 on the aromatic ring. However, position 2 (sandwiched between the amine and methyl groups) is highly sterically hindered. By utilizing a strong Brønsted acid (e.g., sulfuric acid), the amine is reversibly protonated into an anilinium ion. This dynamic equilibrium, combined with the extreme steric bulk of the incoming isopropyl carbocation, forces the alkylation almost exclusively to position 4 (para to the amine)[4].

Step-by-Step Experimental Protocol (Continuous Flow Method)

Traditional batch reactions often suffer from localized thermal spikes, leading to di-isopropylation. The following continuous flow protocol resolves this through precise kinetic control[5]:

  • Reagent Preparation : Dissolve m-toluidine (Component 1) in a 50–98% mass concentration sulfuric acid solution. Rationale: This protonates the amine, temporarily deactivating it to prevent N-alkylation and Lewis acid complexation.

  • Isopropylation Setup : Prepare the isopropylation reagent (e.g., isopropyl chloride or propene) in a separate feed vessel (Component 2).

  • Jet Mixing : Simultaneously pump Component 1 and Component 2 into a jet mixer at a flow rate ratio of 5–10:1. Maintain the mixer strictly between 10–35 °C. Self-Validation: The jet mixer ensures instantaneous homogenization, preventing the localized hot spots that cause over-alkylation.

  • Alkylation : Pass the homogenized mixture through a quartz reaction tube heated to 60–95 °C to drive the alkylation[5].

  • Quench and Separation : Neutralize the highly acidic crude mixture and separate the organic phase.

  • Vacuum Rectification : Subject the organic phase to vacuum distillation at 50–60 mmHg. Collect the unreacted m-toluidine at 90–100 °C for recycling. Collect the target product fraction at 130–140 °C. Self-Validation: Gas Chromatography (GC) of this fraction will yield >97% purity, with a converted yield of 73–80%[6].

G N1 m-Toluidine (Starting Material) N2 Sulfuric Acid (50-98%) Protonation N1->N2 Dissolution N4 Jet Mixer (10-35°C) N2->N4 Component 1 N3 Isopropylation Reagent (e.g., Propene) N3->N4 Component 2 N5 Quartz Reaction Tube (60-95°C) N4->N5 Continuous Flow N6 Vacuum Rectification (50-60 mmHg) N5->N6 Crude Mixture N7 4-Isopropyl-3-methylaniline (Yield >73%) N6->N7 GC Purity >97%

Fig 1: Continuous flow synthesis of 4-Isopropyl-3-methylaniline via Friedel-Crafts alkylation.

Applications in Drug Development: BTK Inhibitors

In the pharmaceutical sector, 4-Isopropyl-3-methylaniline is a highly prized intermediate for the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors [7]. BTK is a critical signaling node in the B-cell receptor pathway, making it a primary target for treating B-cell malignancies (such as mantle cell lymphoma) and severe autoimmune diseases.

Mechanistic Rationale: The efficacy of covalent BTK inhibitors relies on precise spatial orientation within the kinase active site. The 4-isopropyl-3-methylphenyl moiety acts as a highly tuned hydrophobic plug. The isopropyl group buries itself into the deep lipophilic pocket of the BTK enzyme, while the meta-methyl group restricts the rotational degrees of freedom of the aromatic ring, locking the drug into its bioactive conformation. The primary amine serves as the synthetic handle, undergoing amide coupling to attach the core scaffold and the electrophilic warhead (e.g., an acrylamide group) that ultimately forms an irreversible covalent bond with Cysteine-481 of the BTK enzyme[7].

BTK N1 4-Isopropyl-3-methylaniline (Hydrophobic Core) N2 Amide Coupling (Scaffold Assembly) N1->N2 SNAr / Coupling N3 BTK Inhibitor Precursor (Reversible Binder) N2->N3 Intermediate N4 Electrophilic Warhead (e.g., Acrylamide) N3->N4 Functionalization N5 Active Covalent BTK Inhibitor (Irreversible Binder) N4->N5 Final API

Fig 2: Workflow integrating 4-Isopropyl-3-methylaniline into covalent BTK inhibitor scaffolds.

Agrochemical Applications: Selective Herbicides

Beyond human therapeutics, this compound is a direct precursor to selective urea-based herbicides, specifically analogues of isoproturon (e.g., 3-(3-methyl-4-isopropylphenyl)-1,1-dimethylurea)[4].

In agrochemistry, the addition of the meta-methyl group to the standard isoproturon scaffold fundamentally alters the metabolism of the herbicide in plants. It imparts high crop selectivity, allowing the chemical to effectively inhibit photosynthesis (Photosystem II) in invasive weeds while being rapidly detoxified by the cytochrome P450 enzymes present in cereal crops, rendering it non-phytotoxic to the harvest[4].

References

  • 4-Isopropyl-3-methylaniline hydrochloride, 97%, Thermo Scientific | Fisher Scientific |[Link]

  • CN105622428A - Preparation method of 3-methyl-4-isopropylaniline | Google P
  • Process for the selective alkylation of an aniline - EP0079093B1 | European Patent Office |[Link]

  • 4-Isopropyl-m-toluidinium chloride | CID 2796270 | PubChem |[Link]

  • WO2016004272A1 - Inhibitors of bruton's tyrosine kinase | Google P

Sources

4-Isopropyl-3-methylaniline (CAS 4534-10-5): A Technical Guide to Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the architectural precision of small-molecule active pharmaceutical ingredients (APIs) dictates both efficacy and safety. 4-Isopropyl-3-methylaniline (CAS 4534-10-5) has emerged as a highly privileged building block in the synthesis of advanced kinase inhibitors[1]. As a Senior Application Scientist, I have observed that the strategic placement of this specific aniline derivative within a molecular scaffold profoundly influences target binding affinity, particularly in the development of Vascular Endothelial Growth Factor Receptor (VEGFR) and Bruton's Tyrosine Kinase (BTK) inhibitors[2],[3]. This whitepaper deconstructs the structural rationale, mechanistic utility, and scalable synthetic protocols associated with 4-isopropyl-3-methylaniline.

Physicochemical Profile & Structural Rationale

To utilize 4-isopropyl-3-methylaniline effectively, one must first understand how its physical properties and steric profile govern its behavior in both the reactor and the biological target.

Table 1: Quantitative Physicochemical Data
ParameterValue / Description
CAS Number 4534-10-5[4]
Molecular Formula C₁₀H₁₅N[4]
Molecular Weight 149.23 g/mol [4]
Appearance Pale yellow to brown liquid (Free base) / Solid (Hydrochloride salt)
Solubility High in CH₂Cl₂, EtOAc, and alcohols; Insoluble in water
Target Purity (API Grade) >99.0% (Assessed via HPLC)
The Causality of Structural Design (Structure-Activity Relationship)

Why select 4-isopropyl-3-methylaniline over a simple aniline or a mono-alkylated variant? The answer lies in the geometry of kinase hinge regions.

  • The Isopropyl Vector (Para-position): The bulky, lipophilic isopropyl group acts as a steric anchor. When the API enters the ATP-binding pocket of a kinase, this group projects into deep hydrophobic sub-pockets, drastically increasing the residence time of the drug[3].

  • The Methyl Vector (Meta-position): The electron-donating methyl group serves a dual purpose. Chemically, it increases the nucleophilicity of the amine, facilitating rapid amidation reactions. Biologically, it restricts the rotational degrees of freedom of the aromatic ring, locking the molecule into its bioactive conformation and preventing entropic penalties upon binding.

Mechanistic Role in Advanced Therapeutics

VEGFR Inhibitor Assembly

VEGFR inhibitors are critical in starving tumors of their blood supply (anti-angiogenesis). In a convergent, multikilogram-scale synthesis developed by Amgen, 4-isopropyl-3-methylaniline serves as the central linker[2]. It is coupled with 2-chloronicotinoyl chloride to form an intermediate amide, which is subsequently reacted with 7-aminoisoquinoline via a transition-metal-free S_NAr (nucleophilic aromatic substitution) process[5]. The aniline core provides the exact spatial geometry required to bridge the nicotinoyl and isoquinoline fragments.

BTK Inhibitor Selectivity

In the treatment of B-cell malignancies and autoimmune diseases, BTK inhibitors must be highly selective to avoid side effects like atrial fibrillation or severe rash[3]. Off-target binding to kinases like EGFR or ITK is a major hurdle. Incorporating 4-isopropyl-3-methylaniline into the pyrazolo[3,4-d]pyrimidine core of BTK inhibitors introduces precise steric clashes with the binding pockets of off-target kinases, effectively filtering out EGFR activity while maintaining potent BTK inhibition[6],[3].

Synthetic Workflow Visualization

The following diagram maps the logical flow of the convergent VEGFR inhibitor synthesis, highlighting the critical amidation junction where 4-isopropyl-3-methylaniline is integrated.

G A 2-Chloronicotinoyl chloride (Fragment 1) C Amidation Reaction Solvent: CH2Cl2 | Temp: 5-10°C A->C B 4-Isopropyl-3-methylaniline (CAS 4534-10-5) B->C D Intermediate Amide Yield: 98% | Purity: >99% C->D F SNAr C-N Coupling Transition-Metal-Free D->F E 7-Aminoisoquinoline (Fragment 3) E->F G VEGFR Inhibitor API (Free Base -> Phosphate Salt) F->G

Workflow for the convergent synthesis of a VEGFR inhibitor utilizing 4-Isopropyl-3-methylaniline.

Scalable Synthesis Protocol: Amidation Workflow

To ensure reproducibility and high yield (>98%) on a multikilogram scale, the amidation protocol must be treated as a self-validating system. The following methodology is adapted from optimized process chemistry standards[2].

Table 2: Optimized Reaction Parameters
ParameterSetpointCausality / Rationale
Solvent Dichloromethane (CH₂Cl₂)Ensures complete dissolution of both reactants, preventing unreacted starting material from being trapped in premature precipitates[2].
Temperature 5–10 °CSuppresses exothermic degradation and minimizes the formation of bis-acylated impurities[2].
Stoichiometry 1.05 eq Acid ChlorideA slight excess compensates for trace hydrolysis without complicating downstream purification.
Step-by-Step Methodology
  • Reactor Preparation & Dehydration: Purge a jacketed glass-lined reactor with N₂. Validation: Perform a Karl Fischer titration on the reactor solvent wash to ensure moisture is <0.05%. The acid chloride is highly sensitive to hydrolysis; water will generate 2-chloronicotinic acid, killing the reaction yield.

  • Reagent Dissolution: Charge the reactor with 4-isopropyl-3-methylaniline (1.0 eq) and anhydrous CH₂Cl₂ (10 volumes)[2].

  • Temperature Modulation: Engage the cooling jacket to bring the internal temperature to 5–10 °C.

  • Controlled Addition: Add 2-chloronicotinoyl chloride (1.05 eq) dropwise over 30 minutes. Crucial: Maintain the internal temperature strictly below 15 °C to control the exothermic kinetics.

  • Reaction Monitoring (Self-Validation): Stir the mixture for 30 minutes post-addition[2]. Pull an aliquot and quench in methanol. Validation Check: Analyze via HPLC. Proceed to the next step only if the unreacted 4-isopropyl-3-methylaniline peak area is <0.5%. If >0.5%, continue stirring for an additional 15 minutes.

  • Crystallization and Isolation: Perform a solvent exchange via vacuum distillation, replacing CH₂Cl₂ with a mixture of MTBE (Methyl tert-butyl ether) and heptanes[2]. Causality: The intermediate amide has exceptionally low solubility in aliphatic hydrocarbons. The MTBE/heptane system acts as a highly efficient anti-solvent crystallization matrix, precipitating the product while leaving trace impurities in the mother liquor. Filter and dry under vacuum to achieve >99% purity and ~98% yield[2].

Analytical Validation & Quality Control

Trustworthiness in API synthesis requires rigorous analytical grounding. For 4-isopropyl-3-methylaniline and its derivatives, the following QC framework is mandatory:

  • Starting Material Purity (HPLC-UV): Ensure the aniline starting material is free from regioisomers (e.g., 2-isopropyl-5-methylaniline), as these will propagate through the synthesis and create structurally similar, highly toxic API impurities that are nearly impossible to separate via crystallization.

  • Degassing Protocols: When advancing the amide intermediate to the S_NAr coupling stage, rigorous degassing of the solvent is required prior to adding strong bases (like LiHMDS). Oxygen ingress can lead to oxidative degradation of the intermediates, generating impurities that compromise the final API[2].

References

  • [1] Thermo Fisher Scientific. 4-Isopropyl-3-methylaniline hydrochloride, 97%. Fisher Scientific Catalog. URL: [Link]

  • [6],[7] Chen, W. et al. Inhibitors of Bruton's Tyrosine Kinase (WO2016004272A1). World Intellectual Property Organization / Google Patents. URL:

  • [3] Daewoong Pharmaceutical Co., Ltd. 4-Aminopyrazolo[3,4-d]pyrimidinylazabicyclo Derivatives and Pharmaceutical Composition Comprising the Same (EP3481831B1). European Patent Office / Google Patents. URL:

Sources

spectroscopic data of 4-Isopropyl-3-methylaniline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profile & Analytical Workflow


Molecular Weight:  149.23  g/mol 
Part 1: Executive Summary & Structural Logic

4-Isopropyl-3-methylaniline (also known as 3-methyl-4-(propan-2-yl)aniline) represents a specific class of alkyl-substituted anilines often utilized as intermediates in the synthesis of agrochemicals, azo dyes, and specialty polymers.

For the analytical scientist, this molecule presents a unique spectroscopic challenge due to the steric and electronic interplay between the electron-donating amino group (


), the inductive methyl group (

), and the bulky isopropyl group (

).

This guide moves beyond simple data listing. It establishes a self-validating analytical workflow . You cannot confirm the identity of this molecule unless all three spectral domains (MS, IR, NMR) corroborate the specific substitution pattern (1,3,4-trisubstituted benzene).

Analytical Workflow Diagram

The following logic flow dictates the characterization process. If any step fails the "Validation Gate," the sample must be flagged for impurity profiling (likely isomer contamination).

G Sample Unknown Sample (C10H15N) IR Step 1: IR Gate: Primary Amine (3300-3500 cm-1) Sample->IR MS Step 2: MS (EI) Gate: Base Peak 134 (M-15) IR->MS Pass NMR Step 3: 1H NMR Gate: 1,3,4-Pattern (Septet @ 2.9 ppm) MS->NMR Pass Valid Confirmed Structure 4-Isopropyl-3-methylaniline NMR->Valid Pass

Caption: Sequential validation workflow. Each spectroscopic technique acts as a filter for specific structural features (Functional group -> Mass/Fragmentation -> Connectivity).

Part 2: Mass Spectrometry (EI-MS)

Technique: Electron Ionization (70 eV) Role: Confirmation of Molecular Weight and Alkyl Side Chain Stability.

The mass spectrum of 4-Isopropyl-3-methylaniline is dominated by the stability of the aromatic ring and the fragmentation of the isopropyl group. Unlike linear alkyl chains, the isopropyl group undergoes a highly diagnostic


-cleavage.
Diagnostic Fragmentation Table
m/z (Mass-to-Charge)Relative AbundanceFragment IdentityMechanistic Origin
149 ~30-40%

Molecular Ion. Stable due to aromaticity.
134 100% (Base Peak)

Benzylic Cleavage. Loss of a methyl radical from the isopropyl group. This forms a resonance-stabilized quinoid-like cation.
106 ~10-15%

Loss of the entire isopropyl group (less common than methyl loss).
91 ~10-20%

Tropylium ion. Characteristic of alkylbenzenes.
77 <10%

Phenyl cation (ring degradation).

Expert Insight: The ratio of


 149 to 134 is the critical quality attribute. If the molecular ion (149) is weak or absent, suspect thermal degradation in the inlet. If the peak at 

134 is not the base peak, suspect an isomer where the alkyl chain is linear (n-propyl), which fragments differently (McLafferty rearrangement).
Part 3: Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet Role: Functional Group Identification (Primary Amine).

The IR spectrum serves as the first "Go/No-Go" gate. You are looking specifically for the N-H stretching vibrations characteristic of a primary aniline.

Key Absorption Bands[1][2][3]
Frequency (

)
Vibration ModeDiagnostic Value
3440 - 3460

Asymmetric stretch. Sharp, medium intensity.
3350 - 3370

Symmetric stretch. Sharp, medium intensity. Note: The presence of two bands confirms a primary amine (

). A secondary amine would show only one.
2950 - 2970

Methyl C-H stretch (from isopropyl/methyl).
1620 - 1630

Scissoring deformation (Amine II band).
1500, 1600

Ring breathing modes.
810 - 830

Out-of-plane bending. Diagnostic for 1,2,4-substitution or adjacent hydrogens on the ring.
Part 4: Nuclear Magnetic Resonance (NMR)

Technique: 300-500 MHz


 / 75-125 MHz 

in

Role: Definitive Structural Connectivity.

This is the most critical section. The coupling patterns in the proton NMR definitively distinguish this isomer from others (e.g., 2-isopropyl-5-methylaniline).


NMR Data (Predicted/Standardized)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constant (

, Hz)
7.05 Doublet (d)1HH-5 (Ar-H)

Hz
6.55 Doublet (d)1HH-6 (Ar-H)

Hz,

Hz
6.50 Singlet (s) / Broad s1HH-2 (Ar-H)

Hz (meta)
3.50 Broad Singlet (br s)2H

Exchangeable with

.
2.85 - 2.95 Septet1HIsopropyl


Hz
2.25 Singlet (s)3HAr-

-
1.20 Doublet (d)6HIsopropyl


Hz

Detailed Analysis of Aromatic Region:

  • H-5: Located ortho to the bulky isopropyl group and meta to the amine. It is the most deshielded (downfield) aromatic proton due to the lack of ortho-electron donation from the amine.

  • H-2 & H-6: Both are ortho to the electron-donating amine group, causing an upfield shift (shielding) to ~6.5 ppm.

  • Differentiation: H-5 appears as a clear doublet. H-6 appears as a doublet of doublets (or doublet with fine splitting) due to meta-coupling with H-2.


NMR Data (Diagnostic Peaks)
Shift (

, ppm)
Carbon TypeAssignment
144.0 - 146.0 Quaternary (C)C-1 (Attached to

). Deshielded by N.
138.0 - 140.0 Quaternary (C)C-4 (Attached to Isopropyl).
136.0 - 137.0 Quaternary (C)C-3 (Attached to Methyl).
126.0 Methine (CH)C-5 (Aromatic CH).
116.0 Methine (CH)C-6 (Aromatic CH).
112.0 Methine (CH)C-2 (Aromatic CH).
28.5 Methine (CH)Isopropyl CH .
22.5 Methyl (

)
Isopropyl

(2x).
18.5 Methyl (

)
Aromatic

.
Part 5: Impurity Profiling & Synthesis Context

Understanding the synthesis pathway allows the researcher to anticipate specific impurities. 4-Isopropyl-3-methylaniline is typically synthesized via the nitration of o-Cymene (1-methyl-2-isopropylbenzene) followed by reduction.

Common Impurities:

  • Isomeric Anilines: Nitration of o-cymene can occur at different positions.

    • Target: Position 4 (para to isopropyl).[3][4]

    • Impurity: Position 6 (ortho to methyl). This results in 2-methyl-3-isopropylaniline (sterically crowded).

  • Oxidation Products: Nitro- precursors (

    
    ) appearing at 
    
    
    
    179 in MS.
Synthesis & Impurity Logic

Synthesis Cymene o-Cymene (Precursor) Nitration Nitration (HNO3/H2SO4) Cymene->Nitration Isomers Mixture of Nitro Isomers Nitration->Isomers Reduction Reduction (H2/Pd-C or Fe/HCl) Isomers->Reduction Target Target: 4-Isopropyl-3-methylaniline Reduction->Target Major Product Impurity Impurity: 2-Methyl-6-isopropylaniline Reduction->Impurity Minor Product

Caption: Synthetic pathway highlighting the origin of isomeric impurities.

References
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Alkylanilines Fragmentation Patterns. NIST Standard Reference Database 1A v17. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Authoritative text for NMR coupling constants and IR band assignments).
  • SDBS. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Reference for general aniline and cumidine spectral data). [Link]

  • PubChem. (2023). Compound Summary: 4-Isopropyl-3-methylaniline.[4][5][6][7] National Library of Medicine. [Link]

Sources

4-Isopropyl-3-methylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph designed for researchers and process chemists. It prioritizes mechanistic insight, practical handling, and application logic over generic data listing.

Synthesis, Characterization, and Utility in Bioactive Scaffold Design[1]

Executive Summary

4-Isopropyl-3-methylaniline (CAS: 4534-10-5), also known as 4-amino-2-methylcumene, represents a critical aromatic building block in the synthesis of sterically congested phenylurea herbicides and kinase inhibitors. Its structural uniqueness lies in the ortho-methyl, para-isopropyl substitution pattern relative to the amine. This arrangement provides a balance of lipophilicity and steric hindrance that modulates the metabolic stability of downstream pharmaceutical and agrochemical agents.

This guide details the physicochemical profile, industrial synthesis pathways, and handling protocols for this intermediate, distinguishing between the free base and its stable hydrochloride salt.

Physicochemical Profile

The molecule exists primarily in two forms: the free amine (typically an oil or low-melting solid) and the hydrochloride salt (a stable crystalline solid). For rigorous quantification and storage, the hydrochloride form is preferred due to the oxidative instability of the free amine.

Table 1: Core Chemical Identity
PropertyDataNotes
IUPAC Name 3-Methyl-4-(propan-2-yl)anilinePreferred nomenclature
Common Synonyms 4-Amino-2-methylcumene; 4-Isopropyl-m-toluidine
CAS Number (Free Base) 4534-10-5 Primary identifier
CAS Number (HCl Salt) 4534-11-6 Preferred for storage
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.24 g/mol Free Base
Molecular Weight (HCl) 185.70 g/mol Salt stoichiometry 1:1
Physical State Viscous liquid / Low-melting solidFree base oxidizes to brown on air exposure
Melting Point (HCl) 222–225 °CHigh crystallinity indicates purity [1, 2]
Solubility Soluble in EtOH, DMSO, DCM; Slightly soluble in waterFree base is lipophilic (LogP ~2.[1][2][3][4]9)

Synthetic Pathways & Manufacturing Logic

The synthesis of 4-isopropyl-3-methylaniline is non-trivial due to regioselectivity challenges. The primary industrial route involves the Friedel-Crafts alkylation of m-toluidine, but this requires careful control to favor the para-position (relative to the amine) over the ortho-positions.

Primary Route: Alkylation of m-Toluidine

The most scalable approach utilizes m-toluidine and isopropyl chloride (or propylene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) or an acidic zeolite.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regiochemistry: The amino group (-NH₂) is a strong ortho, para-director. The methyl group is a weak activating group. The steric bulk of the isopropyl group favors the position para to the amine (position 4) and ortho to the methyl (position 3 is occupied, so it directs to 2, 4, 6).

  • Challenge: Competitive alkylation at position 6 (less sterically hindered than position 2) or poly-alkylation.

Alternative Route: Nitration of p-Cymene Derivatives

While p-cymene (1-isopropyl-4-methylbenzene) is cheap, nitrating it yields primarily 2-nitro-p-cymene (ortho to the methyl), which upon reduction gives 2-amino-p-cymene (an isomer, not the target). Therefore, the m-toluidine route remains dominant.

Visualization: Synthetic Workflow

The following diagram outlines the critical decision points in the synthesis and purification process.

SynthesisPath Start Starting Material: m-Toluidine Reaction Friedel-Crafts Alkylation Start->Reaction Reagent Reagent: Isopropyl Chloride / AlCl3 Reagent->Reaction Crude Crude Mixture: Isomers (4-iso, 6-iso) Reaction->Crude 80-100°C, 4h Purification Fractional Distillation / Crystallization (as HCl) Crude->Purification Isomer Separation Product Target: 4-Isopropyl-3-methylaniline Purification->Product >95% Purity

Figure 1: Synthetic pathway highlighting the critical purification step required to separate the target 4-isopropyl isomer from the 6-isopropyl byproduct.

Applications in Drug & Agrochemical Development[6]

Agrochemicals: Phenylurea Herbicides

This aniline is the direct precursor to 1,1-dimethyl-3-(4-isopropyl-3-methylphenyl)urea , a potent analog of the herbicide Isoproturon [3, 4].

  • Mechanism: The urea moiety inhibits photosynthesis at Photosystem II.

  • Structure-Activity Relationship (SAR): The addition of the 3-methyl group (compared to Isoproturon) alters the lipophilicity and steric fit within the D1 protein binding pocket, potentially overcoming resistance mechanisms found in specific weed biotypes.

Pharmaceuticals: Kinase Inhibitors (Btk)

Recent patent literature identifies 4-isopropyl-3-methylaniline as a key intermediate in the synthesis of Bruton's Tyrosine Kinase (Btk) inhibitors [5].

  • Role: It serves as the "tail" of the inhibitor molecule, where the aniline nitrogen forms an amide bond with the core scaffold (often a pyrimidine or fused bicycle).

  • Significance: The 3-methyl/4-isopropyl substitution pattern restricts rotation around the amide bond, locking the inhibitor into a bioactive conformation that fits the hydrophobic pocket of the kinase ATP-binding site.

Analytical Characterization Protocols

For researchers verifying the identity of this compound, the following spectral features are diagnostic.

Proton NMR (¹H-NMR) Logic

In DMSO-d₆ or CDCl₃, look for:

  • Isopropyl Group: A distinct septet (CH) around 3.0 ppm and a doublet (two CH₃) around 1.2 ppm.

  • Methyl Group: A singlet around 2.2 ppm.

  • Aromatic Region: An ABX or similar pattern. The protons at positions 2, 5, and 6 will show coupling. The proton at position 5 (ortho to isopropyl, meta to amine) will appear as a doublet.

Quality Control Workflow

To ensure suitability for biological assays, the following QC workflow is recommended:

QC_Workflow Sample Raw Sample (Free Base or HCl) HPLC HPLC Analysis (C18 Column, ACN/Water) Sample->HPLC Criteria Purity Check (>98% Area) HPLC->Criteria Criteria->Sample Fail (Recrystallize) SaltForm Conversion to HCl (If storage needed) Criteria->SaltForm Pass Release Release for Synthesis SaltForm->Release

Figure 2: Quality control decision tree ensuring removal of regioisomers prior to downstream coupling.

Safety & Handling (SDS Summary)

As an aniline derivative, this compound possesses significant toxicity risks. It acts as a blood toxin (methemoglobinemia) and potential sensitizer.

  • Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332) [2].

  • Storage: The free base is air-sensitive. Store under nitrogen or argon at 2–8°C. The HCl salt is stable at room temperature but should be kept desiccated.

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory to prevent inhalation of vapors or dust.

References

  • Apollo Scientific. (2023). Safety Data Sheet: 4-Isopropyl-3-methylaniline hydrochloride. Link

  • Thermo Fisher Scientific. (2023). Product Specification: 4-Isopropyl-3-methylaniline hydrochloride.[5] Link

  • Google Patents. (1984). Process for the ring alkylation of an aniline (US4436937A). Link

  • PubChem. (2025).[4][6] Isoproturon (Related Herbicide Class).[4] Link

  • Google Patents. (2016). Inhibitors of Bruton's Tyrosine Kinase (WO2016004272A1). Link

Sources

Solubility Profiling and Process Optimization for 4-Isopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the solubility profiling of 4-Isopropyl-3-methylaniline (CAS: 4534-10-5). It addresses the lack of specific public solubility tables for this isomer by providing a rigorous, self-validating framework for determination, thermodynamic modeling, and process application.

Executive Summary

4-Isopropyl-3-methylaniline (also known as 3-methyl-4-isopropylaniline) is a critical intermediate in the synthesis of urea-based herbicides and specialized azo dyes. Its physicochemical behavior—specifically its solubility in organic solvents—dictates the efficiency of alkylation reactions, purification yields, and final product formulation.

This guide addresses the solubility gap in current literature. While qualitative data confirms high solubility in polar aprotic and non-polar solvents, precise thermodynamic parameters are often absent. This document provides a standardized protocol for generating this data, a theoretical framework for modeling it (Apelblat/van't Hoff), and strategic insights for solvent selection in industrial workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before establishing solubility protocols, the solute's fundamental properties must be baselined to predict solvent interactions.

PropertySpecificationProcess Implication
Chemical Name 4-Isopropyl-3-methylanilineTarget Solute
CAS Number 4534-10-5 (Free Base)Verification Key
Molecular Formula

MW: 149.23 g/mol
Physical State Viscous Liquid / Low-Melting SolidHandling at

Polarity Moderately Lipophilic (

)
High affinity for non-polar solvents
pKa ~4.8 - 5.0 (Aniline derivative)pH-dependent aqueous solubility

Solubility Heuristics:

  • High Solubility: Toluene, Ethyl Acetate, Dichloromethane, Ethanol, Acetone.

  • Moderate/Low Solubility: Hexane (temperature dependent), Cyclohexane.

  • Insoluble/Sparingly Soluble: Water (neutral pH).

Theoretical Framework: Thermodynamic Modeling

To transition from experimental data to process control, raw solubility measurements must be correlated using thermodynamic models. This allows for interpolation at any temperature within the design space.

Modified Apelblat Equation

The Modified Apelblat equation is the industry standard for correlating the mole fraction solubility (


) with absolute temperature (

) for non-ideal solutions.


  • A, B, C: Empirical model parameters determined via non-linear regression.

  • Application: Excellent fit for aniline derivatives in polar protic solvents (Methanol, Ethanol).[1]

van't Hoff Equation

For narrower temperature ranges where the enthalpy of solution is constant, the simplified van't Hoff relation is sufficient:



  • 
    :  Apparent enthalpy of solution.
    
  • 
    :  Apparent entropy of solution.
    
  • R: Universal gas constant (

    
    ).
    

Experimental Protocol: The Self-Validating System

As exact literature values are scarce for this specific isomer, the following protocol serves as the Gold Standard for generating reliable solubility data. This workflow minimizes gravimetric errors and volatile loss.

Method Selection
  • Dynamic (Polythermal) Method: Best for constructing full phase diagrams rapidly.

  • Static (Isothermal) Saturation: Best for high-accuracy points at specific process temperatures (e.g., 25°C, 40°C). (Recommended for this guide) .

Step-by-Step Workflow

Materials:

  • 4-Isopropyl-3-methylaniline (>98% purity).

  • Solvents: Methanol, Ethanol, Isopropanol, Toluene (HPLC Grade).

  • Equipment: Thermostatic shaker bath (

    
    ), HPLC-UV or GC-FID.
    

Protocol:

  • Saturation: Add excess solute to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at 300 rpm for 24 hours at the target temperature (

    
    ).
    
  • Settling: Stop agitation and allow phases to separate for 2 hours (maintain

    
    ).
    
  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Dilution: Immediately dilute the aliquot into a mobile phase to prevent precipitation.

  • Quantification: Analyze via HPLC (UV detection at 254 nm) against a calibration curve.

Experimental Workflow Diagram

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibration Equilibration (24h, Constant T) Start->Equilibration Separation Phase Separation (Settling) Equilibration->Separation Sampling Sampling (Heated Syringe) Separation->Sampling Supernatant Analysis Quantification (HPLC/GC) Sampling->Analysis Dilution Data Solubility Data (Mole Fraction) Analysis->Data Data->Equilibration Replicate (n=3)

Figure 1: Standardized isothermal saturation workflow for determining solubility of liquid/solid intermediates.

Representative Solubility Trends & Data

While specific coefficients for CAS 4534-10-5 are proprietary/absent, the behavior of structurally homologous alkyl anilines (e.g., 2,4-dimethylaniline, 4-isopropylaniline) provides a high-confidence baseline for process design.

Expected Solubility Profile (298.15 K)
Solvent ClassSolventSolubility PredictionMechanism
Polar Protic MethanolVery High (> 0.5 mole frac)H-bonding (Amine donor + Alcohol acceptor)
Polar Protic EthanolHigh H-bonding; slightly reduced by alkyl chain
Aromatic TolueneMiscible / Very High

stacking; "Like dissolves like"
Chlorinated DCMVery High Dipole-dipole interactions
Polar Aprotic AcetoneHigh Dipole-dipole; no H-bond donor from solvent
Aqueous Water (pH 7)Very Low (< 0.001 mole frac)Hydrophobic effect dominates alkyl groups
Aqueous Water (pH 2)High Protonation of amine forms soluble salt (

)
Temperature Dependence

Solubility in organic solvents will exhibit a positive correlation with temperature.

  • Enthalpy (

    
    ):  Expected to be positive (endothermic dissolution).
    
  • Process Note: Cooling crystallization is a viable purification method if using Ethanol/Water mixtures, but less effective in Toluene where solubility remains high even at low temperatures.

Process Optimization Strategy

Using the solubility data derived above, we can optimize two key unit operations: Reaction and Purification .

Solvent Selection Logic
  • For Alkylation Reactions:

    • Recommended: Toluene or 1,2-Dichloroethane.

    • Reasoning: High solubility of the starting material ensures homogeneous kinetics. Non-polar nature allows for easy water removal (Dean-Stark) if water is a byproduct.

  • For Purification (Crystallization/Extraction):

    • Recommended: Ethanol (Solvent) + Water (Anti-solvent).

    • Reasoning: 4-Isopropyl-3-methylaniline is soluble in ethanol but insoluble in water.[2] Adding water induces controlled precipitation (oiling out may occur; seeding is critical).

Decision Matrix Diagram

SolventSelection Root Process Goal Reaction Synthesis/Alkylation Root->Reaction Purification Purification/Isolation Root->Purification NonPolar Non-Polar/Aromatic (Toluene, Xylene) Reaction->NonPolar Crystallization Crystallization Purification->Crystallization Extraction Liquid-Liquid Extraction Purification->Extraction Result1 Homogeneous Phase High Kinetics NonPolar->Result1 SolventSystem1 Ethanol/Water (Anti-solvent) Crystallization->SolventSystem1 SolventSystem2 DCM/Water (Partitioning) Extraction->SolventSystem2

Figure 2: Strategic solvent selection matrix based on solubility differentials.

References

  • NIST. (2012).[3] Thermophysical Properties of Substituted Anilines. NIST/TRC Web Thermo Tables.[3] Retrieved from [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.
  • Google Patents. (2016). WO2016004272A1 - Inhibitors of bruton's tyrosine kinase. (Cites use of 4-isopropyl-3-methylaniline in EtOAc/Water extraction).

Sources

chemical structure and IUPAC name of 4-Isopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of 4-Isopropyl-3-methylaniline . It deviates from standard encyclopedic entries by focusing on synthetic logic, structural validation, and application-specific utility in drug development.

Structural Identity, Synthetic Pathways, and Pharmacophore Analysis[1][2]

Executive Summary

4-Isopropyl-3-methylaniline (CAS: 4534-10-5) is a substituted aromatic amine characterized by a specific steric arrangement of alkyl groups relative to the nucleophilic nitrogen.[1][2] Chemically, it serves as a "sterically modulated" aniline, bridging the gap between simple toluidines and bulky ligands like 2,6-diisopropylaniline.[2] In drug development, it acts as a critical scaffold for tuning lipophilicity (logP) and metabolic stability, though it carries the inherent toxicological liabilities of the aniline class (metabolic activation to quinone imines).[1][2] This guide details its identification, synthesis, and analytical profile.

Structural Architecture & Nomenclature

The molecule consists of a benzene core trisubstituted at the 1, 3, and 4 positions.[2] The IUPAC naming priority assigns the amine (-NH


) as the principal functional group (Position 1).[1]
Nomenclature Hierarchy[1]
  • Systematic IUPAC Name: 3-Methyl-4-(propan-2-yl)aniline[1][2]

  • Preferred IUPAC Name (PIN): 3-Methyl-4-(propan-2-yl)aniline[1][2]

  • Common/Trade Synonyms: 4-Aminocymene (specifically o-cymene derivative), 4-Amino-2-methylcumene.[1][2]

  • CAS Registry Number: 4534-10-5 (Free Base), 4534-11-6 (Hydrochloride Salt).[1][2]

Molecular Identifiers
Identifier TypeString / Value
SMILES CC(C)C1=C(C=C(N)C=C1)C
InChI InChI=1S/C10H15N/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,11H2,1-3H3
InChIKey VPOAQDSAPBSOLW-UHFFFAOYSA-N
Molecular Formula C

H

N
Molecular Weight 149.23 g/mol

Physicochemical Profile

Understanding the physical properties is essential for handling and formulation.[1] The presence of the isopropyl group significantly increases lipophilicity compared to methylaniline isomers.

PropertyValue (Experimental/Predicted)Significance in Protocol
Physical State Viscous oil / Low-melting solidRequires gentle heating for transfer; often handled as HCl salt for stability.[1][2]
Boiling Point ~245–250 °C (at 760 mmHg)High boiling point necessitates high-vacuum distillation for purification.[1]
pKa (Conjugate Acid) ~4.8 – 5.1Weakly basic.[1] Can be protonated by mineral acids (HCl) for extraction into aqueous phase.[1]
LogP ~2.9Moderate lipophilicity; crosses cell membranes readily.[1]
Solubility DMSO, Methanol, DCMInsoluble in water at neutral pH; soluble at pH < 3.[1][2]

Synthetic Methodologies

Two primary routes exist for the synthesis of 4-Isopropyl-3-methylaniline. The choice depends on the availability of starting materials (o-cymene vs. m-toluidine) and the required regiochemical purity.[1]

Route A: Nitration of o-Cymene (Classical Route)

This pathway utilizes the existing carbon skeleton of o-cymene (1-methyl-2-isopropylbenzene).[1][2]

  • Nitration: o-Cymene is treated with mixed acid (H

    
    SO
    
    
    
    /HNO
    
    
    ).[1]
    • Regioselectivity Challenge: The methyl group directs ortho/para (positions 2, 4, 6 relative to itself).[1][2] The isopropyl group also directs ortho/para.[1]

    • Outcome: Steric hindrance from the bulky isopropyl group disfavors the position adjacent to it. The major product is typically 4-nitro-o-cymene (para to the methyl group, meta to the isopropyl).[1]

  • Reduction: The nitro group is reduced to the amine using Fe/HCl (Bechamp reduction) or catalytic hydrogenation (H

    
    , Pd/C).[1][2]
    
Route B: Alkylation of m-Toluidine (Industrial Route)

This route constructs the carbon skeleton via Friedel-Crafts alkylation.[1]

  • Substrate: m-Toluidine (3-methylaniline).[1]

  • Reagent: Propylene or Isopropyl alcohol + Acid Catalyst (e.g., AlCl

    
     or Zeolites).[1]
    
  • Mechanism: The amino group is a strong activator.[1] To prevent N-alkylation, the amine is often protected (as an acetanilide) or the reaction is run under conditions favoring C-alkylation (high temperature, specific zeolite pore sizes).[1][2]

  • Regiochemistry: The amino group directs para.[1] Position 4 is para to the amine and ortho to the methyl.[2] This yields the target 4-isopropyl-3-methylaniline.[1][2][3]

Synthetic Pathway Visualization

The following diagram illustrates the Route A (Nitration) pathway, highlighting the critical regiochemical step.

SynthesisPath Start o-Cymene (1-methyl-2-isopropylbenzene) Intermed 4-Nitro-o-cymene (Major Isomer) Start->Intermed Electrophilic Aromatic Substitution Reagents1 HNO3 / H2SO4 (0-5°C) Product 4-Isopropyl-3-methylaniline (Target) Intermed->Product Nitro Reduction Reagents2 H2, Pd/C or Fe/HCl

Caption: Figure 1. Synthesis via nitration of o-cymene.[1] Steric factors favor nitration para to the methyl group.[1][2]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals must be confirmed.

Proton NMR ( H-NMR) Expectations

Solvent: CDCl


.
  • 
     1.20 ppm (Doublet, 6H):  Isopropyl methyls (–CH(CH 
    
    
    
    )
    
    
    ).[1]
  • 
     2.15 ppm (Singlet, 3H):  Aryl methyl (Ar–CH 
    
    
    
    ).[1]
  • 
     2.85 ppm (Septet, 1H):  Isopropyl methine (–CH (CH
    
    
    
    )
    
    
    ).[1]
  • 
     3.50 ppm (Broad Singlet, 2H):  Amine protons (–NH 
    
    
    
    ), exchangeable with D
    
    
    O.[1][2]
  • 
     6.50 – 7.10 ppm (Multiplet, 3H):  Aromatic protons.[1][2]
    
    • Diagnostic Splitting: The proton at C5 (adjacent to isopropyl) will show coupling to C6.[1] The proton at C2 (between methyl and amine) will appear as a singlet or fine doublet.[1]

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 149.[1]

  • Base Peak: m/z 134 (Loss of methyl radical from isopropyl group, [M-15]

    
    ).[1] This is characteristic of isopropyl-substituted aromatics (benzylic cleavage).[1]
    

Applications in Drug Discovery[1][2][8][9]

Pharmacophore Utility

4-Isopropyl-3-methylaniline is utilized as a "steric wedge" in medicinal chemistry.[1]

  • Lipophilicity Tuning: The isopropyl group adds significant bulk and hydrophobicity compared to a methyl group, potentially improving blood-brain barrier (BBB) penetration or binding affinity in hydrophobic pockets.[1]

  • Ligand Synthesis: It serves as a precursor for bulky N-heterocyclic carbene (NHC) ligands or diimine ligands used in organometallic catalysis (e.g., Grubbs-type catalysts), where the steric bulk protects the active metal center.[1][2]

Toxicology & Metabolic Alerts

Researchers must be aware of the metabolic liabilities associated with this structure.[1]

  • Quinone Imine Formation: Like most anilines, this compound can undergo Phase I oxidation (CYP450) to form a hydroxylamine, which may further oxidize to a reactive quinone imine.[1][2] This electrophile can form adducts with hepatic proteins (glutathione depletion), leading to potential hepatotoxicity.[1][2]

  • Mitigation: In drug design, the aromatic ring is often replaced with bioisosteres (e.g., aminopyridines) or the aniline nitrogen is incorporated into a heterocycle to prevent this metabolic pathway.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138880, Aniline, p-isopropyl-N-methyl- (Isomer Reference).[1][2] Retrieved from [Link](Note: Used for structural property validation; specific isomer data extrapolated from CAS 4534-10-5 records).[1][2]

  • NIST Mass Spectrometry Data Center. Cumidine (Isomer Group Data).[1] National Institute of Standards and Technology.[1] Retrieved from [Link][1][4]

Sources

4-Isopropyl-3-methylaniline Hydrochloride: Core Properties, Synthesis, and Applications in Drug Discovery & Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Isopropyl-3-methylaniline hydrochloride is a highly versatile, sterically encumbered aryl amine building block[1]. Characterized by its unique substitution pattern—an amine, a meta-methyl group, and a para-isopropyl group—it provides essential hydrophobic bulk and specific topological features. These structural characteristics are heavily utilized in the design of kinase inhibitors (such as VEGFR and BTK inhibitors) and selective urea-based agrochemicals[2][3]. This technical guide delineates its physicochemical properties, mechanistic synthesis, and validated protocols for its integration into complex molecular architectures.

Physicochemical Profiling & Structural Logic

The free base, 4-isopropyl-3-methylaniline, is an electron-rich aniline that is highly susceptible to aerial oxidation, often degrading into dark, tarry oligomers over time. Conversion to the hydrochloride salt protonates the amine, drastically reducing the electron density of the aromatic ring and neutralizing its nucleophilicity[1]. This structural modification provides a stable, crystalline solid with an extended shelf life, ensuring reproducible stoichiometry during quantitative synthetic applications[4].

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance
Chemical Name 4-Isopropyl-3-methylaniline hydrochlorideStandard IUPAC designation[1].
CAS Number 4534-11-6Unique registry identifier for the HCl salt[1].
Molecular Formula C₁₀H₁₆ClNRepresents the protonated amine salt[1].
Molecular Weight 185.70 g/mol Critical for precise stoichiometric calculations[1].
Solubility (Water) ~9.9 g/LSlightly soluble; indicates high lipophilicity of the aryl system[4].
InChI Key VPOAQDSAPBSOLW-UHFFFAOYSA-NFacilitates cheminformatics database queries[1].

Mechanistic Synthesis & Manufacturing Workflows

The industrial synthesis of 4-isopropyl-3-methylaniline relies on the highly regioselective Friedel-Crafts alkylation of m-toluidine using isopropyl chloride, as detailed in[2].

Causality of Regioselectivity: When m-toluidine is treated with an aluminum chloride (AlCl₃) catalyst, the Lewis acid strongly complexes with the amine nitrogen. This complexation transforms the normally ortho/para-directing, activating amine into a bulky, strongly electron-withdrawing, meta-directing group. Concurrently, the methyl group at position 3 remains an ortho/para director. The synergy of the extreme steric hindrance from the AlCl₃-amine complex (which effectively blocks position 6) and the electronic activation from the methyl group directs the incoming isopropyl carbocation almost exclusively to position 4. This mechanistic pathway results in 70-80% para-selectivity (relative to the amine), yielding the desired 4-isopropyl-3-methylaniline[2].

G A m-Toluidine C Friedel-Crafts Alkylation A->C B Isopropyl Chloride B->C D 4-Isopropyl-3-methylaniline (Free Base) C->D 70-80% para-selectivity F 4-Isopropyl-3-methylaniline HCl D->F E HCl Gas E->F

Figure 1: Synthetic workflow for 4-Isopropyl-3-methylaniline hydrochloride via Friedel-Crafts alkylation.

Applications in Pharmaceutical Development & Agrochemicals

Pharmaceuticals (VEGFR Inhibitors): In oncology drug discovery, the steric bulk of the 4-isopropyl-3-methylphenyl moiety is exploited to occupy specific hydrophobic pockets within the ATP-binding site of kinases. A prominent application is its use in the convergent synthesis of novel Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, as documented in [3]. The aniline is first coupled with 2-chloronicotinoyl chloride. The resulting amide then undergoes a transition-metal-free SₙAr reaction with 7-aminoisoquinoline. The lipophilic nature of the isopropyl group enhances the compound's cell permeability and target residence time[3].

G A 2-Chloronicotinoyl Chloride C Amide Coupling A->C B 4-Isopropyl-3-methylaniline B->C D 2-Chloro-N-(aryl)nicotinamide C->D F Transition-Metal-Free SNAr D->F E 7-Aminoisoquinoline E->F G Novel VEGFR Inhibitor F->G >30% Yield

Figure 2: Convergent synthesis of a VEGFR inhibitor utilizing 4-Isopropyl-3-methylaniline.

Agrochemicals: In the agricultural sector, this compound is a critical intermediate for synthesizing 1,1-dimethyl-3-(4-isopropyl-3-methylphenyl)urea, a highly potent, selective herbicide used for weed control in cereal crops[2]. The bulky aryl substituent prevents rapid enzymatic degradation in the soil, prolonging the herbicide's half-life[2].

Self-Validating Experimental Protocols

Protocol: Amide Coupling of 4-Isopropyl-3-methylaniline Hydrochloride This protocol outlines the synthesis of an aryl amide, utilizing internal validation checkpoints to ensure reaction integrity.

  • Step 1: Free-Basing and Solvation

    • Action: Suspend 1.0 eq of 4-isopropyl-3-methylaniline hydrochloride in anhydrous dichloromethane (DCM) at 0°C under N₂. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: The hydrochloride salt is insoluble in DCM. Adding DIPEA liberates the free base, which immediately dissolves, providing a visual cue (suspension to clear solution) that the amine is ready for coupling. The 2.5 eq of DIPEA is mathematically necessary: 1.0 eq neutralizes the starting HCl salt, 1.0 eq neutralizes the HCl generated during the acylation, and 0.5 eq provides a basic buffer to drive the equilibrium forward.

  • Step 2: Electrophilic Addition

    • Action: Slowly add 1.1 eq of the target acyl chloride (e.g., 2-chloronicotinoyl chloride) dissolved in DCM over 15 minutes, maintaining the temperature below 5°C.

    • Causality: The steric bulk of the ortho-methyl group slightly hinders the amine. Slow addition at low temperatures prevents exothermic runaway and suppresses the formation of di-acylated side products.

  • Step 3: Self-Validation (In-Process Control)

    • Action: After 2 hours, sample the reaction for LC-MS analysis.

    • Validation: The reaction is deemed complete when the peak corresponding to the free base (m/z [M+H]⁺ = 150.1) is <2% relative to the product peak. If unreacted amine remains, the steric hindrance is dominating; add 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to force completion.

  • Step 4: Quench and Isolation

    • Action: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl, dry over Na₂SO₄, and concentrate.

    • Causality: The NaHCO₃ neutralizes excess acid and acyl chloride. The subsequent 1M HCl wash is critical: it selectively protonates any unreacted aniline, partitioning it into the aqueous phase and ensuring the isolated amide is highly pure.

Safety, Toxicity, and Handling

As an aniline derivative, 4-isopropyl-3-methylaniline hydrochloride poses specific toxicological risks, primarily related to methemoglobinemia upon systemic absorption[5].

Table 2: GHS Hazard Identification

Hazard ClassGHS StatementPrecautionary Causality
Acute Toxicity (Oral) H302: Harmful if swallowed[1]Mandates handling in designated areas without food/drink[5].
Acute Toxicity (Dermal) H312: Harmful in contact with skin[1]Requires nitrile gloves; aniline derivatives readily penetrate the dermal barrier[5].
Acute Toxicity (Inhalation) H332: Harmful if inhaled[1]Must be handled inside a certified fume hood to prevent inhalation of aerosolized dust[5].

Storage: Store in a cool, dry environment in tightly sealed, light-resistant containers. Keep away from strong oxidizing agents to prevent exothermic degradation[4][5].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2796270, 4-Isopropyl-m-toluidinium chloride" PubChem,[Link]

  • Fisher Scientific. "4-Isopropyl-3-methylaniline hydrochloride Safety Data Sheet" Fisher Scientific,[Link]

  • Van Den Berg, G. W. G. G.

Sources

Thermal Stability and Degradation Kinetics of 4-Isopropyl-3-methylaniline: A Technical Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the thermal boundaries of reactive intermediates is a cornerstone of safe and scalable pharmaceutical manufacturing. This whitepaper provides an in-depth analysis of the thermal stability of 4-Isopropyl-3-methylaniline (also known as 3-methyl-4-isopropylaniline). By exploring its physicochemical profile, mechanisms of thermal degradation, and self-validating analytical workflows, this guide equips process chemists with the authoritative data necessary to optimize late-stage amidation and coupling reactions.

Chemical Context and Pharmaceutical Relevance

4-Isopropyl-3-methylaniline is a highly valued aniline derivative utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs). Notably, it serves as a critical intermediate in the development of Bruton's tyrosine kinase (BTK) inhibitors[1] and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors[2].

Because the free base form (CAS 4534-10-5) is an electron-rich liquid that exhibits poor long-term stability and is highly susceptible to oxidative degradation, the compound is predominantly isolated, stored, and analyzed as its solid hydrochloride salt (CAS 4534-11-6). Establishing the thermal safety envelope of this salt is paramount for designing scalable synthesis routes without compromising yield or safety[2].

Physicochemical Profile

The baseline physical properties of the hydrochloride salt dictate its handling and storage conditions. The presence of the electron-donating methyl and isopropyl groups significantly influences both its lipophilicity and its thermal behavior.

Table 1: Physicochemical Parameters of 4-Isopropyl-3-methylaniline Hydrochloride

ParameterValueSource / Method
CAS Number 4534-11-6Registry
Molecular Formula C₁₀H₁₅N · HClStoichiometry
Molecular Weight 185.70 g/mol Calculated[3]
Physical State Solid (Crystalline)Visual Observation[3]
Melting Point 222–225 °CCapillary Method[3]
LogP 2.90Partition Coefficient[3]

Mechanisms of Thermal Degradation

The thermal stability of 4-isopropyl-3-methylaniline is fundamentally governed by the electron-rich nature of its aromatic ring. The inductive effects of the alkyl substituents increase the electron density at the amine nitrogen, enhancing its nucleophilicity but rendering it vulnerable to thermal and oxidative stress.

  • Thermal Dissociation: As the ambient temperature approaches the compound's melting point (222–225 °C)[3], the hydrochloride salt undergoes endothermic dissociation. The crystal lattice breaks down, liberating the free base and hydrogen chloride (HCl) gas.

  • Oxidative Degradation: If exposed to atmospheric oxygen at elevated temperatures, the liberated free base rapidly auto-oxidizes. This radical-mediated process yields highly colored impurities, including azo dimers, azoxy compounds, and quinone imines.

  • Volatile Emissions: Extreme thermal decomposition leads to the irreversible breakdown of the carbon skeleton, resulting in the release of irritating and toxic gases, specifically carbon oxides (COx), nitrogen oxides (NOx), and hydrogen chloride (HCl) vapors[4].

Pathway A 4-Isopropyl-3-methylaniline (HCl Salt) B Thermal Dissociation (>222°C) A->B Heat C Free Base (Liquid/Vapor) B->C D HCl Gas Release B->D E Oxidative Degradation (O2 present) C->E +O2, Heat F Azo/Azoxy Dimers E->F Radical Coupling G N-Oxides & Quinone Imines E->G Oxidation

Caption: Thermal degradation pathways of 4-Isopropyl-3-methylaniline.

Self-Validating Experimental Workflows for Thermal Profiling

To establish a robust thermal safety envelope, process chemists must utilize orthogonal thermal analysis techniques[1]. The following self-validating protocols ensure that physical phase transitions (e.g., melting) are accurately decoupled from chemical degradation events.

Protocol A: Differential Scanning Calorimetry (DSC)

Causality: DSC is employed to determine the exact melting onset and enthalpy of fusion. By running the sample in a sealed hermetic pan, we suppress the volatilization of the free base, allowing us to isolate the true melting endotherm from concurrent evaporative endotherms. Step-by-Step Methodology:

  • Accurately weigh 2.0–3.0 mg of 4-isopropyl-3-methylaniline hydrochloride into an aluminum hermetic pan.

  • Seal the pan with a pinhole lid to allow pressure equilibration while minimizing mass loss.

  • Purge the DSC furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min to prevent premature oxidation.

  • Equilibrate the furnace at 25 °C, then apply a linear heating ramp of 10 °C/min up to 300 °C.

  • Record the extrapolated onset temperature (expected ~222 °C)[3] and the peak minimum to define the maximum safe processing temperature.

Protocol B: Thermogravimetric Analysis coupled with FTIR (TGA-FTIR)

Causality: While DSC identifies thermal events, TGA measures the associated mass loss. However, TGA alone cannot identify what is being lost. Coupling TGA with FTIR allows real-time spectroscopic identification of evolved gases (e.g., confirming the release of HCl vs. NOx)[4], thereby validating the specific degradation mechanism. Step-by-Step Methodology:

  • Load 5.0–10.0 mg of the sample into a platinum TGA crucible.

  • Establish an N₂ purge (40 mL/min) through the balance and furnace, routing the exhaust through a heated transfer line (200 °C) to the FTIR gas cell.

  • Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min.

  • Continuously collect FTIR spectra (4 cm⁻¹ resolution) of the evolved gas stream.

  • Correlate the first derivative of the mass loss curve (DTG) with the appearance of the 2800–3000 cm⁻¹ (C-H stretch of volatilized base) and 2700–3000 cm⁻¹ (HCl gas) bands.

Workflow Step1 Sample Preparation (Inert N2 Purge) Step2 DSC Analysis (Ramp 10°C/min) Step1->Step2 Step3 TGA-FTIR (Mass Loss & Gas ID) Step1->Step3 Step4 Isothermal Aging (HPLC-UV/MS) Step1->Step4 Step5 Data Synthesis (Kinetic Modeling) Step2->Step5 Phase Transitions Step3->Step5 Degradation Temp (Td) Step4->Step5 Impurity Profiling

Caption: Self-validating workflow for comprehensive thermal stability profiling.

Quantitative Data Interpretation

By synthesizing the data from the orthogonal techniques described above, a comprehensive thermal profile is generated. Table 2 summarizes the expected thermal behavior metrics critical for reactor safety.

Table 2: Representative Thermal Analysis Metrics

MetricValue / ObservationAnalytical Method
Melting Onset (Tm) 222–225 °CDSC[3]
Decomposition Onset (Td) > 230 °CTGA
Primary Evolved Gases HCl, NOx, COxTGA-FTIR[4]
Optimal Reaction Temp 5–10 °CEmpirical Process Data[2]

Process Chemistry Implications & Scale-Up

The thermal data directly informs large-scale synthetic operations. For instance, during the assembly of VEGFR inhibitors, the amidation of 2-chloronicotinoyl chloride with 4-isopropyl-3-methylaniline requires rigorous thermal management[2].

Because the free base is thermally sensitive and prone to oxidation upon liberation, the coupling reaction is optimally performed at low temperatures (5–10 °C) in dichloromethane[2]. This low-temperature regime ensures full conversion while completely suppressing the thermal degradation pathways identified via TGA/DSC. By respecting these thermal boundaries, process chemists can reliably yield the target intermediate with >99% purity on multikilogram scales[2].

References

1. Title: 4-Isopropyl-3-methylaniline hydrochloride - Inxight Drugs Source: ncats.io URL: 2.[4] Title: SAFETY DATA SHEET - Fisher Scientific Source: fishersci.es URL: 4 3.[1] Title: WO2016004272A1 - Inhibitors of bruton's tyrosine kinase - Google Patents Source: google.com URL: 1 4.[3] Title: 3-Methyl-4-isopropylaniline hydrochloride - Fluorochem Source: fluorochem.co.uk URL: 3 5.[2] Title: Development of a Scalable Synthesis of a VEGFR Inhibitor - Thieme E-Books & E-Journals Source: thieme-connect.com URL: 2

Sources

Strategic Utilization of 4-Isopropyl-3-methylaniline: From Phenylurea Herbicides to Next-Gen Kinase Inhibitors

[1]

Executive Summary

4-Isopropyl-3-methylaniline (CAS: 4534-10-5), also known as 3-amino-p-cymene, represents a privileged scaffold in organic synthesis, bridging the gap between high-volume agrochemicals and precision pharmaceuticals.[1] Unlike simple anilines, the specific substitution pattern—an isopropyl group at the para position and a methyl group at the meta position relative to the amine—imparts unique steric and electronic properties. This steric bulk, combined with the electron-donating nature of the alkyl groups, makes it an ideal building block for modulating lipophilicity and binding affinity in bioactive molecules.

This guide analyzes the compound's critical role in the synthesis of VEGFR-2 kinase inhibitors (oncology) and substituted phenylurea herbicides (agriculture), providing validated protocols and mechanistic insights for researchers.

Chemical Profile & Structural Significance[1][2][3][4]

The utility of 4-Isopropyl-3-methylaniline stems from its derivation from p-cymene , a naturally occurring monoterpene.[1]

PropertyDataSignificance in Application
IUPAC Name 3-Methyl-4-(propan-2-yl)anilinePrecise nomenclature for patent searches.[1]
Molecular Formula C₁₀H₁₅NMW: 149.23 g/mol .[1] Low MW allows for fragment-based drug design.[1]
Boiling Point ~240°CHigh boiling point requires vacuum distillation for purification.[1]
Electronic Effect Electron-rich aromatic ringHighly reactive in electrophilic aromatic substitutions and amide couplings.[1]
Steric Effect Ortho-methyl / Para-isopropylThe ortho-methyl restricts rotation of the amine, locking conformation in drug binding pockets.[1]
Structural Logic

The isopropyl group serves as a hydrophobic anchor.[1] In herbicides, it penetrates the waxy cuticle of leaves and binds to the D1 protein in photosystem II. In kinase inhibitors, it occupies the hydrophobic "back pocket" of the ATP-binding site, often conferring selectivity over other kinases.

Pharmaceutical Applications: Kinase Inhibitors & Neurology

Oncology: VEGFR-2 Inhibitor Synthesis (Amgen Case Study)

One of the most authoritative applications of 4-Isopropyl-3-methylaniline is its use as a key fragment in the synthesis of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.[1][2] These small molecules starve tumors by inhibiting angiogenesis.[1]

Case Study: The Amgen Protocol Research by Amgen Process Development utilized this aniline to synthesize a clinical candidate (often referred to as "Compound A" in process literature).[1][2] The synthesis demonstrates a convergent strategy where the aniline is coupled to a nicotinic acid derivative.[1][2][3][4]

  • Mechanism: The aniline nitrogen forms a hydrogen bond with the "hinge region" of the kinase, while the isopropyl-methyl phenyl ring occupies the hydrophobic pocket, displacing water and increasing binding entropy.

  • Synthesis Route: The aniline is coupled with 2-chloronicotinoyl chloride .[1][2][3][4][5][6] This reaction is highly sensitive to base selection to prevent bis-acylation.[1]

Neurology: TRP Channel Modulation

Beyond oncology, the 3-amino-p-cymene scaffold is investigated for modulating Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV3 .

  • Application: Development of non-opioid analgesics.[1]

  • Mechanism: Derivatives of this aniline mimic natural monoterpenes (like thymol) but with improved metabolic stability due to the replacement of the hydroxyl group with an amide or urea linkage.[1]

Visualization: Convergent Synthesis of VEGFR Inhibitor

The following diagram illustrates the convergent synthesis pathway utilized in high-value medicinal chemistry, highlighting where 4-Isopropyl-3-methylaniline enters the workflow.

VEGFR_Synthesiscluster_legendReaction ClassAniline4-Isopropyl-3-methylaniline(Fragment A)CouplingAmide Coupling(CH2Cl2, Et3N, <10°C)Aniline->CouplingNucleophileAcidChloride2-Chloronicotinoyl Chloride(Fragment B)AcidChloride->CouplingElectrophileIntermediateChloronicotinamideIntermediateCoupling->Intermediate99% YieldFinalDrugVEGFR Inhibitor(Clinical Candidate)Intermediate->FinalDrugSNAr Displacement(LiHMDS, THF)Isoquinoline7-Aminoisoquinoline(Fragment C)Isoquinoline->FinalDrugNucleophileAmidationAmidationSNArSNArAmidation->SNAr

Caption: Convergent synthesis strategy for VEGFR inhibitors. The aniline (blue) is critical for the initial amidation step, setting the core scaffold.

Agrochemical Applications: Phenylurea Herbicides[1][2][10][11][12]

In the agrochemical sector, 4-Isopropyl-3-methylaniline is a homolog of the aniline used to make Isoproturon (one of the world's most widely used cereal herbicides).[1]

Synthesis of Substituted Phenylureas

The reaction of this aniline with dimethylcarbamoyl chloride or phosgene/dimethylamine yields 1,1-dimethyl-3-(4-isopropyl-3-methylphenyl)urea .[1]

  • Target: Photosystem II (PSII) in weeds (e.g., Black-grass, Ryegrass).

  • SAR Insight: The addition of the meta-methyl group (compared to standard Isoproturon) alters the crystal packing and solubility.[1] This can enhance soil retention or modify the degradation profile, potentially reducing groundwater leaching—a major issue with standard Isoproturon.

Formulation Logic
  • Lipophilicity (LogP): The methyl group increases LogP, facilitating faster absorption through the leaf cuticle.

  • Selectivity: The steric bulk at the 3-position can reduce binding to crop enzymes (like wheat cytochrome P450s) that detoxify the herbicide, or conversely, increase specificity for weed isoforms.

Experimental Protocol: Chemoselective Amide Coupling

Objective: Synthesize N-(4-isopropyl-3-methylphenyl)-2-chloronicotinamide (Key Intermediate). Context: This protocol is adapted from high-yield process chemistry (Amgen) designed to minimize impurities.[1]

Materials
  • 4-Isopropyl-3-methylaniline (1.0 eq)[1]

  • 2-Chloronicotinoyl chloride (1.05 eq)[1]

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Methodology (Step-by-Step)
  • Preparation : Dissolve 4-Isopropyl-3-methylaniline (10 g, 67 mmol) in anhydrous DCM (100 mL) in a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Base Addition : Add Triethylamine (11.2 mL) and cool the solution to 0–5°C using an ice/salt bath. Critical: Low temperature prevents the formation of bis-amide impurities.[1]

  • Acylation : Dropwise add a solution of 2-chloronicotinoyl chloride (12.4 g) in DCM (50 mL) over 30 minutes. Maintain internal temperature below 10°C.

  • Reaction Monitoring : Stir at 5°C for 1 hour. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[1][7][8][9] The aniline spot should disappear completely.

  • Quench & Wash : Quench with water (100 mL). Separate phases. Wash organic layer with 1M HCl (remove unreacted amine), then sat. NaHCO₃, then brine.[1]

  • Isolation : Dry over MgSO₄, filter, and concentrate in vacuo.

  • Crystallization : Recrystallize from MTBE/Heptane to yield white crystals.

Expected Yield: >95% Purity: >99% (HPLC area)

Synthesis & Manufacturing of the Core Aniline

For researchers needing to synthesize the starting material itself (if commercial stock is unavailable), the industrial route involves Nitration followed by Hydrogenation .

Pathway
  • Starting Material: p-Cymene (1-isopropyl-4-methylbenzene).[1]

  • Nitration: Mixed acid (H₂SO₄/HNO₃).[1]

    • Challenge: Regioselectivity.[1][5] Nitration prefers the position ortho to the methyl group (position 2) vs ortho to the isopropyl (position 3).[1]

    • Solution: Low temperature (-10°C) favors the 2-nitro isomer (which leads to 2-amino-p-cymene, Carvacrol precursor).[1] However, to get our target (3-amino-p-cymene), one often starts from m-toluidine and alkylates with isopropyl chloride (Friedel-Crafts), though this is messy.[1]

    • Preferred Lab Route: Nitration of p-cymene yields a mixture.[1] Separation of isomers is required via fractional distillation of the nitro-intermediates before reduction.[1]

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) or Fe/HCl reduction of the nitro group to the amine.[1]

Safety & Toxicology (MSDS Highlights)

  • Hazard Class: Acute Tox. 4 (Oral/Dermal).[1]

  • Target Organs: Blood (Methemoglobinemia).[1] Like many anilines, it can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

  • Handling: Double-gloving (Nitrile) and use of a fume hood are mandatory.[1]

  • Storage: Store under inert gas (Argon/Nitrogen). Anilines oxidize and darken (turn brown/purple) upon exposure to air and light.[1]

References

  • Amgen Inc. (2012).[1][4] Development of a Scalable Synthesis of a VEGFR Inhibitor. Thieme Connect. Link

  • European Patent Office . Process for the preparation of aniline derivatives (Herbicide Intermediates). EP0066325B1.[1] Link

  • PubChem . Isoproturon (Related Phenylurea Herbicide).[1][10][11][8] CID 36679.[1][12] Link

  • ResearchGate . Modulation of thermo-transient receptor potential (thermo-TRP) channels by thymol-based compounds. Link

  • Sigma-Aldrich . 4-Isopropyl-3-methylaniline hydrochloride Product Sheet. Link

Methodological & Application

Application Note: Leveraging 4-Isopropyl-3-methylaniline as a Scaffold for Next-Gen Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthetic utility of 4-Isopropyl-3-methylaniline (CAS: 4534-10-5) in the development of novel herbicide candidates. Distinguished by its unique steric and lipophilic profile, this intermediate serves as a critical scaffold for optimizing bioavailability and metabolic stability in two major herbicide classes: Phenylureas (PSII Inhibitors) and Chloroacetamides (VLCFA Inhibitors) .[1] This document provides validated protocols, mechanistic insights, and reaction workflows for researchers in agrochemical discovery.

Chemical Profile & Strategic Rationale

The "Magic Methyl" and Lipophilic Balance

In herbicide design, the balance between lipophilicity (LogP) and water solubility is paramount for xylem transport and leaf cuticle penetration. 4-Isopropyl-3-methylaniline offers a distinct advantage over simple anilines:

  • Lipophilicity (Isopropyl Group): The 4-isopropyl moiety increases the partition coefficient, enhancing penetration through the waxy plant cuticle.

  • Metabolic Stability (3-Methyl Group): The ortho-methyl group (relative to the amine/amide linkage) provides steric hindrance. This retards hydrolytic degradation by soil amidases and plant aryl acylamidase, extending residual activity.[1]

PropertyValueRelevance to Design
Molecular Weight 149.23 g/mol Ideal for Fragment-Based Drug Design (FBDD)
Boiling Point ~255°CHigh thermal stability for reflux reactions
pKa (Conjugate Acid) ~4.5 - 5.0Nucleophilicity is modulated, requiring specific catalysts
LogP (Predicted) ~3.2Optimal for systemic xylem mobility

Application I: Synthesis of Novel Phenylurea Herbicides (PSII Inhibitors)

Mechanism of Action

Phenylurea herbicides (analogs of Isoproturon and Chlorotoluron) function by binding to the Q_B-binding niche on the D1 protein of the Photosystem II (PSII) complex. This blockade interrupts electron transport from Q_A to Q_B, stopping CO₂ fixation and generating reactive oxygen species (ROS) that destroy cell membranes.[1]

Experimental Protocol: Isocyanate Coupling

Objective: Synthesize N-(4-isopropyl-3-methylphenyl)-N',N'-dimethylurea.

Reagents:

  • 4-Isopropyl-3-methylaniline (1.0 eq)[1]

  • Dimethylcarbamoyl chloride (1.1 eq) [Alternative to Isocyanate][1]

  • Triethylamine (TEA) (1.2 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck round-bottom flask with 4-Isopropyl-3-methylaniline (10 mmol, 1.49 g) and anhydrous DCM (20 mL) under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) via syringe. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add Dimethylcarbamoyl chloride (11 mmol) over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Quench with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), sat.[1] NaHCO₃, and brine.[1]

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield white crystals.[1]

Pathway Visualization (Graphviz)[1]

PSII_Pathway Aniline 4-Isopropyl-3- methylaniline Reaction Coupling (Carbamoyl Chloride) Aniline->Reaction + TEA, DCM Product Novel Phenylurea Candidate Reaction->Product Target PSII Complex (D1 Protein) Product->Target Binds Qb Site Effect Electron Transport Blockade (Qa -> Qb) Target->Effect Death ROS Generation & Necrosis Effect->Death

Figure 1: Synthesis and Mode of Action for Phenylurea Derivatives.

Application II: Synthesis of Chloroacetamide Herbicides (VLCFA Inhibitors)

Mechanism of Action

Chloroacetamides (analogs of Metolachlor or Acetochlor) inhibit Very Long Chain Fatty Acid (VLCFA) elongases.[1] This inhibition disrupts cell division and cuticle formation, primarily affecting seedling emergence.[1] The 3-methyl group on the aniline ring is critical here to provide the "chiral axis" steric bulk often required for selectivity between crops (e.g., corn) and weeds.

Experimental Protocol: Biphasic Acylation

Objective: Synthesize N-(4-isopropyl-3-methylphenyl)-2-chloroacetamide.

Reagents:

  • 4-Isopropyl-3-methylaniline (1.0 eq)[1]

  • Chloroacetyl chloride (1.1 eq)[1][2]

  • Base: Potassium Carbonate (K₂CO₃) (1.5 eq) or 10% NaOH.[1]

  • Solvent: DCM/Water biphasic system or Toluene.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-Isopropyl-3-methylaniline (10 mmol) in DCM (25 mL).

  • Base Setup: Add a solution of K₂CO₃ (15 mmol) in water (15 mL) to the reaction vessel. Stir vigorously to create an emulsion.

  • Addition: Cool to 0–5°C. Add Chloroacetyl chloride (11 mmol) dropwise over 20 minutes.

    • Expert Insight: Rapid addition causes localized heating, leading to bis-acylation.[1] Slow addition is mandatory.[1]

  • Completion: Stir at RT for 2 hours. The reaction is usually rapid.

  • Workup: Separate phases. Wash the organic layer with 0.5M HCl (removes aniline) and water.

  • Isolation: Evaporate solvent. The product often solidifies upon standing. If oil remains, trituruate with cold hexane.[1]

Workflow Visualization (Graphviz)[1]

VLCFA_Workflow Start Start: 4-Isopropyl-3-methylaniline Reagent Add Chloroacetyl Chloride (0-5°C, Controlled) Start->Reagent DCM Solvent Inter Intermediate: Protonated Amide Complex Reagent->Inter Base Base Wash (K2CO3) HCl Neutralization Inter->Base Product Product: Chloroacetamide (VLCFA Inhibitor) Base->Product Phase Separation

Figure 2: Biphasic synthesis workflow for Chloroacetamide derivatives.

Analytical Validation Standards

To ensure the integrity of the synthesized library, the following analytical benchmarks must be met:

TechniqueExpected Signal (4-Isopropyl-3-methylaniline derivatives)
¹H NMR (CDCl₃) Isopropyl: Doublet at ~1.2 ppm (6H), Septet at ~2.9 ppm (1H).[1] Methyl: Singlet at ~2.3 ppm (3H).[1] Amide NH: Broad singlet 7.5–9.0 ppm (varies by solvent).[1]
HPLC Purity >95% (Area %) at 254 nm.[1] Column: C18. Mobile Phase: ACN/Water (Gradient).[1]
LC-MS [M+H]⁺ peak clearly visible.[1] Chlorine isotope pattern (3:1) visible for Chloroacetamides.[1]

Safety & Handling Guidelines

  • Toxicity: Anilines are generally toxic by inhalation and skin absorption.[1] They can cause methemoglobinemia.[1]

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles.[1]

  • Waste: All aqueous washes containing aniline residues must be disposed of as hazardous organic waste, not down the drain.

References

  • Phenylurea SAR & Lipophilicity

    • Tixier, C., et al. "Quantitative structure-transformation relationships of phenylurea herbicides."[1] Pest Management Science, 2001.[1]

  • Chloroacetamide Synthesis Protocol

    • Rao, S., et al. "An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides."[1] Synthetic Communications, 2018.[1][3]

  • Herbicide Mode of Action (PSII)

    • Oettmeier, W. "Herbicides inhibiting photosystem II."[1] The Photosystems: Structure, Function and Molecular Biology, Elsevier, 1992.[1]

  • Chemical Data & Sourcing

    • PubChem Compound Summary for 4-Isopropyl-3-methylaniline (CAS 4534-10-5).[1] [1]

Sources

4-Isopropyl-3-methylaniline as a monomer for conductive polymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Isopropyl-3-methylaniline as a Monomer for Functional Conductive Polymers

Executive Summary

This guide details the polymerization of 4-Isopropyl-3-methylaniline (also known as 3-methyl-4-isopropylaniline or p-cumidine), a substituted aniline derivative. Unlike unsubstituted aniline, which forms highly conductive polyaniline (PANI) via head-to-tail (para-) coupling, this monomer features a blocked para-position. Consequently, polymerization proceeds via head-to-ortho coupling , resulting in a polymer with distinct properties: enhanced solubility and hydrophobicity, albeit with reduced electrical conductivity compared to PANI.

This note is designed for researchers seeking to exploit these alkyl-substituted polymers for solution-processable antistatic coatings , corrosion inhibitors , and functional sensor interfaces where processability outweighs the need for metallic conductivity.

Part 1: Scientific Foundation & Monomer Profile

Monomer Identity
  • IUPAC Name: 4-Isopropyl-3-methylaniline[1]

  • CAS Number: 4534-10-5

  • Structure: Aniline core with a methyl group at C3 and an isopropyl group at C4.

  • Key Feature: The C4 (para) position is sterically blocked by the isopropyl group.

The "Para-Block" Challenge & Mechanism

Standard polyaniline synthesis relies on the coupling of the nitrogen radical cation with the para-carbon of the next ring (Head-to-Tail). In 4-isopropyl-3-methylaniline, this pathway is obstructed.

  • Mechanism: Polymerization is forced to proceed via ortho-coupling (C2 or C6 positions).

  • Steric Consequence: The bulky isopropyl and methyl groups induce significant torsion angles between adjacent phenyl rings. This "twisting" reduces

    
    -orbital overlap, limiting the effective conjugation length and resulting in a hypsochromic shift (blue shift) in optical absorption and lower bulk conductivity (
    
    
    
    to
    
    
    S/cm).
  • Solubility Advantage: The alkyl substituents disrupt inter-chain hydrogen bonding and Van der Waals stacking, rendering the resulting polymer significantly more soluble in organic solvents (THF, CHCl

    
    , Toluene) than PANI.
    

G Monomer 4-Isopropyl-3-methylaniline (Para-Blocked) Oxidation Oxidation (APS/H+) Radical Cation Formation Monomer->Oxidation Coupling Coupling Pathway Oxidation->Coupling Ortho Ortho-Coupling (C2/C6) (Dominant Pathway) Coupling->Ortho Steric Force Para Para-Coupling (C4) (BLOCKED) Coupling->Para Steric Block Product Poly(4-isopropyl-3-methylaniline) High Solubility / Low Conductivity Ortho->Product

Figure 1: Mechanistic pathway highlighting the shift from para- to ortho-coupling due to the C4 isopropyl block.

Part 2: Experimental Protocols

Chemical Oxidative Polymerization Protocol

This protocol is optimized to maximize molecular weight despite the steric hindrance.

Reagents:

  • Monomer: 4-Isopropyl-3-methylaniline (Purified by distillation if dark).

  • Oxidant: Ammonium Persulfate (APS), analytical grade.

  • Acidic Medium: 1.0 M Hydrochloric Acid (HCl).[2]

  • Solvents: Methanol, Acetone, Deionized Water.

Step-by-Step Methodology:

  • Solution A (Monomer): Dissolve 1.49 g (10 mmol) of 4-Isopropyl-3-methylaniline in 50 mL of 1.0 M HCl. Stir at room temperature until fully dissolved.

    • Note: If the monomer is an oil, ensure vigorous stirring to create a fine emulsion if not fully soluble initially.

  • Solution B (Oxidant): Dissolve 2.28 g (10 mmol) of APS in 30 mL of 1.0 M HCl.

    • Stoichiometry: A 1:1 ratio is used to prevent over-oxidation, which can degrade the already sterically strained chain.

  • Cooling: Place both solutions in an ice bath (0–5 °C) for 20 minutes.

    • Why? Low temperature suppresses side reactions and promotes longer chain formation.

  • Initiation: Dropwise add Solution B to Solution A over 30 minutes under constant stirring.

    • Observation: The solution will transition from colorless to pink/brown (oligomers) and finally to a dark precipitate.

  • Polymerization: Allow the reaction to proceed for 24 hours at 0–5 °C.

  • Purification (Critical):

    • Filter the precipitate.[3]

    • Wash 1: 3x with 1.0 M HCl (remove unreacted monomer).

    • Wash 2: 3x with Deionized Water (remove excess acid/salts).

    • Wash 3: 2x with Methanol (remove low molecular weight oligomers/dimers).

  • Drying: Vacuum dry at 60 °C for 12 hours.

Electrochemical Synthesis (Alternative for Films)

Ideal for sensor applications where a thin film on an electrode is required.

  • Electrolyte: 0.1 M Monomer + 1.0 M H2SO4 in Acetonitrile/Water (50:50 v/v).

  • Method: Cyclic Voltammetry (CV).

  • Range: -0.2 V to +1.0 V vs. Ag/AgCl.

  • Scan Rate: 50 mV/s.

  • Result: A thin, adherent film will grow on the working electrode (Pt or Glassy Carbon).

Part 3: Characterization & Data Interpretation

Expected Data Profile
ParameterUnsubstituted PANIPoly(4-isopropyl-3-methylaniline)Interpretation
Solubility Insoluble (except in NMP)Soluble in THF, CHCl3, TolueneAlkyl chains disrupt packing.
Conductivity (S/cm) 1.0 - 100

Ortho-coupling breaks conjugation.
UV-Vis Absorption ~330 nm, ~630 nm~290 nm, ~550 nmBlue shift due to twisted backbone.
Appearance Green (Emeraldine Salt)Brown/Dark GreenReduced conjugation length.
Validation Workflow

Workflow cluster_Solubility Step 1: Solubility Test cluster_Spec Step 2: Spectroscopy cluster_App Step 3: Application Start Synthesized Polymer Powder Test1 Dissolve in THF/Chloroform Start->Test1 Result1 Clear Solution? Test1->Result1 Result1->Start No (Cross-linked/Insoluble) FTIR FTIR Analysis (Look for 1,2,3,5-subst pattern) Result1->FTIR Yes (Success) UVVis UV-Vis Spectroscopy (Check Polaron Band) FTIR->UVVis Coating Spin Coat on Glass/Metal UVVis->Coating Measure Measure Surface Resistance (4-Point Probe) Coating->Measure

Figure 2: Validation workflow for confirming polymer identity and processability.

Part 4: Applications & Troubleshooting

Primary Applications
  • Corrosion Protection: The hydrophobic isopropyl group creates a superior barrier against moisture compared to standard PANI. Apply as a primer on steel.

  • Antistatic Packaging: The conductivity is sufficient for static dissipation (

    
     S/cm) while the solubility allows for printing or spray-coating on plastics.
    
  • Gas Sensors: The steric "pockets" created by the isopropyl groups can selectively trap specific volatile organic compounds (VOCs), making this material useful for chemiresistive sensors.

Troubleshooting Guide
  • Problem: Low yield or oily product.

    • Cause: High solubility of oligomers in the acidic medium.

    • Fix: Increase the ionic strength of the solution during precipitation (add NaCl) or use a lower molecular weight alcohol for washing.

  • Problem: No conductivity (Insulator).

    • Cause: Over-oxidation leading to ring opening.

    • Fix: Strictly control temperature (< 5 °C) and ensure APS addition is slow.

References

  • BenchChem Technical Support. (2025).[3][4] Potential Applications of Isopropyl Methyl Anilines in Materials Science: A Technical Guide. Retrieved from

  • Stejskal, J., & Gilbert, R. G. (2002). Polyaniline.[2][3][5][6][7] Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857-867. (Foundational protocol basis).

  • Gok, A., et al. (2007). Synthesis and characterization of conducting substituted polyanilines. Journal of Applied Polymer Science.
  • Genies, E. M., et al. (1990). Polyaniline: A historical survey. Synthetic Metals. (Mechanistic background on ortho- vs. para-coupling).

Sources

Friedel-Crafts alkylation of m-toluidine to produce 4-Isopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for synthesizing 4-Isopropyl-3-methylaniline (CAS: 4534-10-5) from


-toluidine .[1] Direct Friedel-Crafts alkylation of free anilines is chemically forbidden due to the deactivation of the aromatic ring by Lewis acid-amine complexation. Therefore, this application note presents two distinct workflows:
  • Protocol A (The "Gold Standard"): A three-step Protection-Alkylation-Deprotection sequence designed for pharmaceutical-grade purity (

    
    ) and high regioselectivity.
    
  • Protocol B (The "Green Route"): A zeolite-catalyzed vapor-phase alkylation designed for process scalability and environmental compliance.

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.

Chemical Logic & Mechanistic Insight

The synthesis of 4-isopropyl-3-methylaniline presents a classic regioselectivity challenge.

  • Substrate:

    
    -Toluidine (3-methylaniline).[2]
    
  • Directing Effects:

    • Acetamido Group (Protected Amine): Strong ortho/para director.

    • Methyl Group: Weak ortho/para director.

  • The "Reinforcement" Phenomenon: In

    
    -acetyl-
    
    
    
    -toluidine, the directing groups reinforce substitution at the C4 position :
    • C4: Para to the Acetamido group (Strong) and Ortho to the Methyl group (Weak).

    • C6: Ortho to the Acetamido group and Para to the Methyl group.

    • C2: Ortho to both (Sterically prohibited).

Critical Constraint: While C4 is electronically favored, it is sterically more hindered than C6 due to the adjacent methyl group. Protocol A utilizes the bulk of the acetamido group and thermodynamic control to favor the C4 isomer over the C6 isomer (which would lead to the thymol-like substitution pattern).

Visualization: Reaction Pathway & Selectivity

G Start m-Toluidine (3-methylaniline) Protect Step 1: Protection (Ac2O / AcOH) Start->Protect Acetylation Inter N-(3-methylphenyl)acetamide Protect->Inter Alkylation Step 2: F-C Alkylation (i-Pr-Cl / AlCl3) Inter->Alkylation Isomer4 Intermediate A: 4-Isopropyl isomer (Major Target) Alkylation->Isomer4 Electronic Preference Isomer6 Intermediate B: 6-Isopropyl isomer (Minor Byproduct) Alkylation->Isomer6 Steric Leakage Hydrolysis Step 3: Hydrolysis (HCl / EtOH) Isomer4->Hydrolysis Final 4-Isopropyl-3-methylaniline (Target Product) Hydrolysis->Final

Figure 1: Synthetic workflow illustrating the protection strategy and regioselective bifurcation between the C4 (target) and C6 (byproduct) isomers.

Protocol A: High-Purity Synthesis (Protection Strategy)

This protocol is recommended for lab-scale synthesis (


) where product isolation and characterization are prioritized.
Phase 1: Protection (Acetylation)

Objective: Mask the nucleophilic nitrogen to prevent catalyst poisoning.

  • Reagents: Dissolve

    
    -toluidine (
    
    
    
    equiv) in Glacial Acetic Acid (
    
    
    vol).
  • Addition: Add Acetic Anhydride (

    
     equiv) dropwise at room temperature. The reaction is exothermic; maintain temp 
    
    
    
    .
  • Workup: Stir for 2 hours. Pour mixture into ice water (

    
     vol). The product, 3-methylacetanilide , will precipitate as a white solid.
    
  • Purification: Filter, wash with cold water, and dry.

    • Checkpoint: Purity should be

      
       by HPLC before proceeding.
      
Phase 2: Friedel-Crafts Alkylation

Objective: Introduce the isopropyl group at the C4 position.

  • Reagents: 3-methylacetanilide (

    
     equiv), Isopropyl Chloride (
    
    
    
    equiv), Anhydrous
    
    
    (
    
    
    equiv).
  • Solvent: Carbon Disulfide (

    
    ) or 1,2-Dichloroethane (DCE). Note: DCE is preferred for higher reflux temperatures.
    

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Catalyst Suspension: Suspend

    
     in dry DCE at 
    
    
    
    .
  • Substrate Addition: Add 3-methylacetanilide portion-wise. Observation: The mixture may turn yellow/orange due to complex formation.

  • Alkylation: Add Isopropyl Chloride dropwise over 30 minutes.

  • Reaction: Warm to room temperature, then reflux (

    
     for DCE) for 4–6 hours.
    
    • Mechanism Check: Higher temperature favors the thermodynamic product (C4) over the kinetic product (C6).

  • Quench: Cool to

    
    . Carefully pour the mixture onto cracked ice/HCl mixture to decompose the aluminum complex.
    
  • Extraction: Extract with DCM (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
Phase 3: Deprotection (Hydrolysis)

Objective: Restore the free amine.

  • Reflux: Dissolve the crude amide in Ethanol (

    
     vol) and 
    
    
    
    (
    
    
    vol). Reflux for 3 hours.
  • Neutralization: Concentrate ethanol. Basify the residue with

    
     to pH 10.
    
  • Isolation: Extract the oily amine with Ethyl Acetate.

  • Final Purification: Distillation under reduced pressure (bp approx.

    
     at 
    
    
    
    ) or column chromatography (Hexane/EtOAc 9:1).

Protocol B: Green Catalysis (Zeolite Method)

This protocol is recommended for process optimization studies or when avoiding chlorinated solvents and stoichiometric aluminum waste is required.

  • Catalyst: H-Beta Zeolite (

    
    ) or H-Y Zeolite.
    
  • Reagents:

    
    -Toluidine, Isopropanol (IPA).
    

Workflow:

  • Reactor: Stainless steel fixed-bed reactor or high-pressure autoclave.

  • Feed Ratio: Mix

    
    -Toluidine : IPA at a 1:5 molar ratio .
    
    • Why? Excess alcohol suppresses poly-alkylation and coke formation on the catalyst.

  • Conditions:

    • Temperature:

      
      .
      
    • Pressure:

      
       (to maintain liquid phase) or atmospheric for vapor phase.
      
    • WHSV (Weight Hourly Space Velocity):

      
      .
      
  • Process: Pass the feed over the calcined catalyst bed.

  • Selectivity Note: This method produces a mixture of C4 (major) and C6 (minor) isomers. Fractional distillation is mandatory to separate the 4-isopropyl-3-methylaniline from the 6-isopropyl isomer (thymol precursor analog).

Analytical Data & Specifications

Table 1: Key Physicochemical Properties

ParameterSpecificationNotes
Appearance Pale yellow to reddish-brown oilDarkens on air exposure (oxidation).
Boiling Point

(atm);

(

)
Target Isomer 4-Isopropyl-3-methylaniline
Major Impurity 6-Isopropyl-3-methylaniline"Thymol-like" substitution pattern.
1H NMR (CDCl3)

1.22 (d, 6H, iPr-Me), 2.25 (s, 3H, Ar-Me), 2.95 (sept, 1H, CH), 3.50 (br s, 2H, NH2), 6.5-7.1 (m, 3H, Ar-H).
Look for coupling constants to distinguish 1,2,4-substitution pattern.

Troubleshooting & "Self-Validating" Checks

  • Issue: No reaction in Protocol A.

    • Cause: Wet

      
       or solvent.
      
    • Validation: The addition of

      
       to the solvent should fume slightly. If it clumps immediately without fuming, the catalyst is deactivated.
      
  • Issue: Low yield of C4 isomer (High C6 isomer).

    • Cause: Reaction temperature too low.

    • Fix: In Friedel-Crafts, the para product is often thermodynamic.[3] Ensure the reflux in Phase 2 is vigorous and maintained for at least 4 hours to allow isomerization to the more stable C4 position.

  • Issue: Poly-alkylation.

    • Cause: Excess alkyl halide.

    • Fix: Strictly control stoichiometry to 1.1–1.2 equivalents.

References

  • Friedel-Crafts Chemistry & Aniline Protection

    • Mechanism:[4][5][6][7][8][9][10] "Alkylation of anilines with isopropyl alcohol over zeolite catalysts." Journal of Catalysis.

    • Source:

  • Regioselectivity in Toluidine Derivatives

    • Data: "Synthesis of 4-isopropyl-3-methylaniline."[1][11] ChemicalBook CAS Database.

    • Source:

  • Industrial Zeolite Processes

    • Methodology: "Selective alkylation of toluene and aniline derivatives."[12] US Patent & Trademark Office / Google Patents.

    • Source:

  • General Protocol for Aniline Alkylation

    • Protocol: "Procedure for the preparation of alkylated anilines via protection."[8] Organic Syntheses.

    • Source:

(Note: While specific URL persistence varies, the citations above refer to established chemical literature and databases standard in the field.)

Sources

Technical Application Note: Synthesis of 1,1-Dimethyl-3-(4-isopropyl-3-methylphenyl)urea

[1]

Abstract & Strategic Overview

This application note details the synthetic protocols for 1,1-dimethyl-3-(4-isopropyl-3-methylphenyl)urea , a substituted phenylurea herbicide structurally related to Isoproturon.[1] The compound functions by inhibiting photosynthesis via the blockage of electron transport in photosystem II.[1]

From a retrosynthetic perspective, the molecule is disconnected at the urea linkage, revealing two primary synthons: the 3-methyl-4-isopropylaniline (the critical aryl amine intermediate) and the dimethylcarbamoyl moiety.[1]

This guide prioritizes two pathways:

  • Route A (The Isocyanate Route): High-yielding, suitable for scale-up, utilizing Triphosgene as a safer solid substitute for phosgene gas.[1][2]

  • Route B (The Carbamoyl Chloride Route): A direct, one-step acylation suitable for rapid laboratory synthesis.[1]

Retrosynthetic Logic

The primary challenge lies not in the urea formation, but in the regioselective synthesis of the aniline precursor.[1][2]

  • Target: 3-methyl-4-isopropylaniline (CAS 4534-10-5).[1][3]

  • Precursor: m-Toluidine (3-aminotoluene).[1]

  • Transformation: Friedel-Crafts alkylation.[1][4][5] The amino group (strongly activating, ortho/para) and the methyl group (weakly activating, ortho/para) cooperatively direct electrophilic attack to the 4-position (para to the amine, ortho to the methyl), minimizing the formation of the 6-isomer due to steric hindrance from the methyl group.[1][2]

Synthesis of Intermediate: 3-Methyl-4-isopropylaniline[1][4][5]

Rationale: While nitration of o-cymene is a theoretical route, the industrial standard and most direct laboratory method involves the alkylation of m-toluidine.[1] This avoids the hazardous reduction of nitro compounds and utilizes cheaper starting materials.[1]

Protocol 1: Acid-Catalyzed Alkylation of m-Toluidine[1]

Reagents:

  • m-Toluidine (1.0 eq)[1]

  • Isopropanol (1.2 eq) or Propene gas[2]

  • Sulfuric Acid (98%, catalyst/solvent)[1][2]

Step-by-Step Methodology:

  • Dissolution: In a chemically resistant reactor (glass-lined or Hastelloy), dissolve m-toluidine in concentrated sulfuric acid (H₂SO₄). Maintain temperature < 20°C during addition to manage exotherm.

  • Alkylation:

    • Option A (Liquid): Add Isopropanol dropwise while heating the mixture to 60–80°C.

    • Option B (Gas): Pressurize with Propene gas (4–5 bar) if autoclave facilities are available.[2]

  • Reaction Monitoring: Monitor by GC-MS. The target isomer (4-isopropyl) is the major product (>90% regioselectivity).

  • Work-up:

    • Cool the mixture to 0°C.

    • Neutralize carefully with 20% NaOH solution (highly exothermic) until pH > 10.[2]

    • Extract the oily amine layer with Toluene or Dichloromethane (DCM).

    • Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Distillation under reduced pressure (approx. 110–115°C at 10 mmHg) yields the pure aniline as a pale yellow oil.

Synthesis of Target Urea[1][5][6][7]

Route A: The Triphosgene (Isocyanate) Method

Best for: High purity, defined stoichiometry, avoiding carcinogenic carbamoyl chlorides.[1][2]

Mechanism: In situ generation of the aryl isocyanate followed by nucleophilic attack by dimethylamine.[1]

Reagents Table
ReagentEquiv.Role
3-Methyl-4-isopropylaniline 1.0Substrate
Triphosgene 0.35Carbonyl Source (1 mol = 3 mol Phosgene)
Triethylamine (Et₃N) 2.5Base/Scavenger
Dimethylamine (DMA) 1.2Amine Source (2M in THF or aqueous)
Dichloromethane (DCM) SolventAnhydrous
Detailed Protocol
  • Isocyanate Formation:

    • Dissolve 3-methyl-4-isopropylaniline (10 mmol) and Et₃N (25 mmol) in anhydrous DCM (50 mL) under Nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Dissolve Triphosgene (3.5 mmol) in DCM (10 mL) and add dropwise to the amine solution over 30 minutes. Caution: Generates Phosgene in situ. Use a scrubber.

    • Allow to warm to Room Temperature (RT) and stir for 1 hour. Confirm isocyanate formation by IR (strong peak ~2270 cm⁻¹).[2]

  • Urea Coupling:

    • Cool the mixture back to 0°C.

    • Add Dimethylamine (12 mmol) slowly.

    • Stir at RT for 2 hours. The reaction is usually rapid.

  • Quenching & Isolation:

    • Quench with water (20 mL).

    • Separate the organic layer.[1] Wash with 1N HCl (to remove unreacted aniline), then Sat.[1][2] NaHCO₃, then Brine.[1][2]

    • Dry over MgSO₄ and evaporate solvent.[1]

  • Crystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene/Hexane to obtain white crystals.[1]

Route B: The Carbamoyl Chloride Method

Best for: Rapid, small-scale synthesis where handling Triphosgene is undesirable.[1]

Protocol
  • Setup: Dissolve 3-methyl-4-isopropylaniline (1.0 eq) and Pyridine (1.2 eq) in DCM.

  • Addition: Add Dimethylcarbamoyl chloride (1.1 eq) dropwise at 0°C.

  • Reflux: The reaction is slower than the isocyanate route.[1] Heat to reflux (40°C) for 4–6 hours.

  • Work-up: Wash with dilute acid to remove pyridine, then standard organic work-up.[1]

Visualization of Workflows

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the flow from the commodity precursor to the final herbicide active ingredient.[1]

GStartm-Toluidine(3-Aminotoluene)Reagent1Isopropanol / H2SO4(Friedel-Crafts Alkylation)Start->Reagent1InterIntermediate:3-Methyl-4-isopropylanilineReagent1->Inter Regioselective (Para to NH2)RouteARoute A: Isocyanate Method(Triphosgene, Et3N)Inter->RouteARouteBRoute B: Carbamoyl Chloride(Dimethylcarbamoyl Cl, Pyridine)Inter->RouteBFinalTarget:1,1-dimethyl-3-(4-isopropyl-3-methylphenyl)ureaRouteA->Final via Aryl IsocyanateRouteB->Final Direct AcylationReagent2Dimethylamine (DMA)Reagent2->RouteA

Caption: Comparative synthetic routes highlighting the critical regioselective alkylation step and the two divergent urea formation pathways.

Quality Control & Analytical Parameters

To validate the synthesis, the following analytical criteria must be met.

HPLC Method[1][2][8]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄).[2] Gradient 40:60 to 90:10 over 15 mins.

  • Detection: UV @ 240 nm.

  • Retention Time: Expect elution slightly later than Isoproturon due to the additional methyl group (increased lipophilicity).

NMR Characterization (Expected)[2]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.22 (d, 6H, Isopropyl-CH₃)[1][2]

    • δ 2.30 (s, 3H, Aryl-CH₃)[1][2]

    • δ 2.98 (s, 6H, N(CH₃)₂)[1][2]

    • δ 3.10 (m, 1H, Isopropyl-CH)[1][2]

    • δ 6.30 (bs, 1H, NH)[1][2]

    • δ 7.10–7.30 (m, 3H, Aromatic protons)[1][2]

Safety & Handling

  • Triphosgene: A solid trimer of phosgene.[1] While safer to handle than gas, it decomposes to phosgene upon heating or contact with nucleophiles.[1][2] Mandatory: Operate in a fume hood with a caustic scrubber (NaOH trap) attached to the vent line.

  • Dimethylcarbamoyl Chloride: A probable human carcinogen and lachrymator. Use double gloves and handle only in a fume hood.

  • Exotherms: The alkylation of m-toluidine in sulfuric acid is highly exothermic.[1] Strict temperature control is required to prevent thermal runaway.[1]

References

  • European Patent Office. (1982). Process for the preparation of aniline derivatives (EP0066325). Retrieved October 26, 2023, from [Link][1][2]

  • BuyersGuideChem. (n.d.). 3-(4-Isopropyl-m-tolyl)-1,1-dimethylurea Properties and CAS. Retrieved October 26, 2023, from [Link][1][2]

  • Google Patents. (2016). CN105622428A - Preparation method of 3-methyl-4-isopropylaniline.[1][4][5] Retrieved October 26, 2023, from [1][2]

  • NIST Chemistry WebBook. (n.d.). Isoproturon (Structural Analog Reference). Retrieved October 26, 2023, from [Link][1][2]

Technical Application Note: 4-Isopropyl-3-methylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

4-Isopropyl-3-methylaniline (also known as 3-amino-p-cymene) is a specialized aromatic building block characterized by a unique balance of steric bulk and nucleophilicity. Unlike simple anilines, the presence of the isopropyl group at the para-position and a methyl group at the meta-position (relative to the amine) creates a lipophilic scaffold that is highly valued in the synthesis of agrochemicals (specifically urea-based herbicides) and pharmaceutical kinase inhibitors.

This guide provides advanced protocols for utilizing this building block, focusing on overcoming the specific regiochemical and steric challenges presented by the 3,4-dialkyl substitution pattern.

Chemical Identity Table
PropertyData
IUPAC Name 3-Methyl-4-(propan-2-yl)aniline
Common Name 3-Amino-p-cymene
CAS Number 4534-10-5 (Free base), 4534-11-6 (HCl salt)
Molecular Weight 149.23 g/mol
Appearance Pale yellow oil (darkens on air exposure) or crystalline solid (salt)
Key Reactivity Nucleophilic amine (N1), Electrophilic substitution (C6 > C2)
LogP (Predicted) ~2.8 (Highly Lipophilic)

Reactivity Profile & Strategic Analysis

To successfully utilize 4-Isopropyl-3-methylaniline, one must understand its electronic and steric environment.

  • Steric Environment: The amine at C1 is flanked by protons at C2 and C6. However, the methyl group at C3 exerts a "buttressing effect" on C2, making C2 significantly more hindered than C6. Consequently, electrophilic aromatic substitution (EAS) reactions (e.g., halogenation) will occur predominantly at C6 .

  • Electronic Effects: The molecule is electron-rich. The amino group is a strong activator. The alkyl groups (isopropyl and methyl) are weak activators. Oxidation sensitivity is high; the free base should be stored under inert gas.

Visualization: Reactivity Map

The following diagram illustrates the preferred sites for chemical modification.

ReactivityMap Core 4-Isopropyl-3-methylaniline (Core Scaffold) N1 N1 (Amine) Primary Nucleophile Site of Acylation/Buchwald Core->N1 Functionalization C6 C6 Position Major EAS Site (Halogenation/Nitration) Core->C6 Regioselective Attack C2 C2 Position Sterically Hindered Minor EAS Site Core->C2 Blocked Lipophilicity Lipophilic Pocket (iPr + Me) Critical for Protein Binding Core->Lipophilicity SAR Property

Figure 1: Reactivity map highlighting the nucleophilic center (N1) and the regioselectivity of electrophilic attack at C6 due to steric shielding at C2.

Application Area A: Agrochemical Synthesis (Urea Herbicides)[2]

A primary industrial application of this aniline is the synthesis of substituted phenylureas, which act as Photosystem II inhibitors. The lipophilic tail (isopropyl/methyl) aids in penetrating the plant cuticle.

Protocol 1: Synthesis of 1,1-Dimethyl-3-(4-isopropyl-3-methylphenyl)urea

Context: This protocol describes the conversion of the aniline to a dimethylurea herbicide scaffold.[1]

Reagents:

  • 4-Isopropyl-3-methylaniline (1.0 equiv)[2][3]

  • Dimethylcarbamoyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-Isopropyl-3-methylaniline (10 mmol, 1.49 g) and anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the acylation.

  • Acylation: Dropwise add Dimethylcarbamoyl chloride (11 mmol) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes). The aniline spot (lower Rf, stains with ninhydrin) should disappear.

  • Workup: Quench with water (50 mL). Extract the organic layer.[4] Wash with 1M HCl (to remove unreacted amine/TEA), then saturated NaHCO₃, then brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexanes/EtOAc to yield the white crystalline urea.

Application Area B: Pharmaceutical Cross-Coupling (Buchwald-Hartwig)

In drug discovery, this aniline is often coupled to heteroaryl halides (e.g., chloropyrimidines, bromoindazoles) to form kinase inhibitors. The challenge is preserving the catalyst activity in the presence of the electron-rich aniline which can coordinate to Pd.

Protocol 2: Pd-Catalyzed C-N Coupling with Heteroaryl Chlorides

Context: Coupling 4-Isopropyl-3-methylaniline with a deactivated aryl chloride.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • 4-Isopropyl-3-methylaniline (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (8 mol%) or BrettPhos (for highly deactivated electrophiles)

  • Base: Cs₂CO₃ (3.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

  • Inert Environment: This reaction must be set up in a glovebox or using strict Schlenk techniques. Oxygen poisons the electron-rich phosphine ligand.

  • Catalyst Pre-complexation: In a vial, mix Pd₂(dba)₃ and XPhos in a small amount of solvent and stir for 5 minutes at RT to generate the active L-Pd(0) species.

  • Reaction Assembly: To the reaction vessel, add the Aryl Chloride, Aniline, and Base. Add the pre-formed catalyst solution.

  • Heating: Seal the vessel and heat to 100°C.

    • Note: If using NaOtBu, conversion is usually faster (2-4 hours). If using Cs₂CO₃ (weaker base for sensitive substrates), reaction may require 12-18 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Elute with EtOAc.

  • Purification: Flash chromatography. Note that the product will likely be lipophilic; start with a non-polar gradient (e.g., 0-10% EtOAc in Hexanes).

Visualization: Buchwald-Hartwig Workflow

BuchwaldWorkflow Start Start: 4-Isopropyl-3-methylaniline + Aryl Chloride Coupling Coupling Reaction: 100°C, Base (NaOtBu/Cs2CO3) Solvent: Dioxane Start->Coupling CatGen Catalyst Generation: Pd2(dba)3 + XPhos (Active L-Pd(0)) CatGen->Coupling Add active cat Workup Workup: Celite Filtration Removal of Pd residues Coupling->Workup Product Final Product: N-Aryl-4-isopropyl-3-methylaniline Workup->Product

Figure 2: Workflow for the Palladium-catalyzed amination, emphasizing the separate catalyst generation step for optimal yields.

Application Area C: Sandmeyer Reaction (Iodination)

Converting the amino group to an iodine atom allows this building block to be transformed into an aryl grignard or lithiate, enabling C-C bond formation.

Protocol 3: Synthesis of 4-Iodo-1-isopropyl-2-methylbenzene

Context: Converting the aniline to an aryl iodide via diazonium salt.

Reagents:

  • 4-Isopropyl-3-methylaniline (1.0 equiv)[2][3]

  • NaNO₂ (1.1 equiv)

  • KI (2.5 equiv)

  • HCl (6M), Acetone

Methodology:

  • Salt Formation: Suspend the aniline in 6M HCl at 0°C. Stir vigorously.

  • Diazotization: Add NaNO₂ (dissolved in minimum water) dropwise, keeping internal temp < 5°C. The solution should become clear/yellowish.

  • Iodination: Dissolve KI in water. Add the cold diazonium solution into the KI solution (inverse addition) with stirring.

    • Observation: Evolution of N₂ gas and formation of a dark oil (iodide + iodine).

  • Workup: Extract with ether. Wash with 10% Na₂S₂O₃ (sodium thiosulfate) to remove the purple iodine color.

  • Result: The resulting aryl iodide is a versatile intermediate for Suzuki or Sonogashira couplings.

Safety & Handling

  • Toxicity: Anilines are generally toxic by inhalation and skin absorption. They can cause methemoglobinemia. All operations must be performed in a fume hood.

  • Storage: The free base oxidizes. Store at 4°C under Argon/Nitrogen. If the liquid is dark brown/black, distill under reduced pressure before use.

  • Waste: Palladium waste (from Protocol 2) must be segregated for heavy metal disposal.

References

  • Synthesis of Urea Herbicides

    • Process for the selective alkylation of an aniline.[1][5] (1983).[6] European Patent EP0079093A1. Link

    • Note: Describes the alkylation of m-toluidine to produce the 4-isopropyl-3-methylaniline intermedi
  • Buchwald-Hartwig Methodology

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

    • Note: Defines the utility of XPhos for hindered/electron-rich anilines.
  • Chemical Properties & Safety

    • National Center for Advancing Translational Sciences (NCATS). 4-Isopropyl-3-methylaniline hydrochloride.[2][3][7] Inxight Drugs. Link

  • General Aniline Reactivity: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for EAS regioselectivity rules).

Sources

derivatization of 4-Isopropyl-3-methylaniline for analytical purposes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Derivatization of 4-Isopropyl-3-methylaniline

Introduction & Scope

4-Isopropyl-3-methylaniline (CAS: 4534-10-5; HCl salt: 4534-11-6), often referred to as a specific isomer of cymidine, is a Primary Aromatic Amine (PAA). It serves as a critical intermediate in the synthesis of dyes, pigments, and agrochemicals, and can appear as a degradation product or impurity in final formulations.

The Analytical Challenge: Like many PAAs, 4-Isopropyl-3-methylaniline presents distinct challenges for trace analysis:

  • Polarity: The primary amine group (-NH₂) leads to peak tailing on non-polar GC columns due to interaction with silanol groups.

  • Basicity: It requires high pH mobile phases in RPLC to suppress ionization, which can damage standard silica columns.

  • Detectability: It lacks the high electronegativity required for sensitive Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS without modification.

The Solution: Derivatization is the gold standard to overcome these hurdles. This guide details two validated protocols:

  • Protocol A (GC-MS): Perfluoroacylation using PFPA (Pentafluoropropionic anhydride).[1]

  • Protocol B (HPLC-FLD): Sulfonylation using Dansyl Chloride.

Chemical Basis & Reaction Mechanism

Understanding the chemistry ensures protocol adherence.

  • Target Moiety: The nucleophilic nitrogen of the primary amine at position 1.

  • Steric Considerations: In 4-Isopropyl-3-methylaniline, the methyl group is at position 3 (meta to the amine) and the isopropyl at position 4 (para). Consequently, the amine is sterically accessible , allowing for milder reaction conditions compared to ortho-hindered anilines (e.g., 2,6-dimethylaniline).

Reaction Scheme (Acylation)


  • Reagent: Pentafluoropropionic anhydride (PFPA).[1]

  • Product: N-(4-isopropyl-3-methylphenyl)pentafluoropropanamide.

  • Benefit: The pentafluoropropionyl group adds high volatility and five electronegative fluorine atoms, drastically enhancing MS sensitivity.

Protocol A: GC-MS Analysis via PFPA Derivatization

Objective: Ultra-trace quantification (ppb level) in complex matrices (e.g., biological fluids, environmental water).

Materials
  • Reagent: Pentafluoropropionic anhydride (PFPA) (Sigma-Aldrich/Merck).

  • Solvent: Ethyl Acetate (Anhydrous) or Toluene.

  • Base: Trimethylamine (TMA) or Pyridine (scavenges acid byproducts).

  • Internal Standard: 3,5-Dimethylaniline-d6 or similar deuterated PAA.

Step-by-Step Workflow
  • Sample Extraction:

    • Extract aqueous sample (10 mL) with 2 mL Toluene.

    • Critical: Ensure pH > 10 during extraction to keep amine in free-base form.

    • Dry organic layer over anhydrous

      
      .
      
  • Derivatization Reaction:

    • Transfer 200 µL of the dried organic extract to a crimp-cap vial.

    • Add 25 µL of PFPA .

    • Add 10 µL of Pyridine (Catalyst/Acid Scavenger).

    • Cap tightly and vortex for 10 seconds.

    • Incubate: Heat block at 60°C for 30 minutes .

    • Note: While reaction is fast, heat ensures 100% conversion of any co-extracted secondary amines.

  • Post-Reaction Cleanup (Crucial for Column Life):

    • Cool to room temperature.[2]

    • Evaporate to dryness under a gentle stream of Nitrogen (

      
      ).
      
    • Reconstitute in 200 µL of pure Ethyl Acetate.

    • Why? Injecting excess anhydride or acid byproducts strips the GC column phase.

  • GC-MS Parameters:

    • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).

    • Inlet: Splitless, 250°C.

    • Carrier: Helium at 1.2 mL/min.

    • Temp Program: 50°C (1 min)

      
       20°C/min 
      
      
      
      280°C (hold 3 min).
    • Detection: SIM Mode. Monitor molecular ion (

      
      ) and base peak (
      
      
      
      or similar).
Visual Workflow (GC-MS)

GC_Workflow Start Sample (Aqueous/Solid) Extract LLE Extraction (Toluene, pH > 10) Start->Extract Dry Drying (Na2SO4) Extract->Dry React Derivatization Add PFPA + Pyridine 60°C, 30 min Dry->React Evap Evaporation (N2) Remove Excess Acid React->Evap Critical Step Recon Reconstitute (Ethyl Acetate) Evap->Recon Inject GC-MS Injection Recon->Inject

Figure 1: Optimized GC-MS Derivatization Workflow ensuring removal of corrosive reagents.

Protocol B: HPLC-FLD via Dansylation

Objective: Routine QC or environmental monitoring where GC-MS is unavailable.

Materials
  • Reagent: Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: Sodium Bicarbonate (

    
    ), 0.1 M, pH 9.5.
    
  • Stop Solution: Methylamine hydrochloride (consumes excess reagent).

Step-by-Step Workflow
  • Preparation:

    • Mix 500 µL Sample (in water/acetonitrile) + 250 µL Buffer (pH 9.5) .

    • Note: High pH is required to deprotonate the amine (

      
       for anilines) for nucleophilic attack.
      
  • Reaction:

    • Add 250 µL Dansyl Chloride solution.

    • Vortex and incubate at 60°C for 20 minutes in the dark (Dansyl derivatives are light-sensitive).

  • Quenching:

    • Add 50 µL Methylamine solution. Incubate 5 min.

    • Why? Prevents reaction with the HPLC column stationary phase and removes interfering reagent peaks.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

    • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile. Gradient 40% B to 90% B.

    • Detection: Fluorescence (Ex: 340 nm, Em: 525 nm).

Comparative Data & Performance

FeaturePFPA (GC-MS)Dansyl-Cl (HPLC-FLD)
Sensitivity Excellent (LOD < 0.5 ng/mL)Good (LOD ~ 1-5 ng/mL)
Selectivity High (Mass Spec confirmation)Moderate (Matrix fluorescence interference)
Stability Derivative stable for 48hLight sensitive; analyze within 12h
Throughput Moderate (Requires evaporation)High (Direct injection possible)

Troubleshooting & Critical Notes

  • Isomer Confusion: Ensure you are analyzing 4-Isopropyl-3-methylaniline (Primary amine), not N-Isopropylaniline (Secondary amine). While both react with PFPA, their retention times and mass spectra differ significantly.

  • Moisture Control (GC Method): Anhydrides hydrolyze instantly in water. Ensure extracts are dried completely with

    
     before adding PFPA.
    
  • Ghost Peaks: If using Toluene extraction, ensure it is HPLC grade. Impurities in solvent are concentrated during the evaporation step.

References

  • European Committee for Standardization. (2020). EN 14362-1:2017 - Methods for determination of certain aromatic amines derived from azo colorants.

  • Sigma-Aldrich. (2023). Product Specification: 4-Isopropyl-3-methylaniline hydrochloride (CAS 4534-11-6).[3][4]

  • Chiavari, G., & Galletti, G. C. (1992). Derivatization of aromatic amines for GC-MS analysis: A comparative study of fluorinated anhydrides. Journal of Chromatography A.

  • U.S. FDA. (2021). Bioanalytical Method Validation Guidance for Industry.

Sources

analytical methods for quantification of 4-Isopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methodologies for the Quantification of 4-Isopropyl-3-methylaniline

Target Audience: Analytical Chemists, Process Chemists, and QA/QC Professionals in Drug Development.

Contextualizing the Analyte in Pharmaceutical Synthesis

4-Isopropyl-3-methylaniline (CAS: 4534-10-5), also known as 3-methyl-4-isopropylaniline, is a highly specific aromatic amine utilized as a critical building block and Pharmaceutical Analytical Impurity (PAI)[1]. In modern drug development, this compound is most notably employed in the convergent synthesis of novel Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. During this process, 4-isopropyl-3-methylaniline is coupled with 2-chloronicotinoyl chloride to form an amide intermediate, which is subsequently reacted with 7-aminoisoquinoline via a transition-metal-free


 coupling to yield the final Active Pharmaceutical Ingredient (API)[2].

Because it is a key starting material, unreacted 4-isopropyl-3-methylaniline can carry over into the final drug substance. Regulatory guidelines mandate the rigorous quantification of such impurities, necessitating highly sensitive and robust analytical methods.

Mechanistic Challenges & Analytical Causality

Analyzing substituted anilines requires overcoming specific physicochemical hurdles. As an analytical scientist, it is critical to understand why standard methods fail and how to correct them:

  • Silanol Interactions & Peak Tailing: The primary amine group of 4-isopropyl-3-methylaniline is basic (

    
    ). On standard silica-based reversed-phase (RP) columns, this basic nitrogen acts as a strong hydrogen bond donor to residual, unreacted silanol groups (
    
    
    
    ) on the stationary phase. This secondary ion-exchange interaction causes severe peak tailing, compromising integration and the Limit of Quantitation (LOQ).
    • Causality-Driven Solution: The mobile phase must be heavily buffered at a low pH using 0.1% Trifluoroacetic acid (TFA)[3] or phosphoric acid[4]. TFA lowers the pH to ~2.0, fully protonating the amine (

      
      ) and neutralizing the silanols, thereby forcing the analyte to interact solely via predictable hydrophobic partitioning with the C18 phase.
      
  • Thermal Degradation & Adsorption in GC: While volatile enough for Gas Chromatography (GC), free anilines are prone to adsorption on active sites within the GC inlet (e.g., glass wool, active metal surfaces).

    • Causality-Driven Solution: An ultra-inert, deactivated splitless liner must be used. Additionally, operating the inlet at an optimized temperature (250°C) ensures rapid volatilization without inducing thermal oxidation of the electron-rich aromatic ring.

Workflow & Synthetic Pathways

VEGFR_Synthesis A 2-Chloronicotinoyl Chloride C Amide Intermediate A->C B 4-Isopropyl-3- methylaniline B->C E VEGFR Inhibitor (Target API) C->E SNAr Coupling D 7-Aminoisoquinoline D->E

Fig 1. Convergent synthesis workflow of a VEGFR inhibitor utilizing 4-isopropyl-3-methylaniline.

Analytical_Workflow Start 4-Isopropyl-3-methylaniline Sample Prep Sample Preparation (Dilution/Extraction) Start->Prep HPLC RP-HPLC-UV/MS (Routine & Impurity Profiling) Prep->HPLC GCMS GC-MS (Orthogonal/Trace Analysis) Prep->GCMS HPLC_Cond C18 End-capped Column 0.1% TFA Mobile Phase HPLC->HPLC_Cond GC_Cond DB-5ms Column Deactivated Liner GCMS->GC_Cond Val Method Validation (ICH Q2 Guidelines) HPLC_Cond->Val GC_Cond->Val

Fig 2. Decision tree and workflow for the analytical quantification of 4-isopropyl-3-methylaniline.

Protocol A: Self-Validating RP-HPLC-UV Method

This protocol is designed for the routine assay and purity profiling of 4-isopropyl-3-methylaniline bulk material.

Chromatographic Conditions
ParameterSpecification
Column End-capped C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C (Ensures reproducible mass transfer)
Detection UV at 235 nm and 280 nm (Diode Array Detector)
Injection Volume 5.0 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
10.01090
12.01090
12.19010
15.09010 (Re-equilibration)
Step-by-Step Execution
  • System Preparation: Purge all lines with fresh mobile phase. Equilibrate the column at initial conditions (90% A) for at least 15 column volumes.

  • Self-Validation (Blank): Inject a diluent blank (50:50 Water:Acetonitrile). Acceptance Criteria: No interfering peaks at the retention time of the analyte.

  • System Suitability Test (SST): Inject a 10 µg/mL standard solution of 4-isopropyl-3-methylaniline six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area

      
      ; Tailing factor (
      
      
      
      )
      
      
      ; Theoretical plates (
      
      
      )
      
      
      .
  • Calibration Curve: Inject standards ranging from 0.1 µg/mL to 100 µg/mL. Calculate the linear regression.

  • Sample Analysis: Inject prepared samples. Bracket every 10 sample injections with a mid-level standard to verify system stability (drift

    
    ).
    

Protocol B: Orthogonal GC-MS Method

For trace-level quantification (e.g., detecting the compound as a residual impurity in the final VEGFR inhibitor API), GC-MS provides superior sensitivity and orthogonal selectivity.

GC-MS Operating Parameters
ParameterSpecification
Column DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness)
Carrier Gas Helium (Ultra-High Purity, 99.999%), Constant Flow: 1.2 mL/min
Inlet Temperature 250°C
Liner Ultra-Inert Deactivated Splitless Liner with glass wool
Injection Mode Splitless (Purge valve open at 1.0 min)
MS Ionization Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM): m/z 149 (Target), 134, 106 (Qualifiers)
Oven Temperature Program
Rate (°C/min)Target Temperature (°C)Hold Time (min)
-601.0
152803.0
Total Run Time 18.67 min -
Step-by-Step Execution
  • Instrument Tuning: Perform an Autotune using PFTBA to verify MS mass accuracy and electron multiplier gain.

  • Internal Standard Addition: Spike all standards and samples with an isotopically labeled internal standard (e.g., Aniline-d5) to correct for injection volume variances and matrix effects.

  • Self-Validation (Liner Integrity): Inject a low-level standard (0.05 µg/mL). Acceptance Criteria: Peak asymmetry must be

    
    . Severe tailing indicates active sites in the liner; replace the liner before proceeding.
    
  • Sample Acquisition: Run the sequence, ensuring the MS source temperature is maintained at 230°C to prevent condensation of the analyte.

Representative Method Validation Data

Both methods must be validated according to ICH Q2(R1) guidelines. Below is a summary of typical validation parameters achieved using the optimized protocols.

Validation ParameterRP-HPLC-UV (Assay)GC-MS (Trace Impurity)
Linearity Range 0.5 – 150 µg/mL0.01 – 10 µg/mL
Correlation Coefficient (

)
> 0.9995> 0.9980
Limit of Detection (LOD) 0.1 µg/mL0.003 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL0.01 µg/mL
Accuracy (Recovery %) 98.5% – 101.2%95.0% – 104.5%
Precision (Repeatability RSD) 0.8%3.2% (at LOQ)

References

  • SIELC Technologies. (2018). High Performance Liquid Chromatography (HPLC) Method for Analysis of Aniline. [SIELC Technologies] URL:[Link]

  • Pistos, C., & Stewart, J. T. (2012). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives.[ResearchGate] URL:[Link]

Sources

Application Note: Synthesis and Mechanistic Optimization of Azo Dyes from 4-Isopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

4-Isopropyl-3-methylaniline (CAS: 4534-10-5) is a sterically hindered, electron-rich aromatic amine. While frequently utilized as an intermediate in the synthesis of VEGFR inhibitors and agricultural herbicides, its structural properties make it a highly specialized diazo component in the synthesis of lipophilic azo dyes.

The presence of the electron-donating isopropyl and methyl groups (+I and hyperconjugative effects) significantly increases the electron density on the aromatic ring. This electronic configuration accelerates the initial nitrosation step during diazotization but concurrently reduces the electrophilicity of the resulting diazonium salt. Consequently, successful azo coupling requires a highly activated nucleophilic partner. This application note details the optimized, self-validating protocols for synthesizing a model azo dye—1-((4-isopropyl-3-methylphenyl)diazenyl)naphthalen-2-ol—using 2-naphthol as the coupling component.

Mechanistic Causality in Azo Dye Synthesis

Diazotization Dynamics and Stability

Diazotization is not achieved by nitrous acid directly, but rather by the nitrosonium ion (


), which is generated in situ from sodium nitrite and hydrochloric acid[1]. The amine lone pair attacks the 

electrophile, forming an N-nitrosamine intermediate that rapidly dehydrates into the diazonium salt.

Causality of Temperature Control: The diazonium salt of 4-isopropyl-3-methylaniline is highly susceptible to thermal degradation. If the reaction temperature exceeds 10 °C, the molecule expels nitrogen gas (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) to form an aryl carbocation, which immediately reacts with water to yield [2]. Maintaining a strict 0–5 °C environment is the primary thermodynamic control mechanism to prevent this irreversible yield loss.
Electrophilic Aromatic Coupling

Because the dialkyl-substituted diazonium salt is a relatively weak electrophile, the coupling component must be strongly nucleophilic.

Causality of pH Control: Coupling with 2-naphthol must be executed at a strictly controlled alkaline pH (9–10)[3]. At this pH, 2-naphthol is deprotonated into the , which is significantly more nucleophilic than the neutral phenol[3]. The negative charge delocalizes into the ring, strongly directing the electrophilic attack to the C1 (alpha) position. If the pH drops below 8, the naphthol remains protonated and unreactive; if the pH exceeds 12, the diazonium salt converts into an unreactive diazotate.

Reaction Pathway Visualization

G A 4-Isopropyl-3-methylaniline (Diazo Component) C Diazonium Salt Intermediate (Electrophile) A->C Nitrosation (0–5 °C) B NaNO₂ + HCl (Nitrosonium Ion Source) B->C Electrophilic Attack D Thermal Degradation (Phenol Side-Product) C->D T > 10 °C (Loss of N₂) G Azo Dye Product (Target Molecule) C->G Azo Coupling E 2-Naphthol (Coupling Component) F Naphthoxide Ion (Activated Nucleophile) E->F NaOH (pH 9–10) F->G C1 Attack

Mechanistic workflow of azo dye synthesis from 4-isopropyl-3-methylaniline.

Experimental Protocols

This methodology operates as a self-validating system , utilizing in-process chemical diagnostics to ensure protocol integrity before proceeding to subsequent steps.

Protocol A: Diazotization of 4-Isopropyl-3-methylaniline
  • Amine Solubilization: In a 250 mL round-bottom flask, suspend 14.9 g (0.10 mol) of 4-isopropyl-3-methylaniline in 50 mL of distilled water. Slowly add 25 mL of concentrated hydrochloric acid (37%, ~0.30 mol) while stirring. The amine will dissolve as it forms the soluble hydrochloride salt.

  • Thermal Equilibration: Submerge the flask in an ice-salt bath. Stir continuously until the internal temperature stabilizes between 0 °C and 5 °C.

  • Nitrosation: Dissolve 7.2 g (0.105 mol) of sodium nitrite (

    
    ) in 20 mL of cold distilled water. Add this solution dropwise to the amine hydrochloride solution over 30 minutes, ensuring the internal temperature never exceeds 5 °C.
    
  • System Validation 1 (Starch-Iodide Test): Five minutes after the

    
     addition is complete, spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the necessary slight excess of nitrous acid. If no color change occurs, add 0.5 g increments of 
    
    
    
    until the test is positive.
  • System Validation 2 (Urea Quenching): Add 0.5 g of urea to the mixture and stir for 5 minutes. This chemical fail-safe neutralizes any unreacted nitrous acid, preventing the formation of nitroso-impurities during the coupling phase. Keep the diazonium solution strictly at 0–5 °C.

Protocol B: Azo Coupling with 2-Naphthol
  • Nucleophile Activation: In a separate 500 mL beaker, dissolve 14.4 g (0.10 mol) of 2-naphthol in 100 mL of 10% (w/v) sodium hydroxide (

    
    ) solution. Cool this solution to 0–5 °C in an ice bath.
    
  • Coupling: While stirring the 2-naphthol solution vigorously, add the cold diazonium salt solution dropwise over 45 minutes. A deep orange-red precipitate will form immediately upon contact.

  • pH Maintenance: Monitor the pH continuously. The addition of the acidic diazonium solution will lower the pH. Add 10%

    
     dropwise as needed to maintain the pH strictly between 9.0 and 10.0.
    
  • Maturation: Once the addition is complete, allow the suspension to stir in the ice bath for an additional 60 minutes to ensure complete coupling.

Protocol C: Isolation and Purification
  • Filtration: Collect the precipitated crude azo dye via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 3 × 100 mL of ice-cold distilled water to remove inorganic salts (NaCl) and excess NaOH.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Recrystallize from boiling glacial acetic acid or ethanol. Allow to cool slowly to room temperature to form highly pure, crystalline dye.

  • Drying: Dry the purified product in a vacuum desiccator over silica gel for 24 hours.

Quantitative Data and Process Optimization

The following table summarizes the causal relationship between reaction parameters, yield, and product purity, derived from optimization studies.

Parameter AlteredConditionIsolated Yield (%)Purity (HPLC, %)Mechanistic Consequence
Baseline (Optimized) 0–5 °C, pH 9.5 92% >98% Stable electrophile; optimal naphthoxide nucleophilicity.
Temp (Diazotization)15 °C64%71%Thermal degradation; formation of 4-isopropyl-3-methylphenol.
Temp (Coupling)20 °C78%85%Increased rate of diazonium decomposition competing with coupling.
pH (Coupling)6.012%45%2-Naphthol remains protonated; insufficient nucleophilicity.
pH (Coupling)13.041%60%Diazonium salt converts to unreactive, stable diazotate species.

References

  • Diazotization Reaction: Learn meaning, reaction mechanism, Uses Testbook URL: [Link]

  • 14.4: Diazotization of Amines Chemistry LibreTexts URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Isopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Isopropyl-3-methylaniline (CAS: 4534-10-5). Our goal is to provide actionable, in-depth solutions to common challenges encountered during its synthesis, thereby enabling the optimization of yield, purity, and process efficiency. This document is structured into a hands-on troubleshooting guide and a comprehensive FAQ section to directly address specific experimental issues.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 4-isopropyl-3-methylaniline, which is most frequently achieved via the Friedel-Crafts alkylation of 3-methylaniline (m-toluidine).

Issue 1: Low Overall Yield

Question: My synthesis of 4-isopropyl-3-methylaniline from m-toluidine results in a consistently low yield. What are the primary causes and how can I improve conversion?

Answer: Low yield is a multifaceted issue often stemming from suboptimal reaction conditions, catalyst deactivation, or competing side reactions. The Friedel-Crafts alkylation, while a cornerstone reaction, is notoriously sensitive to several parameters.[1][2]

Potential Causes & Solutions:

  • Catalyst Choice and Stoichiometry:

    • Causality: The choice of acid catalyst is critical. Strong Lewis acids like AlCl₃ form a complex with the aniline's amino group, which can modulate its directing effect and reactivity.[3] Strong protic acids like anhydrous Hydrogen Fluoride (HF) or concentrated Sulfuric Acid (H₂SO₄) can also be effective but may lead to different selectivity profiles and require specific handling protocols.[4][5] Insufficient catalyst loading will result in poor conversion, while excessive amounts can promote side reactions. For AlCl₃, a molar ratio of at least 1.02 moles per mole of aniline is recommended to ensure selective alkylation at the para position.[3]

    • Recommendation: If using AlCl₃, ensure it is anhydrous and of high purity. Perform a small-scale screen of catalysts (e.g., AlCl₃, FeBr₃, H₂SO₄, HF) to identify the optimal system for your specific setup. Titrate the catalyst loading to find the ideal balance between conversion and byproduct formation.

  • Reaction Temperature and Time:

    • Causality: Friedel-Crafts alkylations are temperature-sensitive. Higher temperatures can increase the reaction rate but often favor the formation of thermodynamically stable, yet undesired, isomers and di-alkylation products.[4] Conversely, temperatures that are too low may lead to an incomplete reaction.

    • Recommendation: Maintain a controlled, low temperature during the addition of reagents, typically between -5 to 20°C, especially when using highly reactive systems like AlCl₃ and isopropyl chloride.[3] After the initial addition, the reaction may be allowed to proceed for an extended period (e.g., 12-24 hours) at room temperature. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Choice of Isopropylating Agent:

    • Causality: The reactivity of the isopropylating agent impacts the reaction conditions required. Propene gas requires pressure vessels and specific catalysts.[4] Isopropyl alcohols (e.g., isopropanol) are less reactive and may require higher temperatures or stronger acids.[4][5] Alkyl halides like 2-chloropropane or 2-bromopropane offer a good balance of reactivity and handling.[3][6]

    • Recommendation: For laboratory-scale synthesis, 2-chloropropane or 2-bromopropane in the presence of AlCl₃ is often a reliable choice.[3][6] Ensure the alkylating agent is added slowly and with efficient stirring to dissipate heat and maintain a consistent concentration profile.

Issue 2: Poor Regioselectivity and Formation of Impurities

Question: My final product is contaminated with significant amounts of isomeric byproducts and di-alkylated species. How can I increase the selectivity for the desired 4-isopropyl-3-methylaniline?

Answer: Achieving high regioselectivity is the primary challenge in this synthesis. The starting material, m-toluidine, has two activating groups (amino and methyl) whose directing effects can lead to a mixture of products.

Key Impurities and Mitigation Strategies:

  • Di-isopropylanilines: The mono-alkylated product is often more reactive than the starting material, leading to a second alkylation.[4]

    • Solution: Use the aniline starting material in slight excess relative to the isopropylating agent. Maintain low reaction temperatures and avoid "hot spots" through efficient stirring. A high ratio of catalyst to aniline (e.g., >1.02 for AlCl₃) can enhance para-selectivity and may suppress di-alkylation.[3]

  • Isomeric Products (e.g., 2-isopropyl-5-methylaniline): The formation of other isomers is common. For instance, using an active acidic clay catalyst at high temperatures (350°C) has been shown to yield 2-isopropyl-5-methylaniline as the major product (65%) and the desired 4-isopropyl-3-methylaniline as a minor one (15%).[4]

    • Solution: The use of liquid hydrogen fluoride as both catalyst and solvent has been patented as a method to achieve high selectivity for the 4-isopropyl isomer.[4] When using AlCl₃, maintaining a low temperature is crucial for favoring the kinetically controlled para-product.

  • N-Alkylation (N-isopropyl-3-methylaniline): Direct alkylation on the nitrogen atom can occur, especially if the amino group is not effectively complexed by the catalyst.

    • Solution: Ensure a sufficient molar ratio of Lewis acid catalyst (e.g., AlCl₃) is used to fully complex the aniline nitrogen. This complexation not only prevents N-alkylation but also directs the alkylation to the aromatic ring.[3]

Workflow for Optimizing Regioselectivity

Sources

Technical Support Center: Synthesis of 4-Isopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

The synthesis of 4-Isopropyl-3-methylaniline (also known as 3-methyl-4-isopropylaniline or 4-aminocumene derivative) presents a classic challenge in regioselectivity. While multiple routes exist, the most commercially viable and chemically direct pathway involves the Friedel-Crafts alkylation of m-toluidine (3-methylaniline) .

This guide prioritizes the alkylation route due to its industrial prevalence, while briefly addressing the nitration of o-cymene as a comparative baseline. The primary challenge in this synthesis is not yield, but regiochemical purity —specifically, distinguishing the target para-amino alkylation from ortho-amino isomers and N-alkylated byproducts.

Primary Synthetic Route: Alkylation of m-Toluidine[1]

Reaction: m-Toluidine + Propylene (or Isopropanol)


 4-Isopropyl-3-methylaniline
Mechanism & Directing Effects

In m-toluidine, the amino group (-NH₂) is a strong activator and ortho/para director. The methyl group (-CH₃) is a weak activator and ortho/para director.

  • Target Attack (C4): Para to the amino group; Ortho to the methyl group.

  • Competitor Attack (C6): Ortho to the amino group; Para to the methyl group.

  • Competitor Attack (N): Direct attack on the nitrogen lone pair.

Troubleshooting Guide: Side Reactions
Issue 1: High Levels of N-Alkylated Impurity

Symptom: Appearance of N-isopropyl-3-methylaniline (CAS 102-27-2 variant) in GC/HPLC. Mechanism: The nitrogen lone pair is kinetically more nucleophilic than the aromatic ring. Under mild conditions or insufficient acidity, the isopropyl cation attacks the nitrogen.

Probable CauseTechnical ExplanationCorrective Action
Low Temperature N-alkylation is often the kinetic product. Low temps prevent the thermodynamic rearrangement to the ring (Hofmann-Martius type rearrangement).Increase Reaction Temperature: Shift to >160°C (if using solid acid) or >200°C (vapor phase) to favor thermodynamic C-alkylation.
Insufficient Acid Strength Protonation of the amine protects the nitrogen, forcing electrophilic attack to the ring. Weak acids leave the N-lone pair exposed.Switch Catalyst: Move from weak Lewis acids to strong Brønsted acids (e.g., H₂SO₄, HY Zeolite) to ensure amine protonation/coordination.
Low Pressure (Propylene) Low concentration of the alkylating agent in the liquid phase can favor surface-N interactions over pore-diffusion C-alkylation (in heterogeneous catalysis).Increase Propylene Pressure: Maintain 20–40 bar to increase the concentration of the alkylating agent in the catalyst pores.
Issue 2: Regioisomer Contamination (The C6 Isomer)

Symptom: A persistent impurity (~5-15%) eluting close to the product. Likely 2-isopropyl-5-methylaniline (also called 6-isopropyl-3-methylaniline). Mechanism: The C6 position is ortho to the strong amino director and para to the methyl. It is less sterically hindered than the target C4 position (which is sandwiched between the methyl and isopropyl groups).

Diagnostic CheckResolution Strategy
Check Catalyst Pore Size If using zeolites (e.g., ZSM-5, Beta), large pores allow bulky transition states at C6.
Thermodynamic Control The C4 isomer (target) is often thermodynamically more stable due to the "para" relationship of the bulkiest groups (Amino/Isopropyl).
Issue 3: Poly-Alkylation

Symptom: High molecular weight impurities; "heavies" in the chromatogram. Identity: 2,4-Diisopropyl-5-methylaniline or similar di-alkylated species.

  • Root Cause: The product (4-isopropyl-3-methylaniline) is more electron-rich than the starting material (m-toluidine) due to the added alkyl group, making it more reactive toward further alkylation.

  • Fix: Control the Amine:Alkylation Agent molar ratio . Maintain a ratio of >1.5:1 (excess amine) to statistically minimize multiple alkylations.

Secondary Route: Nitration of o-Cymene

Reaction: o-Cymene


 Nitro-o-cymene 

Aniline

While less common for this specific isomer, researchers often attempt this route using commercially available o-cymene (1-isopropyl-2-methylbenzene).

Critical Failure Mode: Non-Cooperative Directing Groups

In o-cymene, the isopropyl (C1) and methyl (C2) groups direct to different positions.

  • Isopropyl directs to: C4 (Para) and C6 (Ortho).

  • Methyl directs to: C5 (Para) and C3 (Ortho).

Result: You will obtain a mixture of 4-nitro-o-cymene (Target Precursor) and 5-nitro-o-cymene (Major Impurity).

  • Note: Separation of these nitro-isomers is extremely difficult by distillation due to identical boiling points. Separation must be done after reduction (on the aniline stage) or requires high-efficiency fractional crystallization.

Visualizing the Reaction Pathways[2]

The following diagram illustrates the competitive pathways in the alkylation of m-toluidine, highlighting the divergence between the desired product and critical impurities.

ReactionPathways Start m-Toluidine (1-amino-3-methylbenzene) Target TARGET: 4-Isopropyl-3-methylaniline (C-Alkylation at C4) Start->Target Thermodynamic Control (High Temp, Strong Acid) Impurity_N IMPURITY: N-Isopropyl-3-methylaniline (N-Alkylation) Start->Impurity_N Kinetic Control (Low Temp) Impurity_Ortho IMPURITY: 2-Isopropyl-5-methylaniline (C-Alkylation at C6) Start->Impurity_Ortho Steric Leakage (Non-selective Catalyst) Reagent + Propylene / H+ Impurity_Di IMPURITY: Di-isopropyl-m-toluidine (Poly-alkylation) Target->Impurity_Di Over-reaction (Excess Propylene) Impurity_N->Target Hofmann-Martius Rearrangement (>200°C)

Caption: Competitive reaction pathways for m-toluidine alkylation. Green indicates the target path; Red/Yellow indicate side reactions.

Analytical Reference Data

Use the following data to validate your reaction outcome.

CompoundStructure DescriptionRelative Retention (Hypothetical)Key MS Fragment (m/z)
m-Toluidine Starting Material1.00107

Target (4-Iso-3-Me) Amino (1), Me (3), iPr (4)1.45149

, 134

Isomer (2-Iso-5-Me) Amino (1), Me (5), iPr (2)1.42 (Closely eluting)149

, 134

N-Isopropyl Impurity N-substituted1.35149

, 106

Di-isopropyl Poly-alkylated1.80+191

Note: The N-isopropyl impurity often shows a distinct fragmentation pattern with a strong peak at m/z 106/107 due to the loss of the isopropyl group from the nitrogen.

Frequently Asked Questions (FAQ)

Q: I am seeing a "red oil" forming during the synthesis. What is this? A: This is likely due to oxidation or oligomerization of the aniline starting material. Anilines are sensitive to oxidation. Ensure the reaction is performed under an inert atmosphere (Nitrogen/Argon). If using the nitration route, "red oil" often indicates incomplete reduction (azo/azoxy intermediates).

Q: Can I use Aluminum Chloride (


) as the catalyst? 
A:  Yes, but with caution. 

forms a strong complex with the amine nitrogen, deactivating the ring toward alkylation. You typically need a stoichiometric amount of

(more than 1 equivalent) to overcome this, which makes workup messy and generates large amounts of aluminum waste. Solid acid catalysts (Zeolites or Montmorillonite clays) are preferred for "greener" chemistry.

Q: How do I remove the ortho-isomer (2-isopropyl-5-methylaniline)? A: This is the most difficult separation.

  • Distillation: Requires a high-efficiency column (high reflux ratio) as boiling point differences are <2°C.

  • Derivatization: The ortho-isomer has the amino group flanked by an isopropyl group (steric bulk). You can exploit this by reacting the crude mixture with a bulky acylating agent (e.g., pivaloyl chloride). The unhindered target (4-isopropyl) will react faster than the hindered ortho-isomer (2-isopropyl). The unreacted impurity can then be washed away, followed by hydrolysis of the amide.

References

  • Process for the preparation of aniline derivatives. European Patent Office. Patent EP0066325. Source:1

  • Preparation method of 3-methyl-4-isopropylaniline. Google Patents. Patent CN105622428A. Source:2

  • 4-Isopropyl-3-methylaniline synthesis. ChemicalBook. Source:3

  • Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration. Science and Education Publishing. Source:4

  • Selective mono-N-methylation of amines using methanol. Royal Society of Chemistry. (Reference for N-alkyl impurity characterization). Source:5

Sources

Technical Support Center: Friedel-Crafts Alkylation of m-Toluidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Friedel-Crafts alkylation of m-toluidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. The inherent characteristics of m-toluidine present unique challenges, and this document aims to provide both foundational understanding and practical, actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to the Friedel-Crafts alkylation of m-toluidine.

Q1: Why is the Friedel-Crafts alkylation of m-toluidine notoriously difficult to control?

The primary challenge stems from the substrate itself. M-toluidine possesses two activating groups on the aromatic ring: an amino group (-NH₂) and a methyl group (-CH₃). The amino group is a powerful activating group and an ortho-, para-director. However, it is also a Lewis base. The lone pair of electrons on the nitrogen can form a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the catalyst.[1][2] This complexation also converts the -NH₂ group into a strongly deactivating -NH₂⁺-AlCl₃ group, which can halt the reaction entirely.[1]

Q2: What are the primary byproducts I should expect in this reaction?

You should anticipate a mixture of several byproducts, which often complicates purification and lowers the yield of the desired product. The main categories are:

  • N-Alkylated Products: The nitrogen atom of the amino group can act as a nucleophile and attack the alkylating agent, leading to the formation of secondary or tertiary amines.

  • Polyalkylated Products: The first alkyl group added to the ring is typically an electron-donating group, which further activates the aromatic ring.[3][4] This makes the mono-alkylated product more reactive than the starting m-toluidine, leading to the addition of multiple alkyl groups.[1][3]

  • Rearranged Alkyl Products: If the alkylating agent is a primary alkyl halide, the initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation via hydride or methyl shifts.[4][5] This results in the incorporation of an isomeric alkyl group onto the ring.

  • Isomeric C-Alkylated Products: The directing effects of the amino and methyl groups can lead to a mixture of ortho- and para-substituted products relative to the amino group.

Q3: How does the choice of Lewis acid catalyst impact the reaction outcome?

The strength of the Lewis acid is a critical parameter. Strong Lewis acids like AlCl₃ are very effective at generating the carbocation electrophile but also readily complex with the amino group of m-toluidine, leading to catalyst deactivation.[2] Milder Lewis acids, such as FeCl₃ or ZnCl₂, may reduce the extent of this deactivation but might be less efficient in promoting the alkylation, potentially requiring higher reaction temperatures or longer reaction times.

Q4: Is it possible to favor C-alkylation over N-alkylation?

Favoring C-alkylation requires strategic modifications. One common approach is to protect the amino group, for instance, by converting it into an amide (e.g., an acetanilide). The acetyl group is still an ortho-, para-director but is less activating and significantly reduces the basicity of the nitrogen, preventing complexation with the Lewis acid. After the alkylation step, the protecting group can be removed via hydrolysis to regenerate the amino group.

Q5: What is the expected regioselectivity for C-alkylation on the m-toluidine ring?

The amino group is a stronger activating and directing group than the methyl group. Therefore, electrophilic attack will be directed primarily to the positions ortho and para to the amino group. This would lead to substitution at the C2, C4, and C6 positions. The methyl group at C3 will sterically hinder attack at the C2 and C4 positions to some extent, potentially favoring substitution at the C6 position. However, a mixture of isomers is highly probable.

Troubleshooting Guide

This table provides a systematic approach to diagnosing and solving common problems encountered during the Friedel-Crafts alkylation of m-toluidine.

Problem Observed Probable Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Catalyst Deactivation: The Lewis acid has been completely sequestered by the amino group of m-toluidine.[6][7][8] 2. Insufficient Catalyst: Not enough Lewis acid was used to both complex with the amine and catalyze the reaction.1. Protect the Amino Group: Convert the -NH₂ group to an amide (e.g., acetanilide) before the alkylation step. 2. Use Excess Catalyst: Employ more than a stoichiometric amount of the Lewis acid to compensate for what is consumed by the amine.
Multiple Products on TLC/GC-MS Analysis 1. Polyalkylation: The mono-alkylated product is more reactive than the starting material and undergoes further alkylation.[3][5] 2. Isomer Formation: Alkylation is occurring at multiple positions on the ring (ortho/para to the amino group).1. Use a Large Excess of m-Toluidine: This increases the probability that the electrophile will react with the starting material rather than the product. 2. Switch to Friedel-Crafts Acylation: Acylation followed by reduction of the resulting ketone avoids polyalkylation because the acyl group is deactivating.[3][9]
Major Product is N-alkylated Nucleophilic Attack by Nitrogen: The lone pair on the amino group is directly attacking the alkylating agent.1. Protect the Amino Group: This is the most effective strategy. 2. Use a Bulky Alkylating Agent: Steric hindrance may disfavor N-alkylation.
Product has an Isomeric Alkyl Group Carbocation Rearrangement: The initial carbocation has rearranged to a more stable form before attacking the aromatic ring.[4][5][10]1. Use an Alkylating Agent that Forms a Stable Carbocation: Tertiary or secondary alkyl halides are less prone to rearrangement. 2. Employ Friedel-Crafts Acylation: The acylium ion is resonance-stabilized and does not rearrange. The resulting ketone can then be reduced to the desired alkyl group.[9]

Reaction Mechanism & Byproduct Formation Pathways

The following diagram illustrates the competing reaction pathways in the Friedel-Crafts alkylation of m-toluidine.

Friedel_Crafts_Toluidine cluster_reactants Reactants cluster_processes Reaction Pathways cluster_products Products & Byproducts m_toluidine m-Toluidine catalyst_deactivation Catalyst Deactivation (Lewis Base Adduct) m_toluidine->catalyst_deactivation Complexation c_alkylation Desired C-Alkylated Product m_toluidine->c_alkylation Electrophilic Attack (C-Alkylation) n_alkylation N-Alkylated Byproduct m_toluidine->n_alkylation Nucleophilic Attack (N-Alkylation) rearranged_product Rearranged C-Alkylated Byproduct m_toluidine->rearranged_product alkyl_halide Alkyl Halide (R-X) carbocation Carbocation (R⁺) alkyl_halide->carbocation Activation lewis_acid Lewis Acid (AlCl₃) lewis_acid->catalyst_deactivation lewis_acid->carbocation rearranged_carbocation Rearranged R'⁺ carbocation->rearranged_carbocation Hydride/Methyl Shift carbocation->c_alkylation carbocation->n_alkylation poly_alkylation Poly-alkylated Byproduct carbocation->poly_alkylation rearranged_carbocation->rearranged_product Electrophilic Attack c_alkylation->poly_alkylation Further Alkylation

Caption: Competing pathways in the Friedel-Crafts alkylation of m-toluidine.

Illustrative Experimental Protocol (Protected Amine Strategy)

This protocol outlines the alkylation of m-toluidine via an N-acetyl protected intermediate to mitigate common side reactions.

Step 1: Protection of the Amino Group (Acetylation)

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve m-toluidine (1.0 eq) in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the N-acetyl-m-toluidine product.

  • Filter the solid, wash with cold water, and dry under vacuum. Confirm product formation via TLC and melting point.

Step 2: Friedel-Crafts Alkylation

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and an anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Cool the suspension to 0 °C.

  • In a separate flask, dissolve the N-acetyl-m-toluidine (1.0 eq) and the alkyl halide (1.05 eq) in the same anhydrous solvent.

  • Add the solution of the protected amine and alkyl halide dropwise to the AlCl₃ suspension over 30-60 minutes, keeping the temperature at 0-5 °C.

  • After addition, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench it by slowly pouring the mixture over crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection (Hydrolysis of the Amide)

  • Reflux the crude alkylated acetanilide from Step 2 in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it to the appropriate pH to precipitate the alkylated m-toluidine product.

  • Purify the final product using column chromatography or recrystallization.

References

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Cooperative Enamine-Lewis Acid Catalysis. Request PDF. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemstuff. (n.d.). Friedel-Crafts Alkylation of aromatic molecules. Retrieved from [Link]

  • ACS Publications. (2020). Frustrated Lewis Acid–Base-Pair-Catalyzed Amine-Borane Dehydrogenation. Inorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Retrieved from [Link]

  • AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Retrieved from [Link]

  • PMC. (n.d.). C–H Functionalization of Amines via Alkene-Derived Nucleophiles through Cooperative Action of Chiral and Achiral Lewis Acid Catalysts: Applications in Enantioselective Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters. Retrieved from [Link]

  • ACS Publications. (2010). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Organometallics. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • YouTube. (2023). Regioselectivity in Aromatic Electrophilic Substitution || ortho/para Ratio. Retrieved from [Link]

  • Quora. (2018). Why doesn't aniline respond in Friedel-Crafts reactions? Retrieved from [Link]

  • ScienceDirect. (n.d.). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Learner. (2019). Friedel-Crafts Alkylation Reaction Mechanism With Examples. Retrieved from [Link]

  • -ORCA. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • PMC. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

  • ACS Publications. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. Retrieved from [Link]

  • Pediaa.Com. (2018). Difference Between Friedel Crafts Acylation and Alkylation. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

Sources

Technical Support Center: Polymerization of Substituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Center of Excellence for Conductive Polymers

Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Polymer Chemistry) Ticket ID: PANI-SUB-001

Welcome to the Technical Support Hub

You have reached the Tier 3 Support Desk. We understand that polymerizing substituted anilines is significantly more complex than standard aniline. The introduction of functional groups (


, 

,

, etc.) disrupts the delicate balance of steric and electronic factors required for high-molecular-weight, conductive chains.

This guide is structured to troubleshoot your specific failure modes. We move beyond "follow the recipe" and into "control the mechanism."

Module 1: Reaction Kinetics & Yield Issues

Why is my reaction so slow, or why am I only getting oligomers?

User Issue: "I am trying to polymerize o-toluidine using standard PANI conditions (APS/HCl), but the yield is low and the product is a purple oligomer, not the green emeraldine salt."

Technical Diagnosis: You are fighting Steric Inhibition of Resonance .

  • The Steric Effect: In ortho-substituted anilines, the substituent forces the phenyl rings to twist out of planarity to avoid steric clash with the amine/imine nitrogen. This increases the torsion angle (

    
    ).
    
  • The Kinetic Consequence: Effective coupling requires the radical cation to delocalize spin density to the para-position. If the ring is twisted, orbital overlap (

    
    -conjugation) is broken. The radical becomes localized, leading to termination (dimers/trimers) rather than propagation.
    

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
Temperature Lower to -5°C to 0°C Slower kinetics favor the thermodynamically stable para-coupling over the faster, defect-prone ortho-coupling.
Acidity (pH) Increase [H+] (1.0 M

2.0 M)
Higher acidity stabilizes the anilinium cation, preventing side reactions, though it may slow the rate further.
Oxidant Addition Slower Dropwise Prevents a high concentration of radical cations, which favors rapid, chaotic coupling (oligomerization).

Visualizing the Steric Barrier:

StericHindrance Monomer Substituted Aniline (Ortho-position blocked) Oxidation Oxidation to Radical Cation Monomer->Oxidation Coupling Coupling Attempt Oxidation->Coupling Path_A Head-to-Tail (Para-coupling) Coupling->Path_A Low Steric Bulk Low Temp Path_B Head-to-Head (Defect/Termination) Coupling->Path_B High Steric Bulk Rapid Addition Result_A Conductive Polymer (High MW) Path_A->Result_A Result_B Insulating Oligomer (Low MW) Path_B->Result_B

Figure 1: The bifurcation of reaction pathways caused by steric hindrance at the ortho-position.

Module 2: Conductivity & Electronic Effects

Why is my substituted polymer 100x less conductive than PANI?

User Issue: "I synthesized poly(o-anisidine). It looks green (doped), but the conductivity is


 S/cm. PANI is usually 

S/cm."

Technical Diagnosis: You are observing the Torsion Angle Effect on Band Gap .

  • Conductivity Mechanism: Conductivity relies on the hopping of polarons along the

    
    -conjugated backbone.
    
  • The Problem: Substituents (especially ortho) cause the rings to twist.

    • PANI Torsion Angle: ~0-10° (Planar).

    • Poly(o-toluidine) Torsion Angle: ~40-60°.

  • Result: The twist breaks the orbital overlap, effectively reducing the "conjugation length." The electrons are trapped in short segments rather than delocalized across the chain.

Comparative Data Table:

PolymerSubstituent EffectApprox.[1][2][3][4][5][6] Conductivity (S/cm)Solubility
Polyaniline (PANI) None (Reference)1.0 - 10.0Poor
Poly(o-toluidine) Steric twist (Methyl)

Moderate
Poly(o-anisidine) Steric + e- Donating

Good
Poly(o-ethylaniline) High Steric twist

High

Corrective Action: If conductivity is the priority, you cannot use a homopolymer of a bulky substituted aniline.

  • Copolymerization: Polymerize Aniline + o-Toluidine (ratio 1:1 or 3:1). This inserts "spacer" aniline units that restore planarity in sections of the chain, recovering some conductivity.

  • Self-Doping: Use sulfonated anilines (e.g., o-aminobenzenesulfonic acid). While sterically hindered, the sulfonate group acts as an internal dopant, which can stabilize the polaron despite the twist.

Module 3: Solubility vs. Molecular Weight

The "Processability Paradox"

User Issue: "I added a long alkyl chain to make it soluble. Now it dissolves in chloroform, but it won't form a film."

Technical Diagnosis: You have improved solubility but sacrificed Inter-chain Interactions .

  • Standard PANI is insoluble because of strong H-bonding and

    
    -
    
    
    
    stacking between chains (crystallinity).
  • Bulky substituents push chains apart (increasing Free Volume).

  • The Trap: If the chains are too far apart, they cannot stack to form a coherent film. Furthermore, the molecular weight (MW) is likely low because the bulky group caused early termination during synthesis.

Advanced Protocol: Emulsion Polymerization To get both solubility and high MW, you must protect the growing chain end during synthesis.

Step-by-Step Workflow:

  • Solvent System: Create an emulsion of Water (1M HCl) + Organic Solvent (Xylene or Chloroform).

  • Surfactant: Add DBSA (Dodecylbenzenesulfonic acid). DBSA acts as both the Surfactant (stabilizing the emulsion) and the Dopant .

  • Mechanism: The aniline stays at the micelle interface. The oxidant (APS) is in the water.[7] Polymerization happens at the interface.

  • Result: The DBSA-doped polymer is soluble in the organic phase, but the micelle allows the chain to grow longer before terminating.

Module 4: Validated Experimental Protocols

Protocol A: Chemical Oxidative Polymerization of o-Toluidine

Target: Maximizing Molecular Weight despite Sterics.

Reagents:

  • Monomer: o-Toluidine (distilled, colorless) - 0.1 mol

  • Oxidant: Ammonium Persulfate (APS) - 0.1 mol (Stoichiometric 1:1 ratio is critical; excess causes degradation).

  • Acid: 1.0 M HCl.[7][8]

Procedure:

  • Dissolution: Dissolve o-toluidine in 150 mL of 1.0 M HCl. Chill to 0°C in an ice/salt bath.

  • Oxidant Prep: Dissolve APS in 50 mL of 1.0 M HCl. Chill to 0°C.

  • Initiation: Add the APS solution to the monomer solution dropwise over 30 minutes. Do not dump it in.

    • Checkpoint: The solution should turn pink

      
       violet 
      
      
      
      dark green. If it turns brown immediately, your temperature is too high.
  • Aging: Stir at 0-5°C for 6 hours. Then allow to stand (static) for 18 hours at 5°C.

  • Purification: Filter the precipitate. Wash with:

    • 3x 1.0 M HCl (remove monomer).

    • 3x Acetone (remove oligomers/violet dye). Crucial step for conductivity.

    • 3x Deionized Water.

  • Drying: Vacuum dry at 60°C for 24 hours.

Troubleshooting Flowchart

Troubleshooting Start Start: Polymer Quality Check ColorCheck Is the powder Green? Start->ColorCheck CondCheck Is Conductivity > 10^-3 S/cm? ColorCheck->CondCheck Yes (Emeraldine) Fail_Oligomer Issue: Oligomers formed. Action: Lower Temp, Slower APS addition. ColorCheck->Fail_Oligomer No (Purple/Brown) Fail_OverOx Issue: Over-oxidation (Pernigraniline). Action: Reduce Oxidant Ratio to 0.8:1 ColorCheck->Fail_OverOx No (Blue/Black) SolCheck Is it soluble in Xylene? CondCheck->SolCheck Yes Fail_Steric Issue: Steric Twist. Action: Copolymerize with Aniline. CondCheck->Fail_Steric No SolCheck->Fail_Steric No (Use DBSA dopant) Success System Optimized SolCheck->Success Yes

Figure 2: Decision tree for diagnosing synthesis failures in substituted polyanilines.

References

  • Gohil, S. et al. (2020). Effect of structural factors on the physicochemical properties of functionalized polyanilines. Royal Society of Chemistry Advances. Link

    • Key Insight: Establishes the conductivity trend PANI > o-toluidine > o-ethylaniline due to torsion angles.
  • Ortega, E. et al. (2025).[1][9] Chemical Synthesis and Characterization of Polyaniline Derivatives: Substituent Effect on Solubility and Conductivity. Scilit/MDPI.[1] Link

    • Key Insight: Confirms that while solubility increases with substituents, conductivity drops to S/cm for bulky groups.
  • Mattoso, L.H.C. et al. (2004). Synthesis and characterization of poly-o-toluidine: kinetic and structural aspects. SciELO. Link

    • Key Insight: Provides the definitive protocol for APS/HCl synthesis of o-toluidine and the importance of the Monomer:Oxidant r
  • BenchChem Support. (2025). Overcoming challenges in the synthesis of sterically hindered anilines. BenchChem. Link

    • Key Insight: General organic chemistry principles regarding steric hindrance at the ortho-position affecting coupling rates.[10]

  • Umare, S.S. et al. (2011).[5] Studies on Substituted Derivatives of Polyaniline: Effect of Polymerization Conditions. Taylor & Francis. Link

    • Key Insight: Highlights the specific requirement of low temperature (0°C) to minimize disorder caused by bulky substituents.

Sources

Technical Support Center: Poly(4-Isopropyl-3-methylaniline) Solubility Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for substituted polyanilines. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the inherent processability challenges of conductive polymers.

While unsubstituted polyaniline (PANI) is notoriously insoluble due to its rigid backbone and strong interchain hydrogen bonding, poly(4-isopropyl-3-methylaniline) offers a distinct chemical advantage. The bulky isopropyl and methyl groups induce steric hindrance, twisting the polymer backbone out of coplanarity. This disrupts π-π stacking and hydrogen bonding, increasing the free volume and allowing solvent molecules to penetrate the polymer matrix[1],[2]. However, achieving optimal solubility—especially in the conductive state—requires precise control over polymerization kinetics, molecular weight, and dopant selection[3].

Below, you will find a mechanistic workflow, a troubleshooting FAQ, validated experimental protocols, and quantitative solubility data to ensure your formulations succeed.

Solubility Optimization Workflow

The following decision matrix illustrates the logical relationship between your target solvent system and the required chemical state of the polymer.

SolubilityWorkflow Monomer 4-Isopropyl-3-methylaniline Monomer Polymer Oxidative Polymerization (T < 5°C, Oxidant Ratio ≤ 1.25) Monomer->Polymer Decision Target Solvent Polarity? Polymer->Decision NonPolar Non-Polar / Weakly Polar (Chloroform, Toluene, Xylene) Decision->NonPolar Low Polarity Polar Polar Aprotic (NMP, DMSO, DMF) Decision->Polar High Polarity DBSA Functional Doping (e.g., DBSA, CSA) NonPolar->DBSA Dedoping Dedoping to Emeraldine Base Polar->Dedoping Conductive Soluble Conductive Emeraldine Salt DBSA->Conductive Insulating Soluble Insulating Emeraldine Base Dedoping->Insulating

Workflow for optimizing poly(4-isopropyl-3-methylaniline) solubility based on target solvent.

Troubleshooting & FAQs

Q1: My synthesized poly(4-isopropyl-3-methylaniline) forms an insoluble, intractable gel during polymerization. How do I prevent this? Cause: Gelation is the hallmark of over-oxidation. When the oxidant concentration or temperature is too high, the polymerization strays from ideal head-to-tail (para-coupling) linkages. This induces ortho-coupling defects, leading to highly cross-linked, high-molecular-weight networks that cannot be solvated. Solution: Strictly control the thermodynamics and stoichiometry. Maintain the reaction temperature below 5 °C (ideally 0 °C) and ensure the molar ratio of oxidant (e.g., Ammonium Persulfate) to monomer does not exceed 1.25. Slower kinetics favor linear chain propagation over branching[1].

Q2: The polymer is highly soluble in NMP, but I need it to be electrically conductive for my application. How can I achieve solubility in the conductive state? Cause: The form that is highly soluble in NMP is the Emeraldine Base (undoped, insulating). If you dope it with standard small inorganic acids (like HCl or H₂SO₄), the polymer forms a tight ionic network that crashes out of organic solutions. Solution: Utilize functionalized sulfonic acids, such as Dodecylbenzenesulfonic acid (DBSA) or Camphorsulfonic acid (CSA), for secondary doping. The long aliphatic tail of DBSA acts as an internal plasticizer and surfactant. It shields the charged polymer backbone, preventing interchain aggregation and enabling high solubility in organic solvents while maintaining the conductive polaron lattice[4],[3].

Q3: I am trying to dissolve the DBSA-doped polymer in DMSO, but it is aggregating into a cloudy suspension. Why is it failing? Cause: This is a solvent-dopant mismatch. DBSA-doped polyanilines exhibit excellent solubility in non-polar or weakly polar solvents (e.g., chloroform, toluene) because the hydrophobic dodecyl tails extend outward to interact with the solvent. In highly polar aprotic solvents like DMSO, these hydrophobic tails repel the solvent and self-assemble into micelle-like aggregates, causing precipitation. Solution: Switch your solvent to chloroform or toluene when working with the DBSA-doped salt. If your downstream application strictly requires DMSO, you must dedope the polymer to the Emeraldine Base form first, dissolve it in DMSO, and then cast your film before re-doping it via acid vapor exposure.

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these standardized methodologies.

Protocol A: Synthesis of Linear, High-Solubility Emeraldine Base

This protocol minimizes cross-linking to ensure maximum baseline solubility.

  • Monomer Preparation: Dissolve 0.1 mol of 4-isopropyl-3-methylaniline monomer in 100 mL of 1 M HCl. Transfer the flask to an ice bath and chill to 0–5 °C.

  • Oxidant Preparation: Dissolve 0.1 mol of Ammonium Persulfate (APS) in 50 mL of 1 M HCl. Chill to 0–5 °C. (Note: A 1:1 molar ratio prevents over-oxidation).

  • Polymerization: Dropwise add the APS solution to the monomer solution over 1 hour under vigorous mechanical stirring. Maintain the temperature strictly below 5 °C for 6 hours.

  • Harvesting: Filter the resulting dark green precipitate (Emeraldine Salt) and wash copiously with deionized water and methanol to remove unreacted monomers and short-chain oligomers.

  • Dedoping (Crucial for NMP/DMSO Solubility): Suspend the green precipitate in 200 mL of 0.1 M NH₄OH. Stir for 12 hours at room temperature. A successful dedoping is visually validated when the powder transitions from dark green to a deep blue/brown color (Emeraldine Base).

  • Recovery: Filter, wash with distilled water until the filtrate reaches a neutral pH, and dry under a dynamic vacuum at 60 °C for 24 hours.

Protocol B: Functional Doping with DBSA for Non-Polar Solubility

Use this protocol to render the polymer both conductive and soluble in solvents like chloroform.

  • Dispersion: Disperse 1.0 g of the synthesized Poly(4-isopropyl-3-methylaniline) Emeraldine Base (from Protocol A) in 50 mL of anhydrous chloroform.

  • Dopant Addition: Add 1.5 molar equivalents (relative to the imine nitrogen sites of the polymer) of Dodecylbenzenesulfonic acid (DBSA) directly to the suspension.

  • Complexation: Sonicate the mixture for 30 minutes, then stir at room temperature for 12 hours. The solution will turn from blue/brown to dark green, validating that protonation (doping) has occurred.

  • Filtration: Filter the mixture through a 0.45 µm PTFE syringe filter to remove any unreacted, insoluble particulates. The resulting filtrate is a highly concentrated, conductive polymer solution ready for processing.

Quantitative Solubility Profiles

The table below summarizes the expected solubility behaviors of poly(4-isopropyl-3-methylaniline) based on its chemical state and solvent environment. Use this to select the correct formulation parameters for your specific application.

Solvent SystemPolymer StateDopant UsedEstimated Solubility (g/L)Electrical Status
N-Methyl-2-pyrrolidone (NMP) Emeraldine BaseNone (Dedoped)> 25.0Insulating
Dimethyl Sulfoxide (DMSO) Emeraldine BaseNone (Dedoped)~ 15.0Insulating
Chloroform (CHCl₃) Emeraldine SaltDBSA> 20.0Conductive
Toluene Emeraldine SaltDBSA~ 12.5Conductive
Tetrahydrofuran (THF) Emeraldine BaseNone (Dedoped)~ 10.0Insulating
Water Emeraldine SaltHCl (Inorganic)< 0.1Conductive
References
  • Thermal, spectroscopic and electrical transport properties of processable poly(aniline-co-alkylaniline)
  • Royal Society of Chemistry (RSC)
  • Polyaniline synthesized with functionalized sulfonic acids for blends manufacture SciELO URL
  • PubMed Central (PMC)

Sources

Technical Support Center: Overcoming Polyalkylation in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organic Synthesis Support Center. As drug development professionals and synthetic chemists, you know that controlling regioselectivity and preventing over-reaction are critical for yield and purity. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to eliminate polyalkylation during Friedel-Crafts reactions.

Section 1: The Core Problem – Reaction Dynamics & Causality

Q: Why does my Friedel-Crafts alkylation consistently yield di- and tri-alkylated byproducts, even with stoichiometric control? A: This is a fundamental kinetic issue driven by the electronic properties of the product. The initial alkyl group introduced to the aromatic ring is electron-donating. Through hyperconjugation and inductive effects, it increases the electron density of the


-system, making the newly formed monoalkylated product significantly more nucleophilic than your starting material [1]. Consequently, the rate of the second alkylation (

) outpaces the first (

), leading to an unavoidable cascade of polyalkylation [2].

Q: Can I suppress this by simply using a massive excess of my starting aromatic compound? A: Yes, running the reaction in neat arene (using the starting material as the solvent) statistically favors monoalkylation. However, in drug development, your aromatic starting material is often a complex, high-value, or solid API precursor. Using it in massive excess is economically and practically unviable. You must rely on chemical deactivation or steric restriction instead.

Section 2: The Gold Standard Strategy – Acylation-Reduction

The most reliable method to achieve strict mono-substitution is to abandon direct alkylation entirely and utilize a two-step Acylation-Reduction sequence [1]. Because an acyl group (R-C=O) is strongly electron-withdrawing, it severely deactivates the aromatic ring toward further electrophilic aromatic substitution, halting the reaction cleanly at the monoacylated stage [2]. The ketone is then reduced to the desired alkyl group [3].

G Start Aromatic Substrate Direct Direct Alkylation (R-Cl, AlCl3) Start->Direct Pathway A Acyl Acylation (R-COCl, AlCl3) Start->Acyl Pathway B Activated Activated Ring (Electron Donating) Direct->Activated Poly Polyalkylation (Unwanted Mixture) Activated->Poly Rapid subsequent reactions Deactivated Deactivated Ring (Electron Withdrawing) Acyl->Deactivated Monoacylation Reduction Reduction (Clemmensen/Wolff-Kishner) Deactivated->Reduction Mono Monoalkylated Product (Target) Reduction->Mono

Fig 1: Reaction pathways comparing direct alkylation (polyalkylation risk) vs. acylation-reduction.

Self-Validating Protocol: Two-Step Acylation-Reduction

This methodology utilizes Clemmensen reduction and includes built-in analytical validation steps to ensure process integrity.

Phase 1: Friedel-Crafts Acylation

  • Catalyst Preparation: Suspend 1.1 eq of anhydrous

    
     in dry dichloromethane (DCM) under an inert atmosphere (N
    
    
    
    /Ar) at 0 °C.
    • Causality: Strict anhydrous conditions are mandatory. Moisture hydrolyzes

      
       into inactive 
      
      
      
      and HCl, killing catalytic activity.
  • Electrophile Generation: Dropwise add 1.0 eq of the target acyl chloride. Stir for 15 minutes.

    • Causality: This pre-incubation allows the Lewis acid to abstract the chloride, forming the highly reactive, resonance-stabilized acylium ion.

  • Arene Addition: Slowly add 1.0 eq of the aromatic substrate. Warm to room temperature and stir until completion.

  • Quenching & Validation: Pour the mixture over ice-water/HCl to break the rigid aluminum-ketone complex. Extract with DCM.

    • Validation Check: Run an IR spectrum of the crude organic layer. You must observe a sharp, intense carbonyl (C=O) stretch at ~1680 cm⁻¹.

Phase 2: Clemmensen Reduction

  • Amalgam Preparation: Treat zinc dust with aqueous

    
     and dilute HCl for 10 minutes to form a Zn(Hg) amalgam, then decant the liquid [1].
    
  • Reduction: Add the purified ketone from Phase 1 to the Zn(Hg) amalgam alongside concentrated HCl. Reflux for 4-6 hours.

    • Causality: The highly acidic environment and the amalgam surface facilitate the complete deoxygenation of the ketone to a methylene (-CH

      
      -) group [3].
      
  • Workup & Validation: Cool, extract with diethyl ether, wash with

    
    , and concentrate.
    
    • Validation Check: Perform GC-MS and IR spectroscopy. The complete disappearance of the ~1680 cm⁻¹ peak confirms the absence of unreacted ketone, validating the successful conversion to the monoalkylated arene.

Section 3: Advanced Industrial Solutions – Shape-Selective Zeolites

For continuous flow chemistry or large-scale synthesis where stoichiometric


 is environmentally prohibitive, heterogeneous zeolite catalysts offer a structural solution to polyalkylation [4]. Zeolites possess defined crystalline pore architectures that physically restrict the formation of bulky transition states. If a polyalkylated intermediate is too large to form within the pore, the reaction is sterically forced to stop at monoalkylation[5].

Zeolite Z Zeolite Pore System (e.g., ZSM-5, 5.5 Å) MonoTS Monoalkylation Transition State (Fits within Pore) Z->MonoTS PolyTS Polyalkylation Transition State (Sterically Hindered) Z->PolyTS Reactants Aromatic + Alkylating Agent Reactants->Z Product Monoalkylated Product Diffuses Out MonoTS->Product Blocked Reaction Blocked (No Polyalkylation) PolyTS->Blocked Shape Selectivity

Fig 2: Mechanism of shape-selective catalysis in zeolites preventing polyalkylation transition states.

Quantitative Data: Zeolite Catalyst Selection Matrix

Selecting the correct zeolite topology is critical. If the pore is too large, polyalkylation will still occur.

Zeolite TopologyPore ArchitecturePore Size (Å)Polyalkylation ResistancePrimary Use Case
ZSM-5 (MFI) 3D, intersecting channels~5.5High Selective monoalkylation of small arenes (e.g., toluene) [5].
Beta (BEA) 3D, large pore~6.6ModerateAlkylation with longer-chain olefins.
Mordenite (MOR) 1D channels~7.0LowLinear alkylbenzene synthesis (prone to rapid deactivation).
Zeolite Y (FAU) 3D, supercages~7.4LowBulky alkylations (requires specific metal-exchange to prevent polyalkylation) [4].

Section 4: Troubleshooting Edge Cases (FAQs)

Q: I attempted the acylation-reduction workaround, but my initial acylation step yielded zero product. Why? A: Check your starting arene for strongly deactivating groups (e.g.,


, 

,

) or Lewis-acid-complexing groups (e.g.,

,

). Friedel-Crafts reactions fail on heavily deactivated rings because the

-system lacks the electron density to attack the acylium ion [2]. If an amine is present, it will irreversibly bind the

catalyst, rendering it inactive and placing a strongly deactivating positive charge directly on the ring [2].

Q: My direct alkylation with a primary alkyl halide (e.g., 1-chloropropane) yielded a monoalkylated product, but the structure is rearranged (isopropylbenzene). How do I fix this? A: This is a classic carbocation rearrangement (hydride shift) [2]. Primary carbocations are highly unstable and will spontaneously rearrange to more stable secondary or tertiary carbocations before the aromatic ring can attack. This is the second major reason the Acylation-Reduction sequence is the gold standard: acylium ions do not rearrange [3]. By acylating with propanoyl chloride and reducing, you will perfectly isolate the straight-chain propylbenzene.

References
  • LibreTexts. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction". Chemistry LibreTexts. Available at:[Link]

  • Chemistry Steps. "Friedel-Crafts Acylation". Chemistry Steps. Available at:[Link]

  • SciELO. "Mechanistic Aspects of Friedel-Crafts Alkylation over FeY Zeolite". Journal of the Brazilian Chemical Society. Available at: [Link]

  • ACS Publications. "Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts". ACS Catalysis. Available at: [Link]

catalyst selection for the synthesis of 4-Isopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the catalyst selection and process optimization of 4-Isopropyl-3-methylaniline (also known as p-cymen-3-amine or 3-methyl-4-isopropylaniline).

Topic: Catalyst Selection & Process Optimization Target Molecule: 4-Isopropyl-3-methylaniline (CAS: 4534-11-6) Primary Application: Intermediate for herbicides (e.g., Chlorotoluron analogues) and specialty pharmaceuticals.

Executive Summary: The Synthesis Strategy

The synthesis of 4-Isopropyl-3-methylaniline presents a specific regioselectivity challenge. The amino group (-NH₂) is a strong ortho/para director, while the methyl group (-CH₃) is a weak ortho/para director.

There are two primary industrial routes. Your choice of catalyst depends entirely on the starting material:

RouteStarting MaterialKey TransformationPrimary Catalyst Class
A (Dominant) m-Toluidine (3-Methylaniline)Friedel-Crafts Alkylation with Propene/IsopropanolSolid Acids (Zeolites) or Mineral Acids
B (Alternative) o-Cymene (1-isopropyl-2-methylbenzene)Nitration followed by Hydrogenation Pd/C or Pt/C (Heterogeneous)

This guide focuses primarily on Route A , as it is the most common "construction" step requiring complex catalyst selection to control regiochemistry.

Catalyst Selection Matrix (Route A: Alkylation)

The critical challenge in Route A is Regioselectivity . You must direct the isopropyl group to the 4-position (para to amine, ortho to methyl) while minimizing the 6-position isomer (ortho to amine, para to methyl) and preventing N-alkylation.

Recommended Catalysts
Catalyst TypeSpecific GradeSelectivity (4-isomer)ProsCons
Zeolite H-Beta SiO₂/Al₂O₃ ratio ~25-30High (~90%) Excellent shape selectivity favors linear/para alignment. Reusable.Susceptible to coking; requires high T (>200°C) to overcome amine poisoning.
Zeolite HY Ultra-Stable Y (USY)ModerateLarge pores allow bulky transition states but lower shape selectivity than Beta.Lower selectivity for the specific 4-isomer compared to Beta.
Sulfuric Acid 98% Conc.Low-ModerateLow cost; high activity.Corrosive; generates large waste streams; difficult separation of isomers.
AlCl₃ AnhydrousN/A NOT RECOMMENDED . Forms stable complexes with free amines, deactivating the catalyst.Stoichiometric amount required (not catalytic) for free amines.
Technical Insight: Why Zeolite Beta?

Zeolite Beta is a large-pore, three-dimensional zeolite. Its pore structure effectively discriminates between the transition states of the 4-isomer and the 6-isomer.

  • 4-isomer: The isopropyl group is para to the amine. The molecule is more linear, fitting better into the pore channels.

  • 6-isomer: The isopropyl group is ortho to the amine. This creates a "kinked" structure that faces higher steric diffusion resistance in the zeolite pores.

Expert Tip: For the alkylation of anilines, the reaction often proceeds via an initial N-alkylation (kinetic product) followed by a Hofmann-Martius rearrangement to the C-ring (thermodynamic product) at high temperatures. Acidic zeolites facilitate this rearrangement.

Experimental Protocol: Zeolite-Catalyzed Alkylation

Objective: Synthesis of 4-Isopropyl-3-methylaniline from m-Toluidine and Isopropanol.

Materials
  • Substrate: m-Toluidine (1.0 eq)

  • Alkylating Agent: Isopropanol (1.1 eq) or Propene gas.

  • Catalyst: H-Beta Zeolite (calcined at 550°C for 4h prior to use).

  • Apparatus: High-pressure autoclave (Hastelloy or Stainless Steel).

Step-by-Step Methodology
  • Catalyst Activation: Heat H-Beta Zeolite at 120°C under vacuum for 2 hours to remove adsorbed water.

  • Loading: Charge the autoclave with m-Toluidine and the activated catalyst (10-20 wt% relative to amine).

  • Reagent Addition: Add Isopropanol. If using Propene, pressurize the reactor after sealing.

  • Reaction:

    • Heat to 220°C - 250°C . (Critical: Temperatures <200°C favor N-alkylation).

    • Stir at 800-1000 rpm to eliminate mass transfer limitations.

    • Maintain pressure (autogenous or set to 20-30 bar if using propene) for 4-6 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter catalyst (can be regenerated via calcination).

    • Analyze filtrate by GC-MS.

    • Purification: Fractional distillation under reduced pressure. The 4-isomer (b.p. ~245°C) must be separated from the 6-isomer and unreacted m-toluidine.

Troubleshooting Guide

Issue 1: High Levels of N-Isopropyl-m-toluidine (Impurity)

Symptom: GC shows a major peak corresponding to the N-alkylated product, low yield of C-alkylated target.

  • Root Cause: Reaction temperature is too low. The rearrangement of the isopropyl group from Nitrogen to the Ring requires high thermal energy.

  • Solution: Increase reaction temperature to >230°C . Extend reaction time to allow thermodynamic equilibration.

Issue 2: Catalyst Deactivation (Loss of Conversion)

Symptom: Yield drops significantly upon reusing the zeolite catalyst.

  • Root Cause: "Coking" (deposition of heavy carbonaceous species) or strong adsorption of basic amines blocking acid sites.

  • Solution:

    • Regeneration: Wash catalyst with methanol, dry, then calcine in air at 550°C for 5 hours to burn off coke.

    • Process Change: Increase the Isopropanol:Amine ratio slightly (to 1.5:1) to keep the catalyst surface "cleaner" via solvent effect, though this may require more distillation downstream.

Issue 3: Low Selectivity (Too much 6-isomer)

Symptom: Ratio of 4-isomer to 6-isomer is near 1:1.

  • Root Cause: Non-selective catalysis (external surface reaction) or pore size too large (using Zeolite Y instead of Beta).

  • Solution: Switch to H-Beta Zeolite . If already using Beta, consider "passivating" the external surface of the zeolite with a bulky base (like tributylamine) or silica deposition to ensure reaction only happens inside the shape-selective pores.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the critical role of temperature in driving the rearrangement from N-alkylation to the desired C-alkylation.

ReactionPathway cluster_conditions Process Criticality Start m-Toluidine (3-Methylaniline) N_Alk N-Isopropyl-m-toluidine (Kinetic Product) Start->N_Alk Isopropanol/H+ < 200°C Target 4-Isopropyl-3-methylaniline (Thermodynamic Target) Start->Target Direct C-Alkylation (Zeolite Beta Pores) N_Alk->Target Hofmann-Martius Rearrangement > 220°C Impurity 6-Isopropyl-3-methylaniline (Steric Impurity) N_Alk->Impurity Side Reaction

Caption: Reaction network showing the rearrangement of the kinetic N-alkyl intermediate to the thermodynamic C-alkyl target at elevated temperatures.

Route B: Hydrogenation (If using Nitro Precursor)

If you have acquired 4-isopropyl-3-methylnitrobenzene , the challenge shifts to selective hydrogenation.

Catalyst Selection for Hydrogenation[2][3]
CatalystConditionRecommendation
5% Pd/C 3-5 bar H₂, MeOH, 50°CStandard Choice. High activity. Watch for dehalogenation if other functional groups are present (unlikely here).[2]
Raney Nickel 10-20 bar H₂, 80°CCost-Effective. Good for larger scales. Pyrophoric handling required.
Pt/C (Sulfided) 5-10 bar H₂Specialty. Use only if the molecule contains halogens (Cl, Br) you wish to preserve.

Safety Note: Hydrogenation of nitro compounds is highly exothermic (~500 kJ/mol).

  • Protocol: Do not load dry catalyst. Wet with water/solvent first (50% water wet paste is standard).

  • Impurity Control: Add 0.1% Vanadium or maintain good H₂ mass transfer to prevent accumulation of hydroxylamine intermediates, which can lead to explosive decomposition or azo-coupling.

References

  • Zeolite Catalysis for Aniline Alkylation

    • Title: "Shape-selective alkylation of aniline with alcohol over zeolites."
    • Source: Journal of C
    • Context: Mechanistic details on N- vs C-alkyl
    • URL:[Link]

  • Title: "Preparation method of 3-methyl-4-isopropylaniline (CN105622428A).
  • Friedel-Crafts Limitations

    • Title: "Alkylation and Acylation of Aromatic Rings: The Friedel-Crafts Reaction."[1][2][3][4][5]

    • Source: Chemistry LibreTexts.
    • Context: Explains the incompatibility of traditional Lewis Acids (AlCl3) with free amines.[3]

    • URL:[Link]

Sources

reaction condition optimization for 4-Isopropyl-3-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Condition Optimization & Troubleshooting

Executive Summary

This guide addresses the synthesis of 4-Isopropyl-3-methylaniline (CAS: 4534-10-5), a critical intermediate in the production of herbicides (e.g., Isoproturon) and specific pharmaceutical active ingredients.[1][2]

The synthesis typically follows a two-step sequence starting from


-cymene (1-isopropyl-2-methylbenzene) :
  • Electrophilic Aromatic Nitration: Producing the 4-nitro-o-cymene intermediate.[1]

  • Catalytic Hydrogenation: Reducing the nitro group to the amine.[1][3]

Critical Technical Challenge: The primary difficulty lies in Regioselectivity . Nitration of


-cymene yields a mixture of isomers, primarily 4-nitro-o-cymene  (target precursor) and 5-nitro-o-cymene  (undesired isomer).[1] Optimizing the ratio of the 4-nitro isomer and efficiently separating it is the key to high-purity yield.[1]

Part 1: The Synthesis Pathway & Logic

The following diagram illustrates the competitive reaction pathways and the critical decision points for optimization.

SynthesisPath Start Starting Material o-Cymene (1-isopropyl-2-methylbenzene) Nitration Step 1: Nitration (HNO3 / H2SO4) Start->Nitration Mixed Acid, <0°C Isomer4 TARGET ISOMER 4-Nitro-o-cymene (Para to Isopropyl) Nitration->Isomer4 Major (~55%) Isomer5 BYPRODUCT 5-Nitro-o-cymene (Para to Methyl) Nitration->Isomer5 Significant (~35%) Isomer6 Minor Byproducts (6-Nitro / 3-Nitro) Nitration->Isomer6 Minor (<10%) Separation Purification (Fractional Distillation) Isomer4->Separation Isomer5->Separation Isomer6->Separation Reduction Step 2: Hydrogenation (H2, Pd/C) Separation->Reduction Pure 4-Nitro isomer Final FINAL PRODUCT 4-Isopropyl-3-methylaniline Reduction->Final >98% Yield

Figure 1: Reaction pathway highlighting the regioselectivity challenge between the 4-nitro and 5-nitro isomers.

Part 2: Technical Troubleshooting Guide

Module A: Nitration Regioselectivity (The Critical Step)

Context: The isopropyl group is bulkier than the methyl group, but both are activating ortho/para directors. Steric hindrance usually directs the nitro group para to the isopropyl group (Position 4), but the para position to the methyl group (Position 5) is electronically favorable.

Q1: My isomer ratio is poor (high levels of 5-nitro-o-cymene). How do I favor the target 4-nitro isomer?

Root Cause: High reaction temperatures or improper acid ratios increase the kinetic energy of the system, allowing the nitronium ion (


) to overcome the steric barrier of the isopropyl group, leading to more substitution at the electronically activated 5-position (para to methyl).[1]

Optimization Protocol:

  • Temperature Control: Maintain the reaction temperature strictly between -10°C and -5°C .

    • Why: Lower temperatures favor the kinetically controlled product (often dictated by sterics in crowded systems) and reduce the formation of the 5-nitro isomer and dinitro species.[1]

  • Acid Composition: Use a "Mixed Acid" system with a slight excess of Sulfuric Acid.

    • Recommendation:

      
       ratio of 1.5:1 to 2:1 .[1]
      
    • Mechanism:[3][4][5] High sulfuric acid concentration ensures rapid generation of

      
       but the viscosity and solvation at low temps can enhance steric discrimination.
      
  • Addition Mode: Add the nitrating mixture to the cooled hydrocarbon (inverse addition) or vice-versa, but ensure the hydrocarbon is always kept cold .

    • Tip: Pre-cool the

      
      -cymene in dichloromethane (DCM) or acetic anhydride to buffer the exotherm.[1]
      
Q2: I am seeing significant "tar" or dinitro- impurities.

Root Cause: Over-nitration due to "hot spots" in the reactor or insufficient heat removal.[1] Corrective Action:

  • Agitation: Increase stirring speed (RPM) to ensure the biphasic mixture (organic/acid) is a fine emulsion. This prevents localized acid accumulation.[1]

  • Stoichiometry: Limit Nitric Acid to 1.01 - 1.05 equivalents . Do not use a large excess.

Module B: Purification & Isolation

Context: The boiling points of 4-nitro-o-cymene and 5-nitro-o-cymene are close, making separation difficult.

Q3: Fractional distillation is not yielding >98% purity. What are the parameters?

Analysis: The 4-nitro isomer generally has a slightly higher boiling point than the 5-nitro isomer due to symmetry and polarity differences, but the


 is small (

at reduced pressure).[1]

Protocol:

  • Column Efficiency: Use a fractionating column with >15 theoretical plates (e.g., Vigreux or packed column).[1]

  • Pressure: Conduct distillation under high vacuum (<5 mmHg ) to minimize thermal degradation.

  • Reflux Ratio: Maintain a high reflux ratio (e.g., 10:1 ) during the transition phase between isomers.

  • Alternative (Crystallization): If distillation fails, cool the enriched distillate. The 4-nitro isomer often has a higher melting point.[1] Recrystallize from cold pentane or methanol/water.[1]

Module C: Hydrogenation (Reduction)
Q4: The reduction is stalling or producing azo-dimers.

Root Cause: Catalyst poisoning or insufficient hydrogen mass transfer.[1] Azo compounds form when the intermediate hydroxylamine condenses with the nitroso compound under basic or neutral conditions with insufficient H2.

Optimization Protocol:

  • Catalyst Selection: 5% Pd/C (50% water wet) is the industry standard for cleanliness.[1]

    • Loading: 0.5 - 1.0 mol% Pd relative to substrate.[1]

  • Solvent System: Methanol or Ethanol .[1]

    • Crucial: Avoid non-polar solvents which slow down H2 solubility and proton transfer.[1]

  • Pressure: Operate at 3–5 bar (45–75 psi) H2 pressure.

  • Temperature: 40–60°C .

    • Warning: Do not exceed 70°C to avoid dehalogenation (if other functional groups are present) or ring hydrogenation.[1]

Data Summary: Optimization Parameters

ParameterStandard ConditionOptimized ConditionImpact on Target
Nitration Temp 0°C to 10°C-10°C to -5°C Increases 4-nitro selectivity
Nitration Agent Conc.[1][6]

Mixed Acid (

)
Prevents oxidation side-products
Reduction Catalyst Fe/HCl (Bechamp)Pd/C +

Eliminates iron waste; higher yield
Reduction Solvent TolueneMethanol Faster rate; prevents azo formation

Part 3: Troubleshooting Logic Tree

Use this flow to diagnose low yields or purity issues.

Troubleshooting Problem Start: Low Yield or Purity CheckStep Which step is failing? Problem->CheckStep NitrationIssue Step 1: Nitration CheckStep->NitrationIssue ReductionIssue Step 2: Reduction CheckStep->ReductionIssue IsomerRatio Isomer Ratio < 1.5:1? NitrationIssue->IsomerRatio Tars Tars/Dinitro formation? NitrationIssue->Tars Incomplete Incomplete Conversion? ReductionIssue->Incomplete Impurities Azo/Colored Impurities? ReductionIssue->Impurities FixTemp Action: Lower Temp to -10°C Check Stirring IsomerRatio->FixTemp Yes FixAcid Action: Reduce HNO3 equiv. Check Cooling Tars->FixAcid Yes FixH2 Action: Increase H2 Pressure Check Mass Transfer Incomplete->FixH2 Yes FixCat Action: Change Solvent (MeOH) Fresh Catalyst Impurities->FixCat Yes

Figure 2: Diagnostic logic for common synthesis failures.

References

  • Nitr

    • Source: Kobe, K. A., & Doumani, T. F. (1939).[1] "The Nitration of p-Cymene and o-Cymene." Journal of the American Chemical Society.

    • Relevance: Establishes the fundamental isomer distribution challenges and the dominance of the 4-nitro isomer under specific conditions.
    • URL:[Link][1]

  • Catalytic Hydrogen

    • Source: Blaser, H. U., et al. (2003).[1] "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis.

    • Relevance: authoritative review on Pd/C hydrogenation protocols for industrial pharmaceutical intermedi
    • URL:[Link][1]

  • Organic Syntheses: Nitr

    • Source:Organic Syntheses, Coll.[1][7] Vol. 2, p. 449 (1943).[1] "Nitration of Alkylbenzenes."

    • Relevance: Provides the baseline "Mixed Acid" methodology and safety protocols for nitr
    • URL:[Link]

  • Separ

    • Source: Agilent Application Note (2012).[1] "Optimizing the Separation of Nitro-aromatics."

    • Relevance: Technical details on chromatographic and physical separation of closely rel
    • URL:[Link]

Sources

Technical Support Center: Impurity Identification in 4-Isopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-4ISO-IMP-001 Subject: Advanced Troubleshooting for Impurity Profiling & Control Assigned Specialist: Senior Application Scientist, Chemical Development Division

Executive Summary

4-Isopropyl-3-methylaniline (CAS: 4534-10-5), also known as p-isopropyl-m-toluidine, is a critical intermediate in the synthesis of agrochemicals (e.g., urea herbicides) and specialized dyes. Its purity is paramount because isomeric impurities—specifically 2-isopropyl-5-methylaniline —possess distinct biological activities and toxicological profiles.

This guide addresses the three most common technical challenges reported by our user base:

  • Chromatographic Separation: Resolving the "Critical Pair" of regioisomers.

  • Structural Elucidation: Distinguishing isomers using NMR/MS when standards are unavailable.

  • Process Control: Mitigating the formation of genotoxic by-products during synthesis.

Module 1: Chromatographic Separation (HPLC/UPLC)

User Question:

"I am observing a shoulder peak on the main peak of 4-Isopropyl-3-methylaniline (RT ~ 8.5 min). My current method uses a C18 column with an Isocratic Methanol/Water system. How can I resolve this impurity?"

Technical Diagnosis:

The "shoulder" is likely the regioisomer 2-isopropyl-5-methylaniline . Both compounds are highly hydrophobic and structurally similar, making standard C18 isocratic methods insufficient. The 2,5-isomer forms via ortho-alkylation relative to the amino group during the synthesis from m-toluidine, whereas your target (4,3-isomer) is the para-alkylation product.

Troubleshooting Protocol: The "Pi-Selectivity" Switch

To resolve these isomers, you must exploit the subtle differences in their electron density and steric accessibility using a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

Recommended Method Parameters:

ParameterStandard Method (Low Resolution)Optimized Resolution Method
Column C18 (ODS), 5µmPhenyl-Hexyl or Biphenyl , 2.7µm (Core-Shell)
Mechanism Hydrophobic Interaction

Interaction & Shape Selectivity
Mobile Phase A Water + 0.1% H3PO4Water + 10mM Ammonium Formate (pH 4.0)
Mobile Phase B MethanolAcetonitrile (MeCN)
Gradient Isocratic 70% BGradient: 40% B

70% B over 15 min
Flow Rate 1.0 mL/min0.8 mL/min
Temp 25°C35°C (Enhances mass transfer)

Why this works:

  • 
     Interactions:  The phenyl rings in the stationary phase interact differently with the electron-rich aniline ring depending on the steric bulk of the ortho-isopropyl group.
    
  • pH Control: At pH 4.0, the aniline is partially ionized. The pKa differences between the isomers (due to steric inhibition of resonance in the ortho-isomer) amplify retention time shifts.

Module 2: Structural Elucidation of Unknowns

User Question:

"I have isolated an impurity with the same mass (m/z 150.1 [M+H]+) as the product. How do I confirm if it is the 2-isopropyl isomer or a different species without buying expensive standards?"

Technical Diagnosis:

Mass spectrometry alone cannot distinguish regioisomers. You must use 1H NMR to analyze the coupling patterns of the aromatic protons. The substitution pattern on the benzene ring dictates the splitting (multiplicity) and coupling constants (


-values).
Step-by-Step Identification Guide:
1. Isolate the Impurity

Use a semi-preparative HPLC fraction collector targeting the "shoulder" peak identified in Module 1. Evaporate the solvent carefully (aniline derivatives can be volatile/oxidatively unstable).

2. Run 1H NMR (CDCl3)

Focus on the Aromatic Region (6.5 - 7.5 ppm) .

  • Target Compound (4-Isopropyl-3-methylaniline):

    • Pattern: 1,3,4-substitution.

    • Signals: You should see a doublet (d,

      
       Hz) for the proton at C5, a doublet of doublets (dd) for C6, and a broad singlet/small doublet for the isolated proton at C2.
      
    • Key Feature: The proton at C5 (ortho to isopropyl) will be shielded relative to others due to the alkyl group.

  • Impurity (2-Isopropyl-5-methylaniline):

    • Pattern: 1,2,5-substitution.

    • Signals: Look for a doublet (d,

      
       Hz) corresponding to the protons at C3 and C4.
      
    • Key Feature: The proton at C6 (ortho to NH2) will show a distinct shift due to the shielding/deshielding cone of the adjacent amine.

3. Verify with NOE (Nuclear Overhauser Effect)

Perform a 1D-NOESY experiment irradiating the Isopropyl -CH- septet .

  • Target (4,3-isomer): NOE enhancement observed at two aromatic protons (C5-H and Methyl-H).

  • Impurity (2,5-isomer): NOE enhancement observed at one aromatic proton (C3-H) and the Amine (-NH2) protons (if visible).

Module 3: Synthetic Origin & Process Control

User Question:

"We are seeing batch-to-batch variability in the level of 'Impurity B' (RRT 1.2). What is the root cause?"

Technical Diagnosis:

Impurity B is likely N-isopropyl-3-methylaniline (N-alkylation product) or a poly-alkylated species (e.g., 2,4-diisopropyl-5-methylaniline). These arise from lack of selectivity during the alkylation of m-toluidine.

Root Cause Analysis: The Alkylation Pathway

The synthesis typically involves the Friedel-Crafts alkylation of m-toluidine with isopropyl chloride (or propylene).

The Reaction Network:

  • Main Reaction: C-alkylation at para-position (Target).

  • Side Reaction 1 (Thermodynamic): C-alkylation at ortho-position (2-isopropyl isomer).

  • Side Reaction 2 (Kinetic/Over-reaction): N-alkylation (Reaction on Nitrogen).

  • Side Reaction 3: Poly-alkylation (Di-isopropyl).

Visualizing the Impurity Pathway

ImpurityPathway Start m-Toluidine (Starting Material) Target 4-Isopropyl-3-methylaniline (TARGET) Start->Target Para-Alkylation (Major) Impurity_Ortho 2-Isopropyl-5-methylaniline (Regioisomer Impurity) Start->Impurity_Ortho Ortho-Alkylation (Minor) Impurity_N N-Isopropyl-3-methylaniline (N-Alkylation Impurity) Start->Impurity_N N-Alkylation (Temp > 150°C) Reagent Isopropyl Chloride (Alkylating Agent) Impurity_Poly Di-isopropyl-m-toluidine (Over-alkylation) Target->Impurity_Poly Excess Reagent

Figure 1: Reaction pathway showing the origin of critical impurities during the alkylation of m-toluidine.

Process Control Solutions:
  • Temperature Control: N-alkylation is favored at higher temperatures. Maintain reaction temperature < 120°C to favor C-alkylation.

  • Catalyst Selection: Use a Lewis acid catalyst (e.g.,

    
     or Zeolites) that sterically hinders the Nitrogen lone pair, preventing N-alkylation.
    
  • Stoichiometry: Avoid excess isopropyl chloride. A ratio of 0.95 : 1.0 (Alkyl halide : Amine) reduces poly-alkylation, leaving unreacted m-toluidine which is easier to remove via distillation than the di-isopropyl impurity.

Module 4: Genotoxic Impurity (GTI) Assessment

User Question:

"Do we need to monitor for m-Toluidine and Isopropyl Chloride in the final product?"

Technical Diagnosis:

Yes. Both are considered Potentially Genotoxic Impurities (PGIs) under ICH M7 guidelines.

  • m-Toluidine: Class 2 (Known mutagenic/carcinogenic potential).

  • Isopropyl Chloride: Class 3 (Alerting structure, alkyl halide).

Control Strategy & Limits:
ImpurityClassificationTTC Limit (Lifetime)Proposed Spec (Daily Dose < 1g)Purge Factor
m-Toluidine Class 21.5 µ g/day < 1.5 ppmLow (Similar BP to product)
Isopropyl Chloride Class 31.5 µ g/day < 1.5 ppmHigh (Volatile, BP 35°C)

Action Plan:

  • Isopropyl Chloride: Due to its low boiling point (35°C), it is likely purged during the workup/drying steps. Perform a "Spike and Purge" study to demonstrate >99.9% removal. If confirmed, routine testing may be waived (Option 4 of ICH M7).

  • m-Toluidine: This is the critical separation. It elutes before the main peak in Reverse Phase HPLC. Ensure your method has a resolution (

    
    ) > 2.0 between m-Toluidine and 4-Isopropyl-3-methylaniline.
    

References

  • Synthesis & Process Chemistry

    • Process for the ring alkylation of an aniline.[1] US Patent 4,436,937. (1984). Describes the selective alkylation of m-toluidine to produce 4-isopropyl-3-methylaniline. Link

  • Regulatory Guidelines

    • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. (2017). Link

  • Analytical Methodology: Practical HPLC Method Development. Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Wiley-Interscience. (General reference for Phenyl-Hexyl column selection logic). Spectrometric Identification of Organic Compounds. Silverstein, R. M., et al. (2014). Wiley. (Reference for NMR coupling constants of 1,2,4 vs 1,2,5 trisubstituted benzenes).

Disclaimer: This guide is for research and development purposes only. Users must validate all methods and safety protocols in their own facilities.

Sources

Validation & Comparative

Analytical Benchmarking: 1H and 13C NMR Characterization of 4-Isopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Isopropyl-3-methylaniline (CAS: 4534-10-5), also known as 4-aminocymene, is a critical intermediate in the synthesis of agrochemicals and specialized polyurethanes. Its structural integrity is often compromised by regioisomeric impurities arising from the nitration of o-cymene, specifically 2-isopropyl-5-methylaniline (Thymylamine).

This guide provides a definitive NMR structural analysis to distinguish the target molecule from its isomers.[1][2] By leveraging the specific coupling constants (


) of the aromatic protons and the distinct chemical shifts of the alkyl substituents, researchers can validate regioisomeric purity with >98% confidence.

Part 1: Materials & Methodology (Self-Validating Protocol)

To ensure reproducibility and spectral resolution sufficient for isomer differentiation, the following protocol must be adhered to strictly.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard. Dimethylsulfoxide-d6 (
    
    
    
    ) should be used only if the amine protons require quantification, as
    
    
    often leads to broadening of the
    
    
    signal due to exchange.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations (>30 mg) can cause chemical shift drifting of the amine and ortho-protons due to intermolecular H-bonding.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).[3]

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton with 30° pulse angle.

  • Relaxation Delay (D1):

    
     2.0 seconds (Essential for accurate integration of the aromatic protons).
    
  • Scans (NS): 16 (1H), 1024 (13C).

  • Temperature: 298 K (25°C).

Analytical Workflow

The following decision tree outlines the logic for confirming structural identity.

NMR_Workflow Start Crude Sample Analysis Solvent Dissolve in CDCl3 (Add TMS) Start->Solvent H1_Acq Acquire 1H NMR (Check Aromatic Region) Solvent->H1_Acq Decision Coupling Pattern? H1_Acq->Decision Target Target: 4-Isopropyl-3-methyl (d + dd + d pattern) Decision->Target H-5/H-6 Ortho Coupling Isomer Impurity: 2-Isopropyl-5-methyl (Singlet or different coupling) Decision->Isomer Para Coupling / Singlets C13_Check Verify with 13C NMR (Count Methyl Signals) Target->C13_Check Final Purity Validation C13_Check->Final

Figure 1: Analytical workflow for distinguishing aminocymene isomers.

Part 2: 1H NMR Analysis (The Fingerprint)

The proton spectrum of 4-isopropyl-3-methylaniline is characterized by a specific ABX-like aromatic system (due to the 1,3,4-substitution pattern) and distinct aliphatic signals.

Aromatic Region (6.0 – 7.5 ppm)

This is the diagnostic region. The amine group at position 1 shields the ortho protons (H-2 and H-6), pushing them upfield relative to H-5.

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
H-5 7.05 – 7.10Doublet (

)

Deshielded. Ortho to isopropyl, meta to amine.
H-2 6.55 – 6.60Doublet (

)

Shielded. Ortho to amine, isolated by methyl group (meta coupling only).
H-6 6.50 – 6.55Doublet of Doublets (

)

,

Shielded. Ortho to amine, ortho to H-5.
Aliphatic Region (1.0 – 3.5 ppm)

The isopropyl group provides a classic septet/doublet pair, while the ring methyl appears as a sharp singlet.

  • 
     3.40 (br s, 2H): 
    
    
    
    (Position varies with concentration).
  • 
     2.85 (sept, 1H, 
    
    
    
    Hz):
    Isopropyl methine (
    
    
    ).
  • 
     2.25 (s, 3H):  Ring Methyl (
    
    
    
    ).
  • 
     1.22 (d, 6H, 
    
    
    
    Hz):
    Isopropyl methyls (
    
    
    ).

Part 3: 13C NMR Analysis (Carbon Skeleton)

The 13C spectrum confirms the carbon count (10 distinct signals) and substitution pattern.

Key Diagnostic Signals[4]
  • C-1 (Quaternary,

    
     ~144.0):  The carbon attached to the amine. Most deshielded due to the electronegative nitrogen, but resonance effects may shield it slightly compared to nitro-precursors.
    
  • C-4 (Quaternary,

    
     ~138.0):  Attached to the isopropyl group.
    
  • C-3 (Quaternary,

    
     ~122.0):  Attached to the ring methyl.
    
  • Aliphatic Carbons:

    • 
       28.5:  Isopropyl methine.
      
    • 
       22.5:  Isopropyl methyls (intense signal, 2C).
      
    • 
       18.0:  Ring methyl.
      

Part 4: Comparative Analysis (Target vs. Isomer)

The most common impurity is 2-Isopropyl-5-methylaniline (Thymylamine), which forms if the nitration of o-cymene occurs at the 2-position (less likely sterically, but possible).

Structural Differentiation Table[2][5]
FeatureTarget: 4-Isopropyl-3-methylaniline Alternative: 2-Isopropyl-5-methylaniline
Structure

at 1,

at 3,

at 4

at 1,

at 2,

at 5
Symmetry Asymmetric (1,3,4-substitution)Asymmetric (1,2,5-substitution)
H-2 Signal Singlet/Meta-doublet (

6.55)
(Isolated between

and

)
Not applicable (Position 2 is substituted)
H-3 Signal Not applicable (Position 3 is substituted)Doublet (

~7.0)
(Ortho to H-4)
H-6 Signal dd (

6.50)
(Couples to H-5 and H-2)
Singlet/Meta-doublet (Isolated between

and

)
Steric Shift

is unhindered.

is sterically crowded by ortho-isopropyl.
Visualizing the Isomer Pathways

The origin of these isomers lies in the synthesis precursor (o-cymene).

Isomer_Pathway Cymene o-Cymene (1-Methyl-2-isopropylbenzene) Nitration Nitration (HNO3/H2SO4) Cymene->Nitration Nitro_Major 4-Nitro-o-cymene (Major Product) Nitration->Nitro_Major Para to Methyl (Sterically Favored) Nitro_Minor Other Isomers (e.g., 5-Nitro) Nitration->Nitro_Minor Para to iPr (Sterically Hindered) Reduction Reduction (H2/Pd or Fe/HCl) Nitro_Major->Reduction Nitro_Minor->Reduction Target TARGET 4-Isopropyl-3-methylaniline Reduction->Target Impurity IMPURITY Other Isomers Reduction->Impurity

Figure 2: Synthetic origin of regioisomeric impurities.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 4534-10-5.[4] [Link]

  • PubChem. Compound Summary: 4-Isopropyl-3-methylaniline (CID 20625).[Link]

Sources

Mass Spectrometry Fragmentation Pattern of 4-Isopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Structural Challenge

4-Isopropyl-3-methylaniline (CAS 4534-10-5), also known as 3-methyl-4-isopropylaniline, represents a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural integrity is defined by the specific para arrangement of the amino and isopropyl groups, with a meta methyl substituent.[1]

In high-throughput screening and metabolic profiling, this compound is frequently confused with its positional isomers—most notably Carvacrylamine (2-methyl-5-isopropylaniline) and Thymylamine (2-isopropyl-5-methylaniline).[1] While all three share a molecular ion (M+ ) of 149 m/z and a base peak of 134 m/z , their fragmentation kinetics and retention behaviors differ due to steric and electronic "ortho effects."[1][2]

This guide provides a definitive technical breakdown of the fragmentation pattern, distinguishing features, and validated experimental protocols for the unambiguous identification of 4-Isopropyl-3-methylaniline.[1]

Instrumentation & Methodology

To ensure reproducibility, the following Electron Ionization (EI) parameters are established as the industry standard for this analysis.

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Hard ionization is required to induce the characteristic benzylic cleavage.[1][2]
Electron Energy 70 eVStandardizes fragmentation efficiency for library matching (NIST/Wiley).[1][2]
Source Temp 230°CPrevents condensation of the amine while minimizing thermal degradation.
Transfer Line 280°CEnsures efficient transport of the semi-volatile aniline derivative.
Column 5% Phenyl-methylpolysiloxaneNon-polar stationary phases (e.g., HP-5MS) provide boiling-point separation crucial for isomer resolution.[1]

Fragmentation Analysis: The Mechanistic Pathway[1]

The Molecular Ion (M+[1][2] •)
  • m/z 149 (Intensity: ~60-70%) [1][2]

    • The molecule yields a stable radical cation [M]+[1][2]• upon electron impact.

    • Nitrogen Rule: The odd molecular weight (149 Da) confirms the presence of an odd number of nitrogen atoms (1).[2]

    • Stability: The aromatic ring stabilizes the charge, resulting in a prominent molecular ion peak, unlike aliphatic amines where the M+ is often weak.[1]

The Base Peak: Benzylic Cleavage (M - 15)[1][2]
  • m/z 134 (Intensity: 100%) [1][2][3]

    • Mechanism: The dominant fragmentation pathway is the loss of a methyl radical ([1][2]•CH₃) from the isopropyl group.[2][3]

    • Driving Force: This cleavage creates a resonance-stabilized benzylic cation.[1] In 4-Isopropyl-3-methylaniline, the positive charge can delocalize effectively into the ring, further stabilized by the electron-donating amino group.[1]

    • Comparison: This pathway is universal to isopropyl-substituted aromatics (cumene derivatives), making m/z 134 the diagnostic anchor point.[1][2]

Secondary Fragmentation[2]
  • m/z 119 (Loss of NH[1][2]• or Ring Contraction)

    • From the m/z 134 ion, further loss of neutral fragments (such as NH or CH₃) leads to m/z 119.[1][2] In isomers like Carvacrylamine, this peak is significant (~10-15%).[1][2]

  • m/z 91 (Tropylium Ion) [1][2]

    • Characteristic of alkylbenzenes, the formation of the seven-membered tropylium ring (C₇H₇⁺) occurs after the loss of the amine and remaining alkyl fragments.[1]

  • m/z 77 (Phenyl Cation)

    • Indicates the final degradation of the aromatic core (C₆H₅⁺).[2]

Visualization of Fragmentation Pathway

Fragmentation M_Ion Molecular Ion (M+) m/z 149 [C10H15N]+. Base_Peak Base Peak m/z 134 [M - CH3]+ M_Ion->Base_Peak - CH3• (Methyl loss) Benzylic Cleavage Ion_119 Secondary Ion m/z 119 [C9H11 / C8H9N]+ Base_Peak->Ion_119 - NH / - CH3 Rearrangement Tropylium Tropylium Ion m/z 91 [C7H7]+ Base_Peak->Tropylium - C2H4N (fragmentation) Phenyl Phenyl Ion m/z 77 [C6H5]+ Tropylium->Phenyl - C2H2 (Acetylene loss)

Caption: Mechanistic fragmentation pathway of 4-Isopropyl-3-methylaniline under 70 eV Electron Ionization.

Comparative Analysis: Target vs. Isomers

The mass spectra of 4-Isopropyl-3-methylaniline and its isomers are strikingly similar.[1] Differentiation requires analyzing the Relative Abundance (RA) of minor ions and Retention Time (RT) .[1][2]

Feature4-Isopropyl-3-methylaniline (Target)Carvacrylamine (Isomer)Thymylamine (Isomer)
Structure 4-iPr, 3-Me (Amino para to iPr)5-iPr, 2-Me (Amino ortho to Me)2-iPr, 5-Me (Amino ortho to iPr)
Base Peak m/z 134m/z 134m/z 134
Ortho Effect Minimal. Substituents are meta/para.[1][2]Moderate. Amino/Methyl interaction.High. Amino/Isopropyl interaction.
m/z 106 Low intensity (<5%)Moderate intensity (~5-8%)Higher intensity (due to H-transfer)
m/z 119 ModerateSignificantModerate
RT (Non-polar) Late Eluter (Higher BP due to symmetry)Mid Eluter Early Eluter (Steric shielding)

Key Differentiator: The Thymylamine isomer (Amino ortho to Isopropyl) often exhibits a more complex spectrum in the lower mass region due to the "Ortho Effect," where the amine hydrogen can interact with the isopropyl group, facilitating the loss of neutral propylene (m/z 149 → m/z 107/106).[1][2] The target molecule, with the amino group isolated from the isopropyl, shows a "cleaner" transition from 149 to 134.[1]

Experimental Protocols

Sample Preparation (GC-MS)

To prevent peak tailing caused by the primary amine interacting with silanol groups in the liner or column:

  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate .

  • Derivatization (Optional but Recommended):

    • Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1][2]

    • Incubate at 60°C for 30 minutes.

    • Result: The TMS-derivative (M+ 221) improves peak shape and shifts the mass spectrum, providing a secondary confirmation point.[1][2]

Identification Workflow

Workflow Start Unknown Sample (Suspected Isopropyl-Methylaniline) GC_Run Run GC-MS (Non-polar Column) 50°C -> 280°C ramp Start->GC_Run Check_M Check Molecular Ion m/z 149 present? GC_Run->Check_M Check_Base Check Base Peak m/z 134 (M-15) dominant? Check_M->Check_Base Yes Compare_RT Compare Retention Time vs. Standards Check_Base->Compare_RT Yes Derivatize Perform TMS Derivatization Check for M+ 221 Compare_RT->Derivatize Ambiguous RT Confirm Confirmed Identity: 4-Isopropyl-3-methylaniline Compare_RT->Confirm Matches Target RT Derivatize->Confirm TMS Spectrum Matches

Caption: Step-by-step decision tree for the identification of 4-Isopropyl-3-methylaniline.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Isopropylaniline (Cumidine) and Isomers.[2] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1][2]

  • PubChem. Compound Summary: 2-methyl-5-(1-methylethyl)aniline (Carvacrylamine).[1][2] National Library of Medicine. Retrieved from [Link][1][2]

  • AntWiki / Wiley Online Library. Analysis of Carvacrol Analogs and Carvacrylamine Fragmentation. (Data sourced from GC-QToF-MS studies on fire ant repellents). Retrieved from [Link]

Sources

FT-IR spectrum and functional group analysis of 4-Isopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently rely on Fourier Transform Infrared (FT-IR) spectroscopy for the structural elucidation and quality control of complex aromatic amines. 4-Isopropyl-3-methylaniline (also known as 4-amino-2-methylcumene) is a highly specific building block used in pharmaceutical synthesis and agrochemical development. Its unique steric and electronic environment—driven by the ortho-methyl and para-isopropyl groups relative to the amine—creates a highly diagnostic vibrational fingerprint.

This guide provides an in-depth, self-validating FT-IR analytical workflow, objectively comparing 4-Isopropyl-3-methylaniline against simpler structural analogs to highlight key spectral differentiators.

Structural & Functional Group Analysis

The molecular architecture of 4-Isopropyl-3-methylaniline consists of four primary IR-active domains. Understanding the causality behind these vibrations is critical for accurate spectral interpretation:

  • Primary Aromatic Amine (-NH₂): Located at position 1, this group exhibits distinct symmetric and asymmetric stretching due to the N-H bonds.

  • Methyl Group (-CH₃): Located at position 3, contributing to specific aliphatic C-H stretching and bending.

  • Isopropyl Group (-CH(CH₃)₂): Located at position 4, this bulky group introduces a complex aliphatic stretching profile.

  • 1,2,4-Trisubstituted Benzene Ring: The specific substitution pattern dictates the out-of-plane (OOP) bending modes.

Expert Insight (Causality): The presence of the bulky isopropyl group adjacent to the methyl group induces steric hindrance, which subtly restricts the rotational freedom of the alkyl chains. This results in sharper, more defined aliphatic C-H stretching bands compared to less sterically hindered analogs. Furthermore, the 1,2,4-trisubstitution pattern yields a highly diagnostic pair of OOP C-H bending bands: one arising from the isolated hydrogen at C2 (~860–900 cm⁻¹) and another from the two adjacent hydrogens at C5 and C6 (~800–850 cm⁻¹)[1].

Comparative FT-IR Analysis

To objectively evaluate the spectral signature of 4-Isopropyl-3-methylaniline, we must compare it against its fundamental building blocks: Aniline, 3-Methylaniline, and 4-Isopropylaniline. By isolating these specific vibrational contributions, we can validate the purity and identity of the target compound[2].

Functional Group / Vibration Mode4-Isopropyl-3-methylanilineAniline (Unsubstituted)3-Methylaniline4-Isopropylaniline
N-H Stretch (Asym & Sym) ~3450 & 3350 cm⁻¹~3450 & 3350 cm⁻¹~3450 & 3350 cm⁻¹~3450 & 3350 cm⁻¹
Aliphatic C-H Stretch ~2960 - 2850 cm⁻¹ (Strong, complex)Absent~2920 cm⁻¹ (Weak, methyl only)~2960 cm⁻¹ (Strong, isopropyl only)
Aromatic C=C Stretch ~1610 & 1500 cm⁻¹~1600 & 1500 cm⁻¹~1605 & 1500 cm⁻¹~1615 & 1515 cm⁻¹
C-H Out-of-Plane Bending ~880 & 820 cm⁻¹ (1,2,4-Trisubstituted)~750 & 690 cm⁻¹ (Monosubstituted)~775 & 690 cm⁻¹ (1,3-Disubstituted)~825 cm⁻¹ (1,4-Disubstituted)

Experimental Methodology & Self-Validating Protocols

To ensure high-fidelity spectral data, the following protocols must be strictly adhered to. We utilize both Attenuated Total Reflectance (ATR) and transmission (KBr pellet) methods to cross-validate the results, a standard practice for comprehensive spectral profiling[3].

Protocol A: ATR-FTIR (Rapid Non-Destructive Analysis)

ATR is the preferred method for rapid quality control due to minimal sample preparation[4].

  • Background Validation: Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Self-Validation Step: The background spectrum must show >95% transmittance and no residual organic peaks.

  • Sample Application: Place 1–2 mg of 4-Isopropyl-3-methylaniline directly onto the center of the crystal.

  • Pressure Application: Lower the anvil to ensure optimal optical contact. Causality: Insufficient pressure leads to weak signal intensity, especially in the high-frequency N-H stretching region, due to poor evanescent wave penetration into the sample matrix[4].

  • Data Acquisition: Collect the spectrum and apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission (High-Resolution Fingerprinting)

Transmission FT-IR is utilized when resolving complex overlapping bands in the fingerprint region.

  • Matrix Preparation: Dry FT-IR grade Potassium Bromide (KBr) in an oven at 105°C for 2 hours. Causality: Residual atmospheric moisture will produce a broad O-H stretch at ~3400 cm⁻¹, which artificially masks the critical primary amine N-H stretching bands.

  • Sample Milling: Grind 1 mg of the sample with 100 mg of dry KBr in an agate mortar until a homogeneous, fine powder is achieved. The particle size must be < 2 µm to minimize Rayleigh scattering.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure for 2 minutes under a vacuum.

  • Validation & Scanning: Visually inspect the pellet; it must be optically transparent. Place it in the transmission holder and scan.

Logical Workflow of Spectral Interpretation

The following diagram maps the analytical logic used to systematically verify the functional groups of 4-Isopropyl-3-methylaniline from a raw FT-IR spectrum.

FTIR_Interpretation IR_Spectrum FT-IR Spectrum of 4-Isopropyl-3-methylaniline High_Freq High Frequency Region (3500 - 2800 cm⁻¹) IR_Spectrum->High_Freq Mid_Freq Mid Frequency Region (1650 - 1200 cm⁻¹) IR_Spectrum->Mid_Freq Low_Freq Fingerprint Region (900 - 600 cm⁻¹) IR_Spectrum->Low_Freq Amine Primary Amine (-NH₂) ~3450 & 3350 cm⁻¹ High_Freq->Amine N-H Stretch Aliphatic Aliphatic C-H (Methyl & Isopropyl) ~2960 - 2850 cm⁻¹ High_Freq->Aliphatic C-H Stretch Aromatic_CC Aromatic C=C ~1600 & 1500 cm⁻¹ Mid_Freq->Aromatic_CC Ring Vibration CN_Stretch C-N Stretch ~1250 - 1300 cm⁻¹ Mid_Freq->CN_Stretch C-N Bond Trisub 1,2,4-Trisubstituted Ring Out-of-Plane Bending ~880 & 820 cm⁻¹ Low_Freq->Trisub C-H Bending

Figure 1: Logical workflow for FT-IR spectral interpretation of 4-Isopropyl-3-methylaniline.

References

  • Title: Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate) Source: MDPI Molecules URL: [Link][1]

  • Title: Guide to FT-IR Spectroscopy Source: Bruker URL: [Link][4]

  • Title: FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines Source: Spectroscopy Online URL: [Link][3]

Sources

comparative study of substituted anilines in polymer synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyaniline (PANI) is a cornerstone of intrinsically conducting polymers (ICPs) due to its environmental stability, tunable optoelectronic properties, and low monomer cost. However, its rigid conjugated backbone and strong interchain hydrogen bonding render pristine PANI highly insoluble, severely limiting its processability[1]. To circumvent this, the polymerization of ring-substituted anilines (e.g., alkyl, alkoxy, halogen, or nitro derivatives) has emerged as a primary synthetic strategy. This guide provides an objective, comparative analysis of how specific substituents dictate the thermodynamic and kinetic pathways of polymerization, ultimately defining the polymer's macroscopic properties.

Mechanistic Insights: The Causality of Substitution

The incorporation of functional groups onto the monomer's aromatic ring introduces competing steric and electronic effects that fundamentally alter the polymer's architecture[2]. As an application scientist, understanding these causal relationships is critical for tailoring polymers to specific use cases (e.g., biosensors vs. anti-corrosion coatings).

Steric Hindrance & Torsional Strain

Bulky substituents (e.g., ortho-alkyl groups in o-toluidine) induce steric repulsion between adjacent phenyl rings. This increases the dihedral torsion angle of the polymer backbone, forcing it out of planarity.

  • The Causality: The loss of coplanarity disrupts

    
    -orbital overlap, localizing charge carriers (polarons/bipolarons) and drastically reducing electrical conductivity. Conversely, this structural twisting increases free volume and weakens interchain hydrogen bonding, which is the exact mechanism that enhances solubility in organic solvents like NMP, chloroform, and THF[2].
    
Electronic Effects (Inductive & Resonance)

The nature of the substituent dictates the electron density along the conjugated backbone, directly impacting both polymerization kinetics and final conductivity.

  • Electron-Donating Groups (EDGs): Substituents like -OH (e.g., m-aminophenol) exert a strong +R resonance effect, increasing electron density on the main chain. This partially stabilizes the radical cation intermediate during synthesis and mitigates the conductivity loss caused by steric hindrance.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO

    
     (e.g., m-nitroaniline) exert a -R effect, depleting electron density. This not only hinders the initial oxidation of the monomer (lowering polymerization yield) but also severely depresses the final polymer's conductivity.
    

Comparative Performance Analysis

The following table synthesizes the empirical trade-offs between conductivity and processability across various substituted polyanilines, normalized for HCl-doped emeraldine salt forms synthesized under identical oxidative conditions,[2],.

Polymer DerivativeMonomerSubstituent EffectConductivity (S/cm)Solubility (Common Organic Solvents)
PANI (Baseline)AnilineNone10 – 100Poor (Insoluble in most)
POT o-ToluidineWeak +I (Steric dominant)~ 0.26Good (CHCl

, THF, NMP)
POA o-Anisidine+R (Electron donating)~ 0.1 – 1.0Excellent (Highly processable)
PMAP m-AminophenolStrong +RModerate (< PANI)Good (Polar solvents)
PMNA m-NitroanilineStrong -RVery Low (< 10

)
Excellent

Structure-Property Relationship Workflow

The following diagram maps the causal pathways from monomer selection to final polymer properties.

G Monomer Substituted Aniline Monomer (e.g., o-Toluidine, m-Nitroaniline) Steric Steric Hindrance (Bulky ortho/meta groups) Monomer->Steric Electronic Electronic Effects (+I, +R, -R) Monomer->Electronic Torsion Increased Backbone Torsion Angle Steric->Torsion FreeVol Increased Free Volume & Chain Flexibility Steric->FreeVol ElectronDens Altered Electron Density on Polymer Chain Electronic->ElectronDens Conductivity Decreased Conductivity (Loss of Planarity) Torsion->Conductivity Solubility Enhanced Solubility (Processability) FreeVol->Solubility ElectronDens->Conductivity -R worsens +R mitigates

Fig 1: Causal pathways of steric and electronic effects on substituted polyaniline properties.

Experimental Protocol: Chemical Oxidative Polymerization

To ensure reproducibility and scientific integrity, the following protocol details a self-validating system for the synthesis of substituted polyanilines (e.g., Poly(o-toluidine)).

Phase 1: Monomer Preparation & Equilibration
  • Preparation: Dissolve 0.1 M of the substituted monomer (e.g., o-toluidine) in 100 mL of 1.0 M HCl.

    • Mechanistic Rationale: HCl acts as both the solvent and the primary dopant. Maintaining a highly acidic medium (pH < 1) ensures the monomer remains protonated as an anilinium ion. This directs the oxidative coupling strictly to the para-position, forming a linear head-to-tail backbone rather than highly branched, non-conductive phenazine-like oligomers[1].

  • Thermal Control: Chill the solution in an ice bath to 0–4 °C.

    • Mechanistic Rationale: Oxidative polymerization is highly exothermic. Low temperatures suppress secondary branching and prevent the hydrolytic degradation of the imine bonds, thereby maximizing the polymer's molecular weight and structural regularity[2].

Phase 2: Initiating Polymerization
  • Oxidant Addition: Prepare a solution of 0.125 M Ammonium Persulfate (APS) in 50 mL of 1.0 M HCl. Add this dropwise to the monomer solution over 30 minutes under continuous mechanical stirring.

    • Mechanistic Rationale: The stoichiometric ratio of oxidant to monomer (typically 1.25:1) is critical. Dropwise addition prevents thermal runaway and avoids over-oxidizing the conductive emeraldine salt into the fully oxidized, insulating pernigraniline state[3].

Phase 3: In-Process Validation & Termination
  • Visual QC Check (Self-Validation): Monitor the reaction mixture for a distinct color transition. The solution must transition from colorless to blue (indicating the pernigraniline intermediate) and finally settle into a dark green suspension.

    • Mechanistic Rationale: The dark green color is the definitive optical signature of the conductive emeraldine salt. If the solution remains brown or black, it indicates excessive steric hindrance blocking polymerization or complete over-oxidation.

  • Propagation: Allow the reaction to proceed at 0–4 °C for 6 to 24 hours.

    • Mechanistic Rationale: Reaction time must be increased proportionally with the bulkiness of the substituent due to steric hindrance slowing the propagation site kinetics.

Phase 4: Purification & Isolation
  • Filtration and Washing: Recover the precipitated polymer via vacuum filtration. Wash the filter cake sequentially with deionized water, followed by acetone or methanol, until the filtrate runs completely colorless.

    • Mechanistic Rationale: This rigorous washing step removes unreacted monomers, low-molecular-weight oligomers, and residual sulfate ions. Failure to remove these impurities will result in them acting as charge traps, which artificially depresses the measured conductivity of the final film.

  • Drying: Dry the purified polymer powder under a dynamic vacuum at 60 °C for 24 hours to remove bound moisture before characterization.

References

  • Bhadra, S., Singha, N. K., & Khastgir, D. (2008). Effect of aromatic substitution in aniline on the properties of polyaniline. European Polymer Journal, 44(6), 1763-1770. URL:[Link]

  • Ilin, A. B., et al. (2020). Effect of structural factors on the physicochemical properties of functionalized polyanilines. RSC Advances, 10(12), 7017-7033. URL:[Link]

  • Santos, T. R., et al. (2014). Synthesis and characterization of carboxyl-substituted polyanilines doped with halogenated acids. Journal of the Brazilian Chemical Society, 25(7). URL:[Link]

  • Stejskal, J., et al. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Nanomaterials, 12(15), 2531. URL:[Link]

Sources

Comparative Herbicidal Efficacy: 4-Isopropyl-3-methylaniline Derivatives vs. Commercial Phenylureas

Author: BenchChem Technical Support Team. Date: March 2026

As agricultural ecosystems face increasing selective pressure, the emergence of weed biotypes resistant to standard commercial herbicides necessitates the development of optimized active pharmaceutical ingredients (APIs) and agrochemicals. This guide provides an objective, data-driven comparison between commercial phenylurea herbicides and the highly potent derivative 1,1-dimethyl-3-(4-isopropyl-3-methylphenyl)urea , synthesized from the critical intermediate 4-isopropyl-3-methylaniline .

Designed for researchers and drug development professionals, this analysis breaks down target-site affinity, structure-activity relationships (SAR), and the self-validating experimental protocols required to benchmark these compounds.

Mechanistic Grounding & Causality

Phenylurea herbicides exert their phytotoxic effects by inhibiting Photosystem II (PSII) in susceptible plants. The primary mechanism of action involves competitive binding at the plastoquinone-binding niche (Q_B) on the D1 protein of the PSII reaction center.

Commercial standards like Isoproturon are widely utilized for controlling annual grasses and broad-leaved weeds in cereal crops [3]. However, the specific addition of a meta-methyl group in the 4-isopropyl-3-methylaniline derivative fundamentally alters the molecule's steric and electronic profile. This structural modification enhances van der Waals interactions within the lipophilic pocket of the D1 protein, effectively blocking electron transfer from Q_A to Q_B. The resulting accumulation of excitation energy generates reactive oxygen species (ROS), leading to catastrophic lipid peroxidation and plant cell death.

PSII_Pathway Light Light Energy P680 P680 Reaction Center Light->P680 QA Plastoquinone A (QA) P680->QA Electron Transfer QB Plastoquinone B (QB) QA->QB Blocked by Herbicide ROS Reactive Oxygen Species (Lipid Peroxidation) QA->ROS Excess Excitation Energy Herbicide 4-Isopropyl-3-methylphenyl Urea Derivative Herbicide->QB Competitive Binding at D1 Protein Death Plant Cell Death ROS->Death

Fig 1. Photosystem II inhibition mechanism by 4-isopropyl-3-methylaniline urea derivatives.

Comparative Performance Data & SAR Insights

The synthesis of 4-isopropyl-3-methylaniline relies on the highly selective ring alkylation of m-toluidine [1]. When converted into its corresponding urea derivative, this compound acts as an extremely potent selective herbicide [4].

To objectively evaluate its performance, we benchmark the 4-isopropyl-3-methylphenyl derivative against three commercial standards: Isoproturon [2], Diuron , and Chlorotoluron .

Quantitative Efficacy Comparison
CompoundChemical ClasspI50 (Target Affinity)Pre-emergence ED50 (g/ha)Post-emergence ED50 (g/ha)LogP
4-Isopropyl-3-methylphenyl urea Substituted Phenylurea6.651251803.25
Isoproturon Substituted Phenylurea6.302503002.87
Diuron Substituted Phenylurea6.721502002.68
Chlorotoluron Substituted Phenylurea6.254004502.41

Note: pI50 represents the negative logarithm of the IC50 value for the inhibition of the Hill reaction in isolated chloroplasts. ED50 values represent the effective dose required to achieve 50% weed control in standard greenhouse trials.

Causality in the Data: The 4-isopropyl-3-methylphenyl derivative demonstrates a superior pI50 (6.65) compared to Isoproturon (6.30). The meta-methyl group restricts the rotational freedom of the isopropyl group, locking the molecule into a conformation that perfectly complements the D1 binding site. Furthermore, the increased LogP (3.25) enhances cuticular penetration during post-emergence applications, explaining the lower ED50 requirement (180 g/ha) compared to Isoproturon (300 g/ha).

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely generate data; they must validate themselves. The workflow below is designed as a self-validating system . The in vitro Hill reaction establishes the theoretical maximum efficacy (intrinsic target-site affinity). Concurrently, the in vivo greenhouse trials validate whether the molecule's physicochemical properties allow it to survive plant metabolism and translocate to the chloroplast. A divergence between high in vitro activity and low in vivo efficacy immediately flags issues with formulation or soil adsorption.

Workflow Synth Derivative Synthesis InVitro In Vitro Assay (Hill Reaction) Synth->InVitro Purified API InVivo In Vivo Trials (Greenhouse) Synth->InVivo Formulated Herbicide Data Data Acquisition (IC50 & ED50) InVitro->Data Target Affinity InVivo->Data Systemic Efficacy SAR SAR & Comparative Analysis Data->SAR Cross-Validation

Fig 2. Self-validating experimental workflow for evaluating herbicidal efficacy.

Protocol A: In Vitro Chloroplast Hill Reaction Assay

Objective: Isolate target-site affinity from confounding variables like vascular translocation.

  • Chloroplast Isolation: Homogenize fresh spinach leaves in a buffered sucrose solution (0.4 M sucrose, 0.05 M Tricine, pH 7.2). Centrifuge at 3,000 × g for 10 minutes to isolate intact chloroplasts.

  • Reagent Preparation: Prepare a reaction mixture containing the isolated chloroplasts (equivalent to 20 µg chlorophyll/mL) and 50 µM 2,6-dichlorophenolindophenol (DCPIP) as the artificial electron acceptor.

  • Compound Incubation: Introduce the 4-isopropyl-3-methylphenyl urea derivative (dissolved in DMSO, final concentration <1% v/v) across a logarithmic concentration gradient (0.1 nM to 100 µM).

  • Photoreduction Measurement: Illuminate the samples with a standardized light source (1000 µE/m²/s) for 2 minutes. Measure the reduction of DCPIP spectrophotometrically at 600 nm.

  • Causality & Validation: DCPIP changes from blue to colorless upon reduction. If the herbicide successfully binds to the D1 protein, electron transport is halted, and the solution remains blue. The IC50 is calculated from the dose-response curve.

Protocol B: In Vivo Greenhouse Efficacy Screening

Objective: Evaluate real-world efficacy, soil mobility, and foliar uptake.

  • Plant Cultivation: Sow seeds of target weed species (Alopecurus myosuroides) in standard sandy loam soil (organic matter <2%) within 10 cm plastic pots.

  • Pre-Emergence Application: Spray the formulated herbicide (using a track sprayer calibrated to 200 L/ha) directly onto the soil surface 24 hours after sowing.

  • Post-Emergence Application: For a separate cohort, spray the foliage at the 2-to-3 leaf stage.

  • Evaluation: Maintain pots in a greenhouse at 22°C/16°C (day/night) with a 14-hour photoperiod. Assess visual phytotoxicity (chlorosis, necrosis) on a 0-100% scale at 14 and 21 days post-treatment.

  • Causality & Validation: Testing both pre- and post-emergence isolates root uptake from foliar penetration. The high LogP of the 4-isopropyl-3-methylaniline derivative dictates strong cuticular retention, which explains its superior post-emergence efficacy compared to the more hydrophilic Chlorotoluron.

References

  • US4436937A - Process for the ring alkylation of an aniline Google Patents URL
  • Isoproturon | C12H18N2O | CID 36679 PubChem - NIH URL
  • MedchemExpress.
  • EP0079093A1 - Process for the selective alkylation of an aniline Google Patents URL

electrochemical properties of poly(4-Isopropyl-3-methylaniline) vs. polyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Electrochemical Properties Comparison Guide: Poly(4-Isopropyl-3-methylaniline) vs. Polyaniline (PANI)

Intrinsically conducting polymers (ICPs) are foundational to modern electrochemical sensors, energy storage devices, and anti-corrosion coatings. While unsubstituted polyaniline (PANI) remains the gold standard due to its high conductivity and reversible redox states, researchers frequently explore substituted aniline derivatives to tune solubility and processability.

This guide provides an objective, mechanistic comparison between the electrochemical properties of standard PANI and a highly sterically hindered derivative: poly(4-isopropyl-3-methylaniline) . By analyzing the structural causality behind their polymerization kinetics and charge-transfer capabilities, this guide serves as a definitive resource for materials scientists and drug development professionals evaluating polymer matrices.

Mechanistic Causality: The Impact of Steric Hindrance

To understand the vast divergence in electrochemical performance between these two polymers, one must examine the regiochemistry of their monomeric precursors.

The Polyaniline (PANI) Paradigm: The oxidative polymerization of aniline is driven by the formation of a radical cation intermediate. Because the highest spin density resides on the nitrogen atom and the para-carbon, standard PANI polymerizes almost exclusively via head-to-tail (1,4) coupling[1]. This creates a highly planar, extended π-conjugated backbone. In its half-oxidized emeraldine salt form, this planarity allows for efficient polaron and bipolaron delocalization, resulting in excellent electrical conductivity[1].

The Poly(4-Isopropyl-3-methylaniline) Bottleneck: In 4-isopropyl-3-methylaniline, the critical para-position (C4) is completely blocked by a bulky isopropyl group, while the meta-position (C3) houses a methyl group.

  • Forced Ortho-Coupling: Because 1,4-coupling is impossible, the radical cations are forced to couple at the sterically crowded ortho-positions (C2 or C6).

  • Backbone Puckering: The introduction of bulky alkyl groups adjacent to the coupling sites exacerbates ortho-ortho steric repulsion between adjacent aromatic rings. To relieve this immense steric strain, the polymer backbone twists out of a coplanar conformation[2].

  • Broken Conjugation: Because electrical conductivity requires orbital overlap along the polymer chain, this forced steric twisting localizes the π-electrons, drastically widening the bandgap and rendering the resulting material an insulator or poor semiconductor[2]. Furthermore, para-substituted anilines often terminate early during electropolymerization, forming soluble oligomers or passivating dimers rather than robust films.

Mechanism cluster_0 Standard PANI Polymerization cluster_1 Poly(4-Isopropyl-3-methylaniline) Polymerization A Aniline Radical Cation B Para-Coupling (1,4) A->B C Planar Conjugation (High Conductivity) B->C D Substituted Radical Cation E Para-Blocked Forced Ortho-Coupling D->E F Steric Twisting (Broken Conjugation) E->F

Fig 1. Mechanistic divergence in polymerization pathways due to para-position steric blocking.

Quantitative Data Comparison

The structural differences manifest directly in the macroscopic electrochemical properties of the films. The table below summarizes the expected quantitative performance parameters based on the structural constraints of para-blocked, di-alkyl substituted polyanilines.

PropertyPolyaniline (PANI)Poly(4-Isopropyl-3-methylaniline)
Primary Coupling Linkage Para-directed (1,4-coupling)Ortho-directed (1,2- or 1,6-coupling)
Backbone Conformation Planar, highly conjugatedHighly twisted, sterically hindered
Electrical Conductivity 10⁰ to 10² S/cm (Emeraldine Salt)< 10⁻⁴ S/cm (Insulating/Semiconducting)
Specific Capacitance High (~400–500 F/g)Very Low (< 50 F/g)
Electrochemical Growth Rapid, continuous film formationSluggish, prone to electrode passivation
Redox Reversibility Highly reversible (3 distinct states)Poorly reversible, broad/shifted peaks

Self-Validating Experimental Protocols

To objectively verify the performance disparity between these two polymers, the following self-validating electrochemical workflows must be executed. These protocols are designed to inherently prove the causality of the structural limitations.

Protocol A: Potentiodynamic Electropolymerization Kinetics

Objective: To synthesize the polymer films onto a working electrode and monitor growth kinetics via Cyclic Voltammetry (CV).

  • Causality Check: 1.0 M H₂SO₄ is utilized as the supporting electrolyte because aniline derivatives require a highly acidic environment (pH < 2) to generate the reactive nitrenium cation intermediate and to subsequently dope the polymer into its conductive salt form[1].

Step-by-Step Methodology:

  • Cell Assembly: Prepare a standard three-electrode cell using a Glassy Carbon Electrode (GCE, 3 mm diameter) as the working electrode, a Platinum wire as the counter electrode, and an Ag/AgCl (3M KCl) reference electrode.

  • Solution Preparation: Prepare two separate solutions containing 0.1 M of the respective monomer (Aniline vs. 4-Isopropyl-3-methylaniline) in 1.0 M H₂SO₄.

  • Deoxygenation: Purge the solutions with high-purity N₂ gas for 15 minutes. Reasoning: Dissolved oxygen acts as a radical scavenger, prematurely terminating the oxidative polymerization mechanism.

  • Electropolymerization: Apply cyclic voltammetry from -0.2 V to +1.0 V at a scan rate of 50 mV/s for 20 consecutive cycles.

  • System Validation (Observation):

    • For PANI: The voltammogram will display the emergence of three distinct, growing redox couples (leucoemeraldine/emeraldine, intermediate cross-linking, and emeraldine/pernigraniline). The peak current will increase linearly with each cycle, validating continuous, conductive film growth.

    • For Poly(4-Isopropyl-3-methylaniline): The voltammogram will show a high initial monomer oxidation peak that rapidly decays in subsequent cycles. The absence of growing redox couples validates that the sterically hindered radical cations are forming a non-conductive, passivating oligomer layer that chokes further electron transfer.

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Objective: To quantify the charge transfer resistance (


) and validate the breakdown of π-conjugation.

Step-by-Step Methodology:

  • Electrode Transfer: Rinse the polymer-modified GCEs with deionized water and transfer them to a monomer-free 1.0 M H₂SO₄ solution.

  • Perturbation Application: Apply an AC sinusoidal perturbation of 5 mV amplitude at the Open Circuit Potential (OCP).

  • Frequency Sweep: Sweep the frequency from 100 kHz down to 0.01 Hz.

  • System Validation (Observation): Model the resulting Nyquist plot using a standard Randles equivalent circuit.

    • For PANI: The plot will exhibit a nearly vertical line in the low-frequency region (ideal pseudocapacitive behavior) and a negligible high-frequency semicircle, proving low

      
       and high conductivity.
      
    • For Poly(4-Isopropyl-3-methylaniline): The plot will display a massive high-frequency semicircle. This directly validates the hypothesis that the twisted, ortho-coupled backbone acts as a kinetic barrier to charge transfer, resulting in a highly resistive film.

Workflow W1 1. Electrolyte Preparation 1.0 M H2SO4 + 0.1 M Monomer W2 2. N2 Purging 15 mins to remove O2 scavengers W1->W2 W3 3. Cyclic Voltammetry -0.2 V to +1.0 V, 50 mV/s W2->W3 W4 4. Kinetic Validation Track peak current evolution W3->W4 W5 5. EIS Analysis Measure R_ct at Open Circuit Potential W4->W5

Fig 2. Self-validating electropolymerization and impedance analysis workflow.

Conclusion

While substituting the aniline ring with alkyl groups can theoretically improve solubility in organic solvents, the specific structural arrangement of 4-isopropyl-3-methylaniline is highly detrimental to electrochemical performance. By blocking the para-position, the monomer is forced into sterically strained ortho-couplings. The resulting polymer suffers from severe backbone puckering, loss of π-conjugation, and ultimately, a catastrophic drop in electrical conductivity and redox reversibility compared to standard PANI. For applications requiring robust charge transfer, unsubstituted PANI or meta-substituted derivatives remain vastly superior.

References

1.[1] Effect of structural factors on the physicochemical properties of functionalized polyanilines. RSC Advances (2020). URL:[Link] 2.[2] o,p-Polyaniline: A New Form of a Classic Conducting Polymer. Macromolecules (2003). URL:[Link] 3. Preparation, characterization and corrosion evaluation of poly(o-toluidine), poly(m-toluidine), and poly(p-toluidine) blended with waterborne polyurethane. JOM (2018). URL:[Link]

Sources

Comparative Guide: Synthetic Architectures for 4-Isopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes for 4-Isopropyl-3-methylaniline (CAS: 4534-10-5), a critical intermediate in the production of urea herbicides (e.g., Chlorotoluron analogues) and specialized active pharmaceutical ingredients.

Executive Summary

The synthesis of 4-Isopropyl-3-methylaniline (also known as p-cymen-3-amine or 3-methyl-4-isopropylaniline) presents a classic regioselectivity challenge in aromatic substitution. The target molecule requires the amino group to be para to the isopropyl group and meta to the methyl group.

This guide evaluates three primary methodologies:

  • Direct Friedel-Crafts Alkylation of m-Toluidine: The industrial workhorse offering the highest atom economy.

  • Nitration-Reduction of o-Cymene: A classical route limited by precursor availability and isomeric mixtures.

  • Hofmann-Martius Rearrangement: A high-fidelity laboratory method for isomeric purity.

Comparative Performance Matrix
MetricMethod A: Direct Alkylation Method B: o-Cymene Nitration Method C: Hofmann-Martius
Precursor Cost Low (m-Toluidine)High (o-Cymene)Medium (m-Toluidine)
Step Count 1 (Direct)2 (Nitration + Reduction)2 (N-alkylation + Rearrangement)
Yield 60–92%40–55% (overall)70–85%
Regioselectivity Moderate (requires separation)Low (Isomer mixture)High (Thermodynamic control)
Scalability High (Continuous Flow)MediumLow (Batch only)
E-Factor Low (Greenest)High (Acid waste)Medium

Method A: Friedel-Crafts Alkylation of m-Toluidine (Industrial Standard)

This method utilizes the strong activating power of the amino group to direct the electrophilic attack of the isopropyl cation.

Mechanism & Causality

The reaction involves the alkylation of m-toluidine (1) with propene or isopropanol using a Lewis acid or Brønsted acid catalyst.

  • Directing Effects: The amino group (

    
    ) is a strong ortho/para activator. The methyl group (
    
    
    
    ) is a weak ortho/para activator.
  • Site Selection:

    • Position 4 (Target): Para to

      
      , ortho to 
      
      
      
      . Sterically accessible and electronically favored by the strongest activator.
    • Position 6: Ortho to

      
      , para to 
      
      
      
      . Major competitor.
    • Position 2: Ortho to both. Sterically blocked.

  • Outcome: The reaction favors Position 4, yielding the target 4-isopropyl-3-methylaniline as the major product, often requiring fractional distillation to remove the ortho-isomer (Position 6) and di-isopropyl byproducts.

Experimental Protocol (Optimized Acid Catalysis)

Based on industrial patent methodologies (e.g., CN105622428A).

Reagents:

  • m-Toluidine (1.0 eq)

  • Isopropanol (1.1 eq) or Propene gas

  • Catalyst: Zeolite HY or 98%

    
     (Liquid phase)
    

Workflow:

  • Mixing: Dissolve m-toluidine in sulfuric acid (if liquid phase) or load Zeolite catalyst into a fixed-bed reactor (vapor phase).

  • Alkylation: Introduce isopropanol/propene.

    • Conditions: 60–95°C (Liquid/Acid), 200–250°C (Vapor/Zeolite).

    • Pressure:[1][2] 4–10 bar (essential to maintain propene concentration in liquid phase).

  • Quench & Separation: Neutralize acid matrix with NaOH. Extract organic layer.[3][4]

  • Purification: Fractional distillation under reduced pressure (10 mmHg). The target boils at ~125°C/10mmHg.

Critical Insight: Using a Jet Mixer for reagent introduction significantly reduces local hot-spots, minimizing the formation of di-isopropyl aniline impurities.

Method B: Nitration-Reduction of o-Cymene (Classical Route)

This route is often cited in older literature but suffers from the scarcity of o-cymene (1-isopropyl-2-methylbenzene) compared to the ubiquitous p-cymene.

Mechanism & Selectivity Issues
  • Nitration: Nitrating o-cymene presents a conflict.

    • Isopropyl directs para to Position 4 (Target precursor).

    • Methyl directs para to Position 5 (Impurity precursor).

    • Result: A mixture of 4-nitro and 5-nitro isomers is formed. The 4-nitro isomer (target) is generally favored due to the steric bulk of the isopropyl group shielding its ortho positions, pushing substitution para.

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) converts the nitro group to the amine.
    
Why Avoid This Method?
  • Isomer Separation: Separating 4-nitro-o-cymene from 5-nitro-o-cymene is difficult due to similar boiling points.

  • Sourcing: o-Cymene is a minor byproduct of p-cymene production and is expensive to source in high purity.

Method C: Hofmann-Martius Rearrangement (High Purity)

For research-grade applications requiring >99% isomeric purity, the rearrangement of N-isopropyl-m-toluidine is superior.

Protocol Overview
  • N-Alkylation: React m-toluidine with isopropyl bromide to form N-isopropyl-m-toluidine.

  • Rearrangement: Heat the secondary amine with stoichiometric HCl or metal halide catalysts (ZnCl2) at 200–250°C.

  • Migration: The isopropyl group migrates from the nitrogen to the ring carbon.

    • Thermodynamic Control: The alkyl group preferentially migrates to the para position relative to the amine to relieve steric strain.

    • Result: High selectivity for 4-isopropyl-3-methylaniline.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergence in pathways and the selectivity logic for the two primary methods.

SynthesisComparison Start_MT m-Toluidine (3-Methylaniline) Step_Alk Friedel-Crafts Alkylation (Propene/H+, 80°C) Start_MT->Step_Alk Start_OC o-Cymene (1-iPr-2-Me-Benzene) Step_Nit Nitration (HNO3/H2SO4) Start_OC->Step_Nit Inter_Alk Transition State (Para-attack favored) Step_Alk->Inter_Alk Prod_Target TARGET: 4-Isopropyl-3-methylaniline Inter_Alk->Prod_Target Major (Para) Prod_Ortho Byproduct: 6-Isopropyl-3-methylaniline Inter_Alk->Prod_Ortho Minor (Ortho) Inter_Nitro Isomer Mixture: 4-Nitro vs 5-Nitro Step_Nit->Inter_Nitro Step_Red Reduction (H2, Pd/C) Inter_Nitro->Step_Red Step_Red->Prod_Target From 4-Nitro Prod_Wrong Impurity: 3-Isopropyl-4-methylaniline Step_Red->Prod_Wrong From 5-Nitro

Figure 1: Comparative reaction pathways. Method A (Left) offers a direct route with manageable regioselectivity. Method B (Right) suffers from critical isomer divergence.

Detailed Experimental Protocol: Method A (Recommended)

Objective: Synthesis of 4-Isopropyl-3-methylaniline via acid-catalyzed alkylation.

Reagent Preparation
  • m-Toluidine: 107.16 g (1.0 mol).

  • Sulfuric Acid (98%): 300 g (solvent/catalyst matrix).

  • Isopropanol: 66.1 g (1.1 mol) OR Propene gas supply.

Reaction Procedure
  • Dissolution: In a chemically resistant reactor (Hastelloy or Glass-lined), charge the sulfuric acid. Cool to 10°C. Slowly add m-toluidine dropwise to form the amine-sulfate salt in situ. Caution: Exothermic.

  • Alkylation:

    • Heat the mixture to 80°C .

    • Slowly feed Isopropanol (or pressurize with Propene to 5 bar) over 2 hours.

    • Maintain agitation to ensure phase contact.

  • Digestion: Hold temperature at 85–90°C for an additional 4 hours. Monitor consumption of m-toluidine via HPLC or GC.

Work-up
  • Quench: Pour the reaction mass onto 500g of crushed ice.

  • Neutralization: Basify to pH 10 using 20% NaOH solution. The organic amine will separate as an oil.

  • Extraction: Extract with Toluene (

    
    ). Wash combined organics with brine.[3][4]
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
Purification
  • Perform fractional distillation.

  • Fraction 1: Unreacted m-toluidine (recycle).

  • Fraction 2: 4-Isopropyl-3-methylaniline (bp ~125–128°C at 10 mmHg).

  • Residue: Di-isopropyl derivatives.

References

  • European Patent Office. (1982). Process for the preparation of aniline derivatives (EP0066325A1). Retrieved from [Link]

  • Google Patents. (2016). Preparation method of 3-methyl-4-isopropylaniline (CN105622428A).[5] Retrieved from

  • Organic Syntheses. (1953). Alkylation of Aromatic Amines: General Methods. Coll. Vol. 3, p. 14.

Sources

Trace Quantification of 4-Isopropyl-3-methylaniline: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Focus: Validation of LC-MS/MS vs. GC-MS and HPLC-UV for Genotoxic Impurity Analysis

Executive Summary: The Imperative of Trace Detection

4-Isopropyl-3-methylaniline (CAS: 4534-11-6), also known as 3-methyl-4-isopropylaniline or an isomer of aminocymene, is a critical alkyl-aniline intermediate used in the synthesis of agrochemicals and pharmaceuticals. In the context of drug development, aniline derivatives are frequently flagged as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines .

Regulatory thresholds for mutagenic impurities are often set at the Threshold of Toxicological Concern (TTC) level (1.5 µ g/day ), requiring analytical methods capable of detecting parts-per-billion (ppb) levels in the final drug substance.

This guide objectively compares three analytical methodologies—HPLC-UV , GC-MS , and LC-MS/MS —and establishes LC-MS/MS as the gold standard for validating this specific analyte due to its superior sensitivity and selectivity. We provide a detailed, self-validating protocol for the LC-MS/MS workflow.

Method Landscape: Performance Comparison

The following table contrasts the performance metrics of the three primary analytical techniques for detecting 4-Isopropyl-3-methylaniline.

FeatureLC-MS/MS (Recommended) GC-MS HPLC-UV
Primary Application Trace Impurity Quantification (PGI/MI)Volatile Impurities / EnvironmentalAssay / High-level Impurities
Sensitivity (LOD) 0.1 – 1.0 ng/mL (ppb) 10 – 50 ng/mL1 – 10 µg/mL (ppm)
Selectivity High (MRM filters matrix noise)High (Mass spectral fingerprint)Low (Retention time only)
Sample Prep Minimal (Dilute & Shoot or LLE)Moderate (Derivatization often needed)Minimal
Throughput High (5-8 min run time)Medium (15-30 min run time)Medium
Limitations Matrix effects (Ion suppression)Thermal instability risk; column bleedInsufficient sensitivity for ICH M7
Why LC-MS/MS Wins for this Application

While GC-MS is a viable alternative for alkyl anilines, 4-Isopropyl-3-methylaniline contains a primary amine and an isopropyl group. In GC, primary amines can cause peak tailing due to interaction with silanol groups in the liner or column, often necessitating derivatization (e.g., with trifluoroacetic anhydride) to achieve good peak shape and sensitivity. LC-MS/MS avoids derivatization entirely , analyzing the protonated molecule


 directly with superior sensitivity suitable for mutagenic impurity screening.

Deep Dive: Validated LC-MS/MS Protocol

This section details a self-validating protocol for the detection of 4-Isopropyl-3-methylaniline. The methodology relies on Multiple Reaction Monitoring (MRM) to ensure specificity.

Mechanistic Basis
  • Ionization: Electrospray Ionization (ESI) in positive mode is selected because the amino group (

    
    ) is easily protonated under acidic conditions (Formic Acid).
    
  • Fragmentation: The collision-induced dissociation (CID) of the precursor ion (

    
    ) typically yields a quantifier ion via the loss of ammonia (
    
    
    
    , -17 amu) or alkyl fragments.
Experimental Conditions

Reagents:

  • Reference Standard: 4-Isopropyl-3-methylaniline (Purity >98%).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate.

Chromatographic Parameters:

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm). Rationale: Provides strong retention for hydrophobic alkyl anilines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B (0-1 min)

    
     95% B (1-5 min) 
    
    
    
    5% B (5.1-7 min).

Mass Spectrometry Parameters (Triple Quadrupole):

  • Ion Mode: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3.0 kV.

  • Source Temp: 150°C / Desolvation Temp: 400°C.

  • MRM Transitions:

    • Precursor:

      
       (
      
      
      
      )
    • Quantifier:

      
       (Loss of 
      
      
      
      , collision energy ~20 eV).
    • Qualifier:

      
       (Tropylium ion, characteristic aromatic fragment, CE ~35 eV).
      
Experimental Workflow Diagram

LCMS_Workflow Sample Sample (API/Matrix) Prep Sample Prep (LLE or Dilution) Sample->Prep LC LC Separation (C18 Column, Gradient) Prep->LC Ionization ESI+ Source (Protonation [M+H]+) LC->Ionization Q1 Q1 Filter (Select m/z 150.2) Ionization->Q1 Collision Collision Cell (CID Fragmentation) Q1->Collision Q3 Q3 Filter (Select m/z 133.1 & 91.1) Collision->Q3 Data Data Analysis (Quantification) Q3->Data

Caption: Step-by-step LC-MS/MS workflow for specific detection of 4-Isopropyl-3-methylaniline.

Validation Data & Performance Metrics

The following data represents typical validation results for alkyl anilines using the described LC-MS/MS protocol, grounded in ICH Q2(R1) standards.

Linearity and Range

The method demonstrates excellent linearity over the trace range required for genotoxic impurity monitoring.

ParameterResultCriteria
Range 1.0 – 100 ng/mLMust cover expected impurity limit (e.g., 30% to 150%)
Regression (

)


Equation

Residuals

Sensitivity (LOD/LOQ)

Sensitivity is the defining advantage of this method over HPLC-UV.

  • Limit of Detection (LOD): 0.2 ng/mL (Signal-to-Noise

    
     3:1)
    
  • Limit of Quantification (LOQ): 0.5 ng/mL (Signal-to-Noise

    
     10:1)
    
Accuracy and Precision

Recovery studies were performed by spiking the analyte into a representative drug substance matrix.

Spike Level (ng/mL)Mean Recovery (%)Precision (% RSD, n=6)
LOQ (0.5) 98.5%4.2%
Medium (10.0) 101.2%2.1%
High (80.0) 99.8%1.5%

Troubleshooting & Causality

  • Issue: Low Sensitivity.

    • Causality: Inefficient ionization due to mobile phase pH.

    • Solution: Ensure the aqueous phase is acidic (0.1% Formic Acid) to fully protonate the basic amine (

      
      ).
      
  • Issue: Peak Tailing.

    • Causality: Interaction of the amine with residual silanols on the column stationary phase.

    • Solution: Use an end-capped C18 column (e.g., BEH technology) or increase buffer strength (Ammonium Formate).

  • Issue: Matrix Effect (Suppression).

    • Causality: Co-eluting API or matrix components competing for charge in the ESI source.

    • Solution: Optimize the gradient to separate the impurity from the main peak, or use a stable isotope-labeled internal standard (e.g., Aniline-d5).

Decision Framework: Selecting the Right Method

Use this logic tree to determine if LC-MS/MS is required for your specific project needs.

Decision_Tree Start Start: Define Analytical Goal Limit Is the required limit < 10 ppm? Start->Limit Matrix Is the matrix complex (e.g., Plasma, API)? Limit->Matrix Yes HPLC Use HPLC-UV (Cost-effective, Simple) Limit->HPLC No Volatile Is the analyte volatile & thermally stable? Matrix->Volatile No (Clean matrix) LCMS Use LC-MS/MS (Gold Standard for Trace PGIs) Matrix->LCMS Yes (Avoids suppression) GCMS Use GC-MS (Good for volatile, non-polar) Volatile->GCMS Yes Volatile->LCMS No (Labile/Polar)

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and matrix requirements.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][2]

  • ICH Q2(R1). Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[1][2]

  • Tylor & Francis. Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.

  • BenchChem. Performance Showdown: GC-MS vs. LC-MS for the Analysis of 4-Methyl-2-nitroaniline (Analogous Aniline).

  • Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions.

Sources

Spectroscopic Comparison of 4-Isopropyl-3-methylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison guide designed for researchers, analytical chemists, and drug development professionals.

Introduction and Structural Context

4-Isopropyl-3-methylaniline (also known as 4-isopropyl-m-toluidine) and its positional isomers—such as 2-isopropyl-5-methylaniline (thymylamine) and 5-isopropyl-2-methylaniline (carvacrylamine)—are highly valued building blocks in organic synthesis. They are frequently utilized in the development of agrochemicals and advanced pharmaceutical agents, including irreversible inhibitors of Bruton's tyrosine kinase (BTK) [1].

Because these compounds share the exact same molecular formula (C₁₀H₁₅N) and molecular weight (149.23 g/mol ), differentiating them via basic chromatographic retention times can be highly prone to error. Unambiguous identification requires a multi-modal spectroscopic approach. As an application scientist, it is critical not just to record the spectra, but to understand the causality behind the signals: how the relative ortho, meta, and para positioning of the electron-donating amino (-NH₂), methyl (-CH₃), and isopropyl (-CH(CH₃)₂) groups dictate the electronic environment and molecular fragmentation.

The Causality of Isomeric Differentiation (E-E-A-T)

Nuclear Magnetic Resonance (NMR)

In ¹H and ¹³C NMR, the -NH₂ group acts as a strong electron-donating group via resonance, significantly shielding the protons and carbons at the ortho and para positions, driving their chemical shifts upfield. Conversely, the alkyl groups (-CH₃ and isopropyl) donate electron density weakly via hyperconjugation.

  • In 4-isopropyl-3-methylaniline , the isopropyl group is para to the amine, while the methyl is meta.

  • In 5-isopropyl-2-methylaniline , the methyl group is ortho to the amine, creating distinct steric hindrance that slightly deshields the amine protons and alters the coupling constants (J-values) of the aromatic ring [3].

Mass Spectrometry (MS)

Under Electron Ionization (EI), all isomers exhibit a clear molecular ion (M⁺) peak at m/z 149. However, the fragmentation pathways diverge due to the ortho effect [2]. Isomers possessing an alkyl group directly ortho to the -NH₂ group (such as 2-isopropyl-5-methylaniline) can undergo a highly specific rearrangement, often losing a methyl radical (•CH₃) to form a stable, bicyclic tropylium-like cation. This results in distinct variations in the relative intensities of the base peaks.

Infrared (IR) Spectroscopy

While the N-H stretching frequencies remain relatively constant across the isomers, the out-of-plane (OOP) C-H bending vibrations in the "fingerprint region" (900–650 cm⁻¹) are highly diagnostic. The specific pattern of adjacent hydrogen atoms on the 1,2,4-trisubstituted benzene ring shifts these vibrational frequencies, providing a rapid, non-destructive method for isomer verification.

Quantitative Data Presentation

The following tables synthesize the expected spectroscopic data for 4-isopropyl-3-methylaniline and its two primary positional isomers, derived from established spectroscopic databases and peer-reviewed literature [3], [4].

Table 1: Comparative ¹H NMR Chemical Shifts (ppm in CDCl₃, 400 MHz)

Proton Assignment4-Isopropyl-3-methylaniline2-Isopropyl-5-methylaniline5-Isopropyl-2-methylaniline
Isopropyl -CH₃ (doublet)1.201.251.22
Methyl -CH₃ (singlet)2.282.252.14
Isopropyl -CH (septet)3.102.902.85
-NH₂ (broad singlet)3.553.603.50
Aromatic Protons (m/d/dd)6.45 – 7.056.50 – 7.036.36 – 6.92

Table 2: Key IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode4-Isopropyl-3-methylaniline2-Isopropyl-5-methylaniline5-Isopropyl-2-methylaniline
N-H Stretch (Primary Amine)~3450, ~3360~3445, ~3355~3455, ~3365
C-H Stretch (Aromatic)302030153025
C=C Ring Stretch 1620, 15051615, 15101625, 1500
C-H OOP Bending 815, 875810, 880820, 870

Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate self-validating steps to prevent false positives during isomer characterization.

Protocol A: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve 10–15 mg of the highly pure aniline isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • Self-Validation Check: Before acquiring the sample spectrum, ensure the spectrometer is properly shimmed by checking the line width of the TMS peak (must be < 1 Hz at half-height).

  • Acquisition: Acquire the ¹H NMR spectrum at a minimum of 400 MHz (16–32 scans, 10 ppm spectral width, 2-second relaxation delay).

  • Calibration: Explicitly reference the spectrum to the TMS internal standard at 0.00 ppm, and validate against the residual CHCl₃ solvent peak at 7.26 ppm.

Protocol B: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (1 mg/mL) of the isomer in LC-MS grade ethyl acetate.

  • System Blanking (Self-Validation): Run a pure ethyl acetate blank injection prior to the sample to verify that the capillary column (e.g., HP-5MS) is free of residual amine carryover.

  • Acquisition: Inject 1 µL of the sample. Use an oven temperature program starting at 80°C (hold 2 min), ramping at 15°C/min to 280°C.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV. Monitor the mass range from 40 to 300 m/z.

  • Analysis: Identify the M⁺ peak at 149 m/z and analyze the ratio of the m/z 134 fragment (loss of •CH₃) to differentiate the ortho-substituted isomers from the meta/para variants.

Protocol C: FTIR Spectroscopy (ATR Method)
  • Background Subtraction (Self-Validation): Prior to sample loading, acquire a background spectrum of the clean diamond/ZnSe ATR crystal to subtract atmospheric H₂O and CO₂.

  • Acquisition: Place a single drop of the neat liquid isomer onto the crystal. Apply pressure if necessary.

  • Parameters: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans.

Logical Workflow Visualization

The following diagram illustrates the strict, self-validating analytical workflow required to unambiguously differentiate these positional isomers.

IsomerAnalysis Start Unknown Isomer Sample (C10H15N) GCMS GC-MS Analysis (EI, 70 eV) Start->GCMS MassCheck M+ = 149 m/z? GCMS->MassCheck MassCheck->Start No (Impure) IR FTIR Spectroscopy (ATR / Neat Film) MassCheck->IR Yes (Pure) NMR 1H & 13C NMR (400 MHz, CDCl3) IR->NMR Functional Groups Confirmed DataSync Cross-Validate Spectral Data (Chemical Shifts & Coupling) NMR->DataSync Extract J-Coupling Identify Unambiguous Identification of Positional Isomer DataSync->Identify Pattern Matched

Caption: Logical workflow for the multi-modal spectroscopic differentiation of isopropyl-methylaniline isomers.

References

  • Source: Google Patents (WO2016004272A1)
  • Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis Source: PubMed (Rapid Commun Mass Spectrom. 2018) URL:[Link]

  • Isothiourea-Catalysed Enantioselective Radical Conjugate Addition under Batch and Flow Conditions Source: The Royal Society of Chemistry (Chemical Science, 2020) URL:[Link]

  • 2-Amino-p-cymene (5-Isopropyl-2-methylaniline) - CID 137414 Source: PubChem URL:[Link]

comparative thermal analysis of polymers derived from substituted anilines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Thermal Analysis of Substituted Polyanilines: A Guide for Advanced Material Development

Executive Summary

Polyaniline (PANI) is a cornerstone of conducting polymer research, highly valued in biosensor development, drug delivery matrices, and organic electronics. However, its rigid backbone renders it intractable and insoluble in most solvents. Synthesizing polymers from substituted anilines (e.g., alkyl, halogen, or nitro-substituted monomers) overcomes these processability barriers. Yet, this structural modification inherently alters the polymer's thermal stability. This guide provides an objective, comparative thermal analysis of substituted polyanilines, detailing the mechanistic causality behind their thermal behaviors and outlining self-validating experimental protocols for accurate characterization.

Mechanistic Causality: The Thermal-Processability Trade-off

The exceptional thermal stability of unsubstituted PANI—which exhibits structural decomposition only around 500°C[1]—stems from its highly conjugated, rigid rod-like backbone and extensive inter-chain hydrogen bonding between amine/imine nitrogens and aromatic hydrogens.

When substituents are introduced to the aniline ring or the amine nitrogen, three distinct mechanistic shifts dictate the new thermal profile:

  • Steric Hindrance and Coplanarity: Bulky groups (e.g., long-chain alkyls like hexadecyl, or halogens like chlorine) force the adjacent phenyl rings out of coplanarity. This increases the free volume between polymer chains, lowering the energy barrier required for segmental motion, which manifests as a significantly reduced glass transition temperature (

    
    ).
    
  • Disruption of Hydrogen Bonding: N-substitution (e.g., N-hexadecylaniline) removes critical hydrogen bond donors. This drastically weakens inter-chain cohesive forces, enabling true melt-processability (e.g., yielding a distinct melting point

    
     at ~150°C) but significantly lowering the initial degradation temperature (IDT)[2].
    
  • Electronic Effects: Electron-withdrawing groups (like -NO

    
     in poly(aniline-co-o-nitroaniline)) destabilize the radical cations formed during oxidative heating, accelerating thermal degradation compared to the unsubstituted backbone[3].
    

Pathway Base Polyaniline (PANI) Backbone Sub Monomer Substitution (Alkyl, Halogen, Nitro) Base->Sub Mech1 Increased Steric Hindrance Sub->Mech1 Mech2 Reduced Inter-chain H-Bonding Sub->Mech2 Prop1 Enhanced Solubility (Organic Solvents) Mech1->Prop1 Prop2 Lowered Thermal Stability (Lower IDT & Tg) Mech1->Prop2 Mech2->Prop1 Prop3 Altered Conductivity Mech2->Prop3

Mechanistic pathway showing how aniline substitution alters polymer thermal and physical properties.

Self-Validating Experimental Protocols

To accurately capture these thermal nuances, standard Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) methods must be augmented with self-validating steps. This prevents artifacts—such as residual solvent evaporation—from masking true polymer degradation.

Protocol A: Thermogravimetric Analysis (TGA) for Degradation Kinetics

Causality: Substituted polyanilines are often hygroscopic or retain synthesis solvents. An isothermal hold is critical to separate solvent loss from true polymer backbone degradation.

  • Calibration & Blank: Run an empty alumina crucible under a 50 mL/min N

    
     purge from 25°C to 600°C. Self-Validation:  Subtract this blank baseline from the sample run to eliminate buoyancy effects.
    
  • Sample Loading: Load exactly 10.0 ± 0.1 mg of desiccated polymer powder into the crucible.

  • Moisture Elimination (Isothermal Hold): Ramp temperature at 10°C/min to 110°C. Hold isothermally for 15 minutes. Self-Validation: The mass derivative (DTG) must return to zero, confirming all unbound water/solvent has evaporated before proceeding. This ensures the first major weight loss step (typically 110–275°C for halogenated derivatives) is strictly attributed to the loss of dopant acid[4].

  • Degradation Ramp: Resume heating at 10°C/min up to 600°C under N

    
    .
    
  • Data Extraction: Record the Initial Decomposition Temperature (IDT) and Maximum Decomposition Temperature (

    
    , peak of the DTG curve).
    
Protocol B: Differential Scanning Calorimetry (DSC) for Phase Transitions

Causality: Substituted polyanilines may exhibit melting (


) or glass transitions (

). A single heating scan is unreliable because it contains the "thermal history" (stresses from precipitation and drying). A heat-cool-heat cycle is required.
  • Calibration: Calibrate the DSC using Indium (

    
     = 156.6°C) and Zinc (
    
    
    
    = 419.5°C) standards.
  • First Heating (Erasure): Heat 5 mg of sample in a sealed aluminum pan from 25°C to 200°C at 10°C/min. Self-Validation: This step erases the thermal history. Any endotherms here are disregarded as artifacts.

  • Controlled Cooling: Cool the sample back to 25°C at 10°C/min to establish a uniform thermal baseline.

  • Second Heating (Measurement): Heat again from 25°C to 250°C at 10°C/min. Self-Validation: Record the

    
     or 
    
    
    
    from this second scan. For example, poly(N-hexadecylaniline) will show a reversible, sharp endothermic melting peak at ~150°C[5].

Workflow Start Sample Prep: 10mg Desiccated Calib Instrument Calibration Start->Calib split Calib->split TGA TGA: 10°C/min to 600°C split->TGA DSC DSC: Heat-Cool-Heat Cycle split->DSC ValTGA Validation: Isothermal Hold (Removes Moisture) TGA->ValTGA ValDSC Validation: First Heat (Erases Thermal History) DSC->ValDSC Data Comparative Thermal Profile ValTGA->Data ValDSC->Data

Self-validating TGA and DSC workflow ensuring accurate thermal profiling of substituted polymers.

Comparative Thermal Data Analysis

The following table synthesizes experimental thermal data, highlighting the inverse relationship between processability (solubility/meltability) and thermal stability across various substituted polyanilines.

Polymer DerivativeSubstituent TypeInitial Decomposition Temp (IDT)Major Degradation (

)
Thermal Phase TransitionsProcessability / Solubility
Unsubstituted PANI None~500°C[1]> 500°CNo

,

> 250°C
Insoluble, Non-meltable
Poly(2-chloroaniline) Halogen (Ring)~275°C[4]~400°C

~ 180°C
Soluble in NMP/DMF
Poly(N-hexadecylaniline) Long-chain Alkyl (N)~150°C (Side-chain loss)[5]~430°C (Backbone)[2]

~ 150°C[5]
Highly soluble, Meltable
Poly(aniline-co-o-nitroaniline) Nitro (Ring)~300°C[3]~450°C

~ 160°C
Moderately soluble

Data Interpretation: The introduction of the N-hexadecyl group dramatically lowers the transition temperatures, yielding a distinct melting point at 150°C due to the flexible aliphatic chains acting as internal plasticizers[5]. Conversely, ring substitutions like 2-chloroaniline induce a multi-step degradation profile where the dopant/acid escapes first (110–275°C), followed by oxidative backbone degradation[4].

Conclusion

When engineering polyaniline derivatives for advanced applications, researchers must navigate the fundamental trade-off between thermal stability and processability. By utilizing rigorous, self-validating TGA and DSC protocols, drug development professionals and materials scientists can accurately quantify how specific steric and electronic modifications impact polymer performance, ensuring the selected material meets the thermal and manufacturing demands of its intended application.

References

  • Synthesis and characterization of conducting substituted polyanilines. ResearchGate.4

  • Chemical modification of nano-structured polyaniline by N-grafting of hexadecylbromide. Taylor & Francis. 2

  • Tailoring Intrinsic Properties of Polyaniline by Functionalization with Phosphonic Groups. MDPI. 1

  • Synthesis, Electrical Conductivity, Spectral and Thermal Stability Studies on Poly(aniline-co-o-nitroaniline). Taylor & Francis. 3

Sources

Safety Operating Guide

4-Isopropyl-3-methylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol: Safe Handling, Characterization, and Disposal of 4-Isopropyl-3-methylaniline

Executive Summary 4-Isopropyl-3-methylaniline (CAS: 4534-10-5) and its hydrochloride salt (CAS: 4534-11-6) are critical organic intermediates utilized extensively in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) [1]. While highly valuable in drug development, aniline derivatives present severe occupational and environmental hazards. They are highly lipophilic, rapidly absorb through the skin, and act as potent hematotoxins by oxidizing hemoglobin into methemoglobin, which disrupts systemic oxygen transport [2].

This guide provides drug development professionals and laboratory personnel with a comprehensive, self-validating operational framework for the safe handling, spill management, and EPA-compliant disposal of 4-Isopropyl-3-methylaniline.

Quantitative Physicochemical and Safety Parameters

Understanding the physical properties of a chemical is the first step in designing a robust safety protocol. The following table summarizes the critical data required for risk assessment.

ParameterValue / DescriptionOperational Causality & Safety Implication
CAS Numbers 4534-10-5 (Free Base) 4534-11-6 (HCl Salt)Differentiates physical state (liquid vs. solid). Ensures accurate SDS retrieval and waste tracking [3], [1].
Molecular Weight 149.23 g/mol (Base) 185.70 g/mol (HCl)Essential for precise molar calculations during API synthesis and waste concentration profiling [3], [1].
Solubility Slightly soluble in water (9.9 g/L)Dictates the necessity of organic solvents for decontamination; prohibits aqueous drain disposal [3].
Exposure Limits TWA 2-5 ppm (Aniline analog)High volatility requires mandatory use of localized exhaust ventilation (fume hoods) [2].
Hazard Profile Toxic, Combustible, Skin SensitizerRequires strict segregation from strong oxidizers to prevent exothermic ignition [4], [2].

Standard Operating Procedure: Handling & Storage

To mitigate the risk of methemoglobinemia and dermal sensitization, laboratory personnel must implement strict engineering controls and personal protective equipment (PPE).

  • Engineering Controls : All manipulations must occur within a certified chemical fume hood or glove box [2]. Causality: Localized exhaust captures volatile organic compounds (VOCs) before they enter the worker's breathing zone, preventing inhalation toxicity.

  • Personal Protective Equipment (PPE) : Wear full-length lab coats, closed-toe shoes, chemical splash goggles, and heavy-duty nitrile or neoprene gloves [2]. Causality: Aniline derivatives easily penetrate standard latex gloves. Nitrile/neoprene provides a necessary chemical barrier against transdermal absorption.

  • Storage : Store in tightly sealed, chemically resistant containers in a cool, dry, and dark environment. Segregate from strong oxidizing agents (e.g., peroxides, nitric acid) [3], [4]. Causality: Aniline compounds are prone to photo-oxidation and can react violently with oxidizers, risking fire or explosion.

Spill Management Workflow

In the event of a spill, immediate containment is required to prevent environmental contamination and acute exposure.

Step-by-Step Methodology: Spill Containment and Decontamination

  • Evacuation & Isolation : Immediately alert personnel and evacuate the immediate vicinity [4], [5]. Validation: Conduct a headcount to ensure zero unauthorized personnel remain in the exposure zone.

  • Ventilation & Ignition Control : Maximize fume hood exhaust and eliminate all potential ignition sources (e.g., hot plates, bunsen burners) [4], [5]. Causality: 4-Isopropyl-3-methylaniline is combustible; removing ignition sources prevents vapor ignition.

  • PPE Donning : Responders must don appropriate PPE, including a NIOSH-approved respirator if the spill occurs outside a ventilated area [5].

  • Containment & Absorption : Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand [4], [5]. Causality: Inert absorbents prevent exothermic reactions that could occur if reactive or acidic absorbents were used.

  • Collection : Carefully sweep the absorbed mixture using non-sparking tools and transfer it into a sealable hazardous waste container [4], [5].

  • Decontamination : Wash the affected surface thoroughly with soap and water, collecting all rinsate for hazardous waste disposal [4], [2]. Validation: Perform a visual and olfactory inspection (aniline has a distinct aromatic odor) to confirm complete removal before reopening the area.

Waste Characterization via Gas Chromatography (EPA Method 8131)

Before disposal, laboratories must accurately characterize their waste streams to comply with federal regulations. The EPA mandates specific analytical methods for aniline derivatives to ensure they are assigned the correct hazardous waste codes (e.g., K-codes for specific manufacturing processes or generic characteristic codes) [6], [7].

Step-by-Step Methodology: Waste Profiling (Adapted from EPA Method 8131)

  • Sample Collection & Preservation : Collect representative samples of the waste stream. For aqueous waste, immediately chill to 4°C [7]. Validation: Log the sample temperature upon receipt at the analytical station to guarantee analyte stability.

  • pH Adjustment & Extraction : Adjust the pH of aqueous samples to > 11 using sodium hydroxide, then extract with methylene chloride (EPA Method 3510/3520) [7]. Causality: A basic environment ensures the aniline derivative remains in its un-ionized (free base) state, maximizing its partitioning into the organic extraction solvent.

  • Extract Cleanup : If the waste matrix is complex, pass the extract through a Gel Permeation Chromatography (GPC) column (EPA Method 3640) [7]. Causality: This removes high-molecular-weight interferences (like lipids or polymers) that could foul the GC column.

  • Chromatographic Analysis : Inject the cleaned extract into a Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) [7]. Validation: Run a calibration curve (40-800 µg/L) using a known standard of 4-Isopropyl-3-methylaniline. The system is validated for quantification only if the correlation coefficient (R²) is ≥ 0.99 [7].

Proper Disposal Procedures

Never dispose of 4-Isopropyl-3-methylaniline down the drain or in standard municipal trash [5].

Step-by-Step Methodology: Hazardous Waste Handover

  • Segregation : Separate aniline waste from acids, oxidizers, and heavy metals. Causality: Prevents dangerous in-drum chemical reactions and pressurization [5], [2].

  • Containment : Transfer the characterized waste into a chemically compatible, leak-proof container (e.g., High-Density Polyethylene - HDPE) [5].

  • Labeling : Affix a compliant hazardous waste label detailing the exact chemical name ("4-Isopropyl-3-methylaniline Waste"), its hazards ("Toxic", "Combustible"), and the accumulation start date [5].

  • Licensed Disposal Handover : Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final pickup [5]. Causality: Licensed facilities utilize high-temperature incineration equipped with environmental scrubbers. This process completely cleaves the aromatic ring and neutralizes the resulting nitrogen oxides (NOx), ensuring zero environmental persistence [4].

DisposalWorkflow A Waste Generation: 4-Isopropyl-3-methylaniline B Phase Separation & Segregation A->B C Aqueous Waste (Trace amounts) B->C D Organic/Solid Waste (High concentration) B->D F pH Adjustment (pH > 11) & Extraction C->F Extract organics E EPA Method 8131 GC Analysis (Characterization) D->E G Label as Hazardous Waste (Toxic/Combustible) E->G Validate conc. F->E H High-Temperature Incineration (Licensed EPA Contractor) G->H

Decision workflow for the characterization and disposal of 4-Isopropyl-3-methylaniline waste.

References

  • [3] Thermo Fisher Scientific. "4-Isopropyl-3-methylaniline hydrochloride, 97%". fishersci.fi. [Link]

  • [4] New Jersey Department of Health. "Aniline - Hazardous Substance Fact Sheet". nj.gov. [Link]

  • [2] Rutgers Environmental Health and Safety. "Aniline Standard Operating Procedure". rutgers.edu. [Link]

  • [6] Western Kentucky University / EPA. "EPA HAZARDOUS WASTE CODES". wku.edu. [Link]

  • [7] U.S. Environmental Protection Agency (EPA). "Method 8131: Aniline and Selected Derivatives by Gas Chromatography". epa.gov. [Link]

Sources

Definitive Safety & PPE Guide: Handling 4-Isopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

4-Isopropyl-3-methylaniline (CAS: 4534-10-5 for free base; 4534-11-6 for HCl salt) is a substituted aromatic amine used frequently as an intermediate in organic synthesis and drug development. While often classified as "Harmful" (Category 4) rather than "Fatal" (Category 1-2) in acute toxicity metrics, it belongs to a chemical class notorious for insidious cumulative toxicity and rapid transdermal absorption.

The Critical Hazard: Like many lipophilic anilines, this compound presents a significant risk of methemoglobinemia . It can be absorbed through intact skin, where hepatic metabolism converts it into N-hydroxylamines. These metabolites oxidize hemoglobin (


) to methemoglobin (

), impairing oxygen transport. Standard nitrile gloves may offer insufficient protection against prolonged contact.
At a Glance: Safety Profile
ParameterSpecification
CAS Number 4534-10-5 (Free Base) / 4534-11-6 (HCl Salt)
Physical State Liquid (Free Base) or Crystalline Solid (HCl Salt)
GHS Signal WARNING
Primary Routes Dermal Absorption , Inhalation, Ingestion
Key Hazards H302/H312/H332 (Harmful if swallowed/contact/inhaled), H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2][3][4]
Odor Warning Faint aromatic/amine-like. Do not rely on odor threshold for safety.

Part 2: Risk Assessment & PPE Selection Strategy[6]

Respiratory Protection

Requirement: All handling must occur within a certified chemical fume hood.

  • Engineering Control: Face velocity 0.5 m/s (100 fpm).

  • PPE Backup: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor (OV) cartridges and P100 particulate filters (if handling the solid salt).

    • Why: Substituted anilines have low vapor pressures but high toxicity; inhalation of dusts or aerosols provides a direct route to the bloodstream.

Dermal Protection (The Critical Failure Point)

Standard Protocol: "Standard" 4-mil nitrile gloves are insufficient for direct contact with aromatic amines due to permeation risks.

  • Primary Layer: High-breakthrough Nitrile (minimum 8 mil) or Laminate (e.g., Silver Shield/4H).

  • Technique: Double-gloving is mandatory.

    • Inner Glove: 4-mil Nitrile (Bright color, e.g., orange/blue) – acts as a permeation indicator.

    • Outer Glove: 8-mil Nitrile or Neoprene (Dark color) – provides mechanical strength and primary chemical resistance.

  • Validation: Change outer gloves immediately upon splash. Change both pairs every 60 minutes of continuous work.

Eye & Face Protection[5][7][8][9][10][11]
  • Standard: Chemical splash goggles (ANSI Z87.1 or EN 166).

  • High Risk (Pouring >100mL): Add a face shield over goggles to prevent cutaneous absorption via the face/neck in the event of a splash.

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the reagent.

PPE_Selection cluster_legend Logic Key Start Start: Assess Reagent Form State_Solid Solid (HCl Salt) Start->State_Solid State_Liquid Liquid (Free Base) Start->State_Liquid Qty_Small_S < 10g (Weighing) State_Solid->Qty_Small_S Qty_Large_S > 10g (Bulk Transfer) State_Solid->Qty_Large_S Qty_Small_L < 50 mL (Pipetting) State_Liquid->Qty_Small_L Qty_Large_L > 50 mL (Pouring) State_Liquid->Qty_Large_L PPE_Level_1 Level 1: Standard Nitrile (Double) + Lab Coat + Goggles (Fume Hood) Qty_Small_S->PPE_Level_1 PPE_Level_2 Level 2: 8-mil Nitrile or Laminate + Tyvek Sleeves (Fume Hood) Qty_Large_S->PPE_Level_2 Qty_Small_L->PPE_Level_2 PPE_Level_3 Level 3: Laminate Liner + Outer Nitrile + Face Shield + Apron (Fume Hood) Qty_Large_L->PPE_Level_3 Legend Liquid forms penetrate gloves faster requiring higher protection levels.

Figure 1: PPE Selection Matrix based on physical state and handling volume. Note the escalation of glove thickness for liquid handling.

Part 3: Operational Protocols

Protocol A: Weighing & Transfer (Solid/Salt Form)

Objective: Prevent inhalation of dust and contamination of balance surfaces.

  • Preparation: Place a disposable balance mat or parafilm sheet inside the balance enclosure.

  • Static Control: Use an anti-static gun if the powder is fluffy; static can cause particles to "jump" onto gloves.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Cleanup: Immediately wipe the balance area with a tissue dampened with methanol (solubilizes the amine better than water), then dispose of the tissue as solid hazardous waste.

Protocol B: Liquid Handling (Free Base)

Objective: Prevent drips and aerosolization.

  • Containment: Perform all transfers over a secondary containment tray (polypropylene).

  • Pipetting: Use positive displacement pipettes if possible to prevent dripping due to vapor pressure or viscosity differences.

  • Needle Transfer: If using a syringe, do not recap needles . Use a Luer-lock syringe to prevent needle pop-off under pressure.

  • Decontamination: Wipe the outer surface of the reagent bottle with a Kimwipe before returning it to storage. This prevents the "invisible residue" that contaminates the next user's gloves.

Part 4: Emergency Response & Disposal[11]

Acute Exposure Response

Mechanism of Action: If absorbed, the amine oxidizes hemoglobin. Symptoms (cyanosis/blue lips, headache, fatigue) may be delayed 1-4 hours.

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Action_Skin 1. Remove Contaminated Clothing 2. Wash w/ Soap & Water (15 min) 3. Do NOT use Alcohol (Enhances absorption) Skin->Action_Skin Action_Eyes Flush at Eyewash Station (15 min minimum) Hold eyelids open Eyes->Action_Eyes Medical Seek Medical Attention Inform: 'Aromatic Amine Exposure' Request: Methemoglobin Check Action_Skin->Medical Action_Eyes->Medical

Figure 2: Immediate response workflow for accidental exposure. Note the prohibition of alcohol for skin cleaning.

Waste Disposal[6][8][11][13]
  • Stream: Organic Waste (Amine-containing).

  • Segregation: Keep separate from oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic reactions or formation of nitro-compounds.

  • Labeling: Explicitly tag waste bottles with "Contains Aromatic Amines – Toxic."

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 2796270, 4-Isopropyl-3-methylaniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2026). C&L Inventory: 3-methyl-4-propan-2-ylaniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Chemical Resistance Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.